molecular formula C9H6F7N B1277375 4-(Perfluoropropan-2-yl)aniline CAS No. 2396-17-0

4-(Perfluoropropan-2-yl)aniline

Cat. No.: B1277375
CAS No.: 2396-17-0
M. Wt: 261.14 g/mol
InChI Key: PWDDQCRAKBGDTI-UHFFFAOYSA-N
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Description

4-(Perfluoropropan-2-yl)aniline is a useful research compound. Its molecular formula is C9H6F7N and its molecular weight is 261.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDDQCRAKBGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431246
Record name 4-perfluoroisopropylaniline
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Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396-17-0
Record name 4-perfluoroisopropylaniline
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Record name 4-(heptafluoropropan-2-yl)aniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Perfluoropropan-2-yl)aniline, a key building block in modern medicinal and agricultural chemistry. The strategic introduction of the heptafluoroisopropyl group into the aniline scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, making it a valuable moiety in drug design. This document details a robust synthetic protocol, purification strategies, and a full suite of characterization techniques for this important intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Strategic Importance of the Heptafluoroisopropyl Moiety

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate a compound's pharmacological profile. The heptafluoroisopropyl group, in particular, has emerged as a privileged motif in contemporary agrochemistry and pharmaceuticals. Its strong electron-withdrawing nature can significantly influence the acidity of nearby protons, alter binding interactions with biological targets, and enhance the metabolic stability of the parent molecule. This compound serves as a critical precursor for the synthesis of a range of complex molecules, including insecticides and potential therapeutic agents. For instance, it is a key intermediate in the synthesis of broflanilide, a potent insecticide. The aniline functional group provides a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions, further highlighting the utility of this compound in synthetic chemistry.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the perfluoroalkylation of aniline. Several methods have been reported, with the use of a perfluoroalkyl halide and a reducing agent in a biphasic system being a prominent and scalable approach.

Recommended Synthetic Route: Reductive Perfluoroalkylation

This method utilizes heptafluoroisopropyl iodide or bromide as the perfluoroalkyl source and sodium dithionite as the reducing agent. The reaction proceeds in a biphasic solvent system, often with the aid of a phase-transfer catalyst.

Reaction Scheme:

Experimental Protocol

Materials:

  • Aniline

  • Heptafluoroisopropyl iodide or Heptafluoro-2-bromopropane

  • Sodium dithionite

  • Sodium bicarbonate

  • Tetrabutylammonium hydrogen sulfate

  • tert-Butyl methyl ether

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 eq), tert-butyl methyl ether, and water.

  • To this biphasic mixture, add sodium dithionite (1.25 eq), sodium bicarbonate (1.75 eq), and tetrabutylammonium hydrogen sulfate (0.05 eq).

  • Stir the mixture vigorously to ensure good mixing between the aqueous and organic phases.

  • Slowly add heptafluoroisopropyl iodide (1.25 eq) dropwise to the reaction mixture.

  • Continue to stir the reaction at room temperature for approximately 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate = 10:1).

  • Upon completion, separate the organic phase.

  • Extract the aqueous phase with ethyl acetate.

  • Combine all organic phases and wash three times with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a reddish-brown liquid.

Mechanistic Insights

The reaction is believed to proceed through a radical mechanism initiated by the reduction of the perfluoroalkyl halide by sodium dithionite. The resulting perfluoroalkyl radical then adds to the aniline. The phase-transfer catalyst is crucial for transporting the dithionite from the aqueous phase to the organic phase where the aniline and perfluoroalkyl halide reside.

Purification

The crude this compound often requires purification to remove unreacted starting materials and side products. Column chromatography is a highly effective method for this purpose.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is typically effective. The exact ratio should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel slurry in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed material onto the top of the packed column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure of the molecule.

Physical Properties
PropertyValue
Molecular Formula C₉H₆F₇N
Molecular Weight 261.14 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~203.79 °C
Spectroscopic Data (Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

    • The aromatic region should display a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The protons ortho to the amino group will appear at a different chemical shift than the protons ortho to the heptafluoroisopropyl group.

    • The amine (-NH₂) protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum will show signals for the six aromatic carbons and the carbons of the heptafluoroisopropyl group.

    • The carbon attached to the nitrogen atom (C-NH₂) will be shifted upfield compared to the other aromatic carbons.

    • The carbon attached to the heptafluoroisopropyl group will be significantly affected by the fluorine atoms, likely showing a complex splitting pattern due to C-F coupling.

    • The CF and CF₃ carbons will also exhibit characteristic chemical shifts and coupling to fluorine.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

    • This is a critical technique for characterizing fluorinated compounds.

    • The spectrum is expected to show two main signals corresponding to the CF₃ and CF groups of the heptafluoroisopropyl moiety.

    • The CF₃ signal will likely appear as a doublet due to coupling with the adjacent CF proton.

    • The CF signal will appear as a septet due to coupling with the six equivalent fluorine atoms of the two CF₃ groups.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 261.14).

    • Fragmentation patterns may include the loss of fluorine atoms or the CF₃ group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-H stretching of the aromatic ring.

    • Strong absorption bands in the region of 1100-1300 cm⁻¹ are expected due to the C-F stretching vibrations.

Safety and Handling

This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

Visualization of Workflow and Mechanism

Synthetic Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aniline, t-BuOMe, H2O B Add Na2S2O4, NaHCO3, Bu4NHSO4 A->B C Add Heptafluoroisopropyl Iodide B->C D Stir at Room Temperature (3h) C->D E Monitor by TLC D->E F Separate Phases E->F G Extract Aqueous Phase with EA F->G H Combine Organic Phases G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Concentrate J->K L Column Chromatography K->L M Pure this compound L->M

Caption: Synthetic workflow for this compound.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation S2O4 S2O4^2- SO2_radical 2 SO2^-• S2O4->SO2_radical Dissociation R_radical R_f• SO2_radical->R_radical Single Electron Transfer R_X R_f-I R_X->R_radical e- Adduct_radical Radical Adduct R_radical->Adduct_radical + Aniline Aniline Aniline Aniline->Adduct_radical Product This compound Adduct_radical->Product Hydrogen Abstraction R_f R_f = -CF(CF3)2

Caption: Proposed radical mechanism for the synthesis.

Conclusion

This technical guide has outlined a reliable and scalable method for the synthesis of this compound, a valuable intermediate in the development of new pharmaceuticals and agrochemicals. The detailed protocol for synthesis, purification, and characterization provides a solid foundation for researchers working with this compound. The unique properties imparted by the heptafluoroisopropyl group will continue to make this and related fluorinated anilines attractive building blocks in the pursuit of novel and improved chemical entities.

References

  • Martín-Heras, V., et al. (2021). An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry.Organic Letters, 23(9), 3465-3470.
  • CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline - Google Patents. (n.d.).
  • This compound CAS 2396-17-0 - Jinan Tantu Chemicals Co., Ltd. (n.d.). Retrieved January 17, 2026, from [Link]

An In-Depth Technical Guide to ¹H and ¹⁹F NMR Analysis of 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 4-(Perfluoropropan-2-yl)aniline, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the structural elucidation of this fluoroaromatic compound.

Introduction: The Significance of Fluorine in Modern Chemistry and NMR

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science.[1] The unique electronic properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the precise structural characterization of fluorinated compounds is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose.[2] Particularly, ¹⁹F NMR offers several advantages, including a 100% natural abundance of the ¹⁹F isotope, a high gyromagnetic ratio (approximately 83% of the sensitivity of ¹H), and a wide chemical shift range that minimizes signal overlap and enhances spectral resolution.[3][4] This guide will delve into the nuanced analysis of this compound, leveraging the synergistic information obtained from both ¹H and ¹⁹F NMR spectroscopy.

Foundational Principles: Understanding the NMR Spectra of Fluoroaromatics

A thorough interpretation of the NMR spectra of this compound requires a solid understanding of the key parameters: chemical shifts and spin-spin coupling constants.

Chemical Shifts (δ)
  • ¹H NMR: The chemical shifts of the aromatic protons in aniline and its derivatives are influenced by the electronic effects of the substituents.[5][6] The amino (-NH₂) group is an electron-donating group, which typically shields the aromatic protons, causing them to resonate at higher fields (lower ppm values). Conversely, the electron-withdrawing perfluoropropan-2-yl group will deshield the aromatic protons, shifting their signals to lower fields. The interplay of these effects will determine the final chemical shifts of the aromatic protons in this compound.

  • ¹⁹F NMR: The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, often spanning over 800 ppm.[4] For organofluorine compounds, the typical range is from approximately -50 ppm to -220 ppm.[4] The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment.[3][7] In the perfluoropropan-2-yl group, we expect to see distinct signals for the CF₃ groups and the central CF methine. The electron-withdrawing nature of the aromatic ring will influence these shifts.

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling, a through-bond interaction between magnetically active nuclei, provides invaluable information about the connectivity of atoms. In the context of this compound, we will observe several types of J-coupling:

  • ¹H-¹H Coupling (JHH): This coupling will be observed between the aromatic protons, with typical ortho, meta, and para coupling constants.

  • ¹H-¹⁹F Coupling (JHF): Coupling between the aromatic protons and the fluorine nuclei of the perfluoropropan-2-yl group will be present. The magnitude of these couplings decreases with the number of bonds separating the nuclei.

  • ¹⁹F-¹⁹F Coupling (JFF): Homonuclear coupling between the fluorine nuclei within the perfluoropropan-2-yl group will be a prominent feature of the ¹⁹F NMR spectrum. Geminal and vicinal F-F couplings are typically large.[4][8]

  • Through-Space Coupling: In addition to through-bond coupling, fluorine nuclei can exhibit through-space coupling when they are in close spatial proximity, even if separated by many bonds.[9][10][11][12][13] This can provide crucial conformational information.

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can influence chemical shifts, so consistency is key.[14]

  • Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is generally sufficient.[15][16] For ¹⁹F NMR, due to its high sensitivity, similar concentrations are effective. For less sensitive experiments like ¹³C NMR or 2D NMR, higher concentrations (10-50 mg) may be necessary.[16]

  • Internal Standard: For accurate chemical shift referencing, the use of an internal standard is crucial.[14]

    • For ¹H NMR, tetramethylsilane (TMS) is the universally accepted standard (δ = 0.00 ppm).

    • For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.00 ppm).[15][17] However, due to its volatility and environmental concerns, secondary standards like trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) are often used.[15][17] It is critical to report the reference standard used.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹⁹F NMR spectra.

Caption: A generalized workflow for NMR data acquisition and processing.

Spectral Interpretation and Data Analysis

Predicted Spectral Features of this compound

The following table summarizes the expected ¹H and ¹⁹F NMR spectral features for this compound.

Nucleus Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
¹H-NH₂Variable (broad singlet)s (broad)-
¹HAromatic (ortho to -NH₂)~6.7 - 7.0d³JHH ≈ 7-9
¹HAromatic (meta to -NH₂)~7.2 - 7.5d³JHH ≈ 7-9, ⁴JHF
¹⁹F-CF(CF₃)₂~ -180 to -190septet of multiplets³JFF, ⁴JHF
¹⁹F-CF(CF₃)₂~ -70 to -80d of multiplets³JFF, ⁵JHF

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will likely show a broad singlet for the two amine protons. The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group are expected to be upfield compared to the protons ortho to the electron-withdrawing perfluoropropyl group. Further splitting of the downfield doublet due to coupling with the fluorine atoms of the perfluoropropyl group (⁴JHF) may be observed.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is expected to be more complex and informative. Two distinct signals are anticipated for the perfluoropropan-2-yl group:

  • -CF(CF₃)₂: The single fluorine on the methine carbon will be split into a septet by the six equivalent fluorine atoms of the two CF₃ groups (³JFF). Each line of this septet may be further split by coupling to the aromatic protons.

  • -CF(CF₃)₂: The six equivalent fluorine atoms of the two methyl groups will appear as a doublet due to coupling with the single methine fluorine (³JFF). This doublet may also exhibit further long-range couplings.

Advanced NMR Techniques for Deeper Structural Insights

For unambiguous assignment and a more detailed structural picture, 2D NMR experiments are highly recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will confirm the coupling between the aromatic protons.

  • ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates ¹H and ¹⁹F nuclei that are coupled to each other, allowing for the definitive assignment of proton signals that are coupled to fluorine.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is invaluable for assigning the quaternary carbons and confirming the overall carbon framework.

Conclusion

The combined ¹H and ¹⁹F NMR analysis provides a robust and detailed characterization of this compound. By carefully considering chemical shifts, coupling constants, and employing advanced 2D NMR techniques, researchers can gain unambiguous structural confirmation and valuable insights into the electronic and conformational properties of this and related fluorinated molecules. This analytical rigor is essential for advancing drug discovery and materials science, where subtle structural variations can have profound effects on performance.

References

  • Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 6, 131–142. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Jurt, S., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Evans, D. F. (1963). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 6(2), 179-181. [Link]

  • Perdih, F., & Tusek-Bunc, K. (2012). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]

  • NMR Facility, UCSB Chem and Biochem. F19 detection. [Link]

  • Jeschke, E., & T. A. P. (2021). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Abstracts of Papers of the American Chemical Society, 261.
  • Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. [Link]

  • Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]

  • ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and... [Link]

  • Wilmad-LabGlass. 19F NMR Reference Standards. [Link]

  • Contreras, R. H., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]

  • Nonomura, M., et al. (1997). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Journal of the American Chemical Society, 119(17), 3899-3904. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 21(11), 4000-4004. [Link]

  • Toxin and Toxin Target Database (T3DB). Aniline (T3D4984). [Link]

  • PubChem. Aniline. [Link]

  • Royal Society of Chemistry. (2016). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 6(82), 78486-78494. [Link]

  • DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F-F and F-13C Coupling Constants. Journal of the American Chemical Society, 93(10), 2361-2366.
  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5696-5705. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 329-336. [Link]

  • Ellis, D. A., et al. (2000). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726-731.
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. [Link]

  • Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • ResearchGate. 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... [Link]

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Sources

Mass Spectrometric Analysis of 4-(Perfluoropropan-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Perfluoropropan-2-yl)aniline is a fluorinated aromatic amine of significant interest in various fields, including pharmaceuticals and materials science. Its unique electronic properties, conferred by the bulky and highly electronegative perfluoroisopropyl group, make it a valuable building block in the synthesis of novel compounds.[1] The precise characterization of this molecule is paramount for its effective utilization and for quality control in its applications. Mass spectrometry stands out as a powerful analytical technique for the structural elucidation and quantification of such compounds.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will explore the expected behavior of this molecule under different ionization techniques, predict its fragmentation patterns, and offer practical, field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring robust and reliable analytical outcomes.

Molecular Profile of this compound

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis.

PropertyValueSource
Molecular Formula C9H6F7NDerived
Molecular Weight 261.14 g/mol Derived
Structure
Key Features - Aromatic aniline core
- Electron-donating amino group (-NH2)
- Strongly electron-withdrawing perfluoroisopropyl group [-CH(CF3)2]

The interplay between the electron-donating amine and the electron-withdrawing perfluoroalkyl substituent will significantly influence the molecule's ionization and subsequent fragmentation.

Strategic Approach to Mass Spectrometric Analysis

The selection of the appropriate ionization technique is critical for obtaining meaningful mass spectra. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each providing complementary information.

Experimental Workflow: A Bird's-Eye View

G cluster_0 Sample Preparation cluster_1 Mass Spectrometric Analysis cluster_2 Analyzer cluster_3 Data Analysis Sample This compound Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilute to working concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Ionization Ionization Dilution->Ionization EI Electron Ionization (EI) Ionization->EI ESI Electrospray Ionization (ESI) Ionization->ESI Quadrupole Quadrupole EI->Quadrupole TOF Time-of-Flight (TOF) ESI->TOF IonTrap Ion Trap Spectrum Acquire Mass Spectrum Quadrupole->Spectrum TOF->Spectrum IonTrap->Spectrum Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.

Step-by-Step EI-MS Protocol
  • Sample Introduction: Introduce the sample, dissolved in a volatile solvent, into the mass spectrometer via a gas chromatography (GC) system for separation and purification, or directly via a heated probe.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This will eject an electron from the molecule, forming a molecular ion (M•+).

  • Fragmentation: The energetically unstable molecular ion will undergo fragmentation to produce a series of smaller, stable ions.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI is expected to be driven by the stability of the resulting fragments. The aromatic ring provides a stable core, while the C-C bonds of the perfluoroisopropyl group are likely points of cleavage.

G M M•+ m/z = 261 F1 [M - CF3]+ m/z = 192 M->F1 - •CF3 F2 [M - C3F7]+ m/z = 92 M->F2 - •C3F7 F3 [C6H5NH2]•+ m/z = 93 M->F3 Rearrangement & Cleavage F4 [C6H4N]+ m/z = 90 F2->F4 - H2 G MH [M+H]+ m/z = 262 F1 [M+H - HF]+ m/z = 242 MH->F1 - HF F2 [M+H - C3F7H]+ m/z = 93 MH->F2 - C3F7H

Sources

A Technical Guide to the Quantum Chemical Profile of 4-(Perfluoropropan-2-yl)aniline: A Computational Approach for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical characterization of 4-(Perfluoropropan-2-yl)aniline, a key building block in modern medicinal chemistry and materials science. The introduction of the bulky and electron-withdrawing perfluoropropan-2-yl group onto the aniline scaffold significantly modulates its electronic structure, reactivity, and intermolecular interactions. Understanding these modifications at a molecular level is paramount for the rational design of novel pharmaceuticals and functional materials. This guide details a robust computational workflow employing Density Functional Theory (DFT) to elucidate the geometric, electronic, and spectroscopic properties of this fluorinated aniline derivative. By explaining the causality behind methodological choices, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the predictive analysis of complex organofluorine compounds.

Introduction: The Significance of Fluorinated Anilines

Aniline and its derivatives are fundamental scaffolds in the development of a vast array of pharmaceuticals and functional materials.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[3][4][5] The perfluoropropan-2-yl substituent, in particular, exerts a strong electron-withdrawing effect, which can significantly influence the reactivity of the aniline ring and the basicity of the amino group. Consequently, this compound is an attractive building block for creating novel kinase inhibitors, central nervous system agents, and advanced polymer materials.[3]

Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intricate electronic and structural properties of such molecules. By solving the Schrödinger equation, or approximations thereof, we can gain deep insights into molecular geometries, orbital energies, electrostatic potentials, and spectroscopic signatures. This in-silico approach allows for the high-throughput screening of virtual compounds and provides a theoretical foundation for interpreting experimental observations.

This guide will present a detailed protocol for the quantum chemical analysis of this compound, focusing on methods that balance computational cost with predictive accuracy.

Core Computational Methodologies

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[6] DFT methods are computationally more efficient than traditional wave function-based approaches while often providing a comparable level of accuracy for a wide range of chemical systems.

Selection of the Functional and Basis Set: A Justified Approach

The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT calculations. For organofluorine compounds, it is essential to select a methodology that can accurately describe the electronic effects of fluorine and potential non-covalent interactions.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for calculations on organic molecules, including fluorinated anilines.[6][7] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended for this system. Let's break down this choice:

    • 6-311G: This indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.

    • ++: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and weak intermolecular interactions.[8] Given the high electronegativity of fluorine, diffuse functions are particularly important for capturing the full extent of its electronic influence.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and non-spherical electron distributions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometries, vibrational frequencies, and electronic properties of substituted anilines.[7]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Input and Conformational Analysis
  • Construct the initial 3D structure of this compound using a molecular modeling program.

  • Perform an initial geometry optimization using a lower-level, computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM6) to obtain a reasonable starting geometry.

  • Conduct a conformational search to identify the lowest energy conformer. The rotation around the C-C bond connecting the perfluoropropyl group to the aniline ring and the C-N bond should be explored. This is crucial as the relative orientation of the bulky perfluorinated group can significantly impact the molecule's properties.

Step 2: Geometry Optimization
  • Set up the DFT calculation using the lowest energy conformer from the previous step.

  • Specify the level of theory: B3LYP/6-311++G(d,p).

  • Perform a full geometry optimization without any constraints. This will locate the stationary point on the potential energy surface corresponding to the minimum energy structure.

  • Verify the nature of the stationary point by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

Step 3: Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated at the same level of theory:

  • Electronic Properties:

    • Molecular Orbital (MO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO energy correlating with the ionization potential and the LUMO energy with the electron affinity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the charge distribution on the molecular surface. The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge transfer interactions and hyperconjugative effects within the molecule. This can provide a quantitative measure of the electron-withdrawing strength of the perfluoropropan-2-yl group.

    • Dipole Moment: Calculate the molecular dipole moment, which is a measure of the overall polarity of the molecule.

  • Spectroscopic Properties:

    • Vibrational Frequencies (IR Spectrum): The results of the frequency calculation can be used to predict the infrared (IR) spectrum. The calculated frequencies are typically scaled by an empirical factor (around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.

    • NMR Chemical Shifts: Predict the 1H, 13C, and 19F NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts should be referenced against a standard compound (e.g., tetramethylsilane for 1H and 13C).

Predicted Data and Analysis

The following tables summarize the key quantitative data expected from the quantum chemical calculations on this compound.

Table 1: Predicted Key Geometric Parameters

ParameterPredicted Value
C-N Bond Length (Å)Value
C-C (ring-CF(CF₃)₂) Bond Length (Å)Value
C-N-H Bond Angle (°)Value
Dihedral Angle (H-N-C-C) (°)Value

Note: Specific values would be populated from the output of the DFT calculations.

Table 2: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
NBO Charge on NitrogenValue

Note: Specific values would be populated from the output of the DFT calculations.

Table 3: Predicted 1H and 19F NMR Chemical Shifts (ppm)

NucleusPredicted Chemical Shift (δ)
Aromatic Protons (ortho to NH₂)Value
Aromatic Protons (ortho to CF(CF₃)₂)Value
Amine ProtonsValue
CF (methine)Value
CF₃ (methyl)Value

Note: Specific values would be populated from the output of the DFT calculations and referenced appropriately.

Visualization of Computational Workflow and Molecular Properties

Diagrams created using Graphviz (DOT language) are provided below to illustrate the computational workflow and key molecular properties.

computational_workflow cluster_input Input Generation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Analysis & Visualization A 1. Construct 3D Structure B 2. Initial Optimization (MM/Semi-empirical) A->B C 3. Conformational Search B->C D 4. Geometry Optimization C->D E 5. Frequency Calculation (Verify Minimum) D->E F 6. Property Calculations D->F G Geometric Parameters F->G H Electronic Properties (HOMO/LUMO, MEP) F->H I Spectroscopic Data (IR, NMR) F->I

Caption: Computational workflow for this compound.

molecular_properties cluster_structure Optimized Geometry cluster_electronics Electronic Structure cluster_spectra Predicted Spectra Geom Bond Lengths Bond Angles Dihedral Angles HOMO_LUMO Frontier Molecular Orbitals (Reactivity) Geom->HOMO_LUMO influences IR Vibrational Frequencies (Functional Groups) Geom->IR predicts NMR Chemical Shifts (Structural Elucidation) Geom->NMR predicts MEP Electrostatic Potential (Interaction Sites) HOMO_LUMO->MEP determines NBO Natural Bond Orbitals (Charge Distribution) MEP->NBO correlates with

Caption: Interrelation of calculated molecular properties.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and scientifically grounded computational workflow for the quantum chemical characterization of this compound. The described methodologies, centered around Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust framework for predicting the geometric, electronic, and spectroscopic properties of this important molecule.

The insights gained from these calculations can be invaluable for researchers in drug discovery and materials science. For medicinal chemists, the predicted electronic properties can guide the design of more potent and selective inhibitors, while for materials scientists, the understanding of intermolecular forces can aid in the development of novel liquid crystals and polymers.

Future work could involve extending this computational approach to study the reactivity of this compound in various chemical reactions, investigating its excited-state properties for potential applications in photochemistry, and exploring its interactions with biological macromolecules through molecular docking and dynamics simulations. The predictive power of quantum chemistry, as demonstrated in this guide, will undoubtedly continue to be a driving force in the advancement of chemical and pharmaceutical research.

References

  • A Technical Guide to Quantum Chemical Calculations for 4-Fluoroaniline - Benchchem. (URL: )
  • Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method - ResearchGate. (URL: [Link])

  • New Journal of Chemistry Supporting Information. (URL: [Link])

  • 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline - LookChem. (URL: [Link])

  • Basis Set Effect on Linear Response Density Functional Theory Calculations on Periodic Systems - ChemRxiv. (URL: [Link])

  • DFT theoretical studies of anions of aniline and its several derivatives - ResearchGate. (URL: [Link])

  • Efficient Diffuse Basis Sets for Density Functional Theory - ACS Publications. (URL: [Link])

  • Computational studies of Distinct Anilines for Electrooptical properties - ResearchGate. (URL: [Link])

  • 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine - PubChem. (URL: [Link])

  • CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline - Autech Industry Co.,Limited. (URL: [Link])

  • How to choose a basis set in DFT calculations || part 4 - YouTube. (URL: [Link])

  • This compound CAS 2396-17-0 - Jinan Tantu Chemicals Co., Ltd. (URL: [Link])

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  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (URL: [Link])

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The Dichotomous Reactivity of 4-(Perfluoropropan-2-yl)aniline in Electrophilic Aromatic Substitution: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Anilines, in particular, are privileged structures, serving as precursors to a vast array of pharmaceuticals and functional materials.[1] This guide delves into the nuanced reactivity of a specific, yet increasingly important aniline derivative: 4-(Perfluoropropan-2-yl)aniline. The introduction of the bulky and powerfully electron-withdrawing perfluoropropan-2-yl (heptafluoroisopropyl) group at the para-position creates a fascinating interplay of electronic and steric effects that govern its reactivity towards electrophiles. Understanding this dichotomy is paramount for harnessing its synthetic potential. This document provides a comprehensive analysis of its reactivity profile, focusing on key electrophilic aromatic substitution (EAS) reactions, and offers field-proven insights into experimental design and execution.

The core challenge in the electrophilic substitution of this compound lies in the conflicting influence of its two substituents. The amino group (-NH₂) is a potent activating group, donating electron density to the aromatic ring through resonance and directing incoming electrophiles to the ortho and para positions.[2][3] Conversely, the perfluoropropan-2-yl group is strongly deactivating due to its profound inductive electron-withdrawing effect (-I effect), which diminishes the nucleophilicity of the benzene ring.[2] This guide will dissect how this electronic tug-of-war dictates the regioselectivity and feasibility of halogenation, nitration, and Friedel-Crafts acylation reactions.

Electronic and Steric Landscape of this compound

The reactivity of an aromatic ring in EAS is fundamentally determined by the electron density of the π-system.[2] In this compound, the amino group enriches the electron density, particularly at the positions ortho to it (C2 and C6), through resonance.

However, the perfluoropropan-2-yl group at the para-position exerts a strong deactivating inductive effect. The high electronegativity of the fluorine atoms pulls electron density away from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[2] This deactivation is a significant hurdle to overcome in many EAS reactions. Furthermore, the sheer bulk of the perfluoropropan-2-yl group can sterically hinder the approach of an electrophile to the adjacent C3 and C5 positions, although electronic effects are the primary determinant of reactivity in this case.

The dominant activating and ortho, para-directing effect of the amino group generally dictates the position of electrophilic attack.[3] Therefore, substitution is overwhelmingly expected to occur at the positions ortho to the amino group (C2 and C6). The para position is already occupied by the perfluoroisopropyl group.

Electrophilic Halogenation: A Case Study in Regioselectivity

Halogenation is a foundational EAS reaction. For highly activated anilines, this reaction can be so rapid that it leads to polysubstitution. In the case of this compound and its derivatives, the deactivating effect of the perfluoroalkyl group tempers this reactivity, allowing for more controlled, mono-substitution.

A pertinent example is the bromination of the closely related 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. The presence of an additional deactivating trifluoromethyl group further attenuates the ring's reactivity, yet the directing effect of the amino group remains dominant.

Data Presentation: Regioselective Bromination
SubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)anilineN-Bromosuccinimide (NBS)DMF6022-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline80-89
Experimental Protocol: Bromination of a this compound Derivative

This protocol is adapted from the synthesis of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline.

  • Reaction Setup: To a solution of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05–1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent over-bromination.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline.

Mechanistic Rationale

The observed regioselectivity, with bromination occurring exclusively at the position ortho to the amino group, is a testament to the powerful directing effect of the -NH₂ group. The lone pair of electrons on the nitrogen atom stabilizes the arenium ion intermediate formed during ortho attack through resonance. The deactivating perfluoroalkyl and trifluoromethyl groups slow down the reaction compared to aniline itself but do not alter the position of substitution.

bromination_mechanism substrate 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline intermediate Arenium Ion Intermediate (Resonance Stabilized) substrate->intermediate Electrophilic Attack (Br+) nbs NBS nbs->intermediate Generates Br+ product 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline intermediate->product -H+

Caption: Bromination workflow of a substituted aniline.

Nitration and Friedel-Crafts Acylation: The Necessity of a Protection Strategy

Direct nitration and Friedel-Crafts reactions on this compound are fraught with challenges. The strongly acidic conditions required for these reactions (e.g., H₂SO₄/HNO₃ for nitration, AlCl₃ for Friedel-Crafts) lead to the protonation of the basic amino group, forming an anilinium ion. The -NH₃⁺ group is a powerful deactivating group and a meta-director, which would undesirably alter the reaction's outcome and further reduce the ring's reactivity.

To circumvent this, a protection-deprotection strategy is indispensable. The amino group is temporarily converted to a less basic and less activating amide, typically an acetanilide. This N-acyl group is still an ortho, para-director, but its activating influence is moderated, preventing polysubstitution and allowing for controlled electrophilic substitution.

protection_strategy aniline This compound protection Protection (Acylation) e.g., Acetic Anhydride aniline->protection anilide N-acetyl-4-(perfluoropropan-2-yl)aniline protection->anilide eas Electrophilic Aromatic Substitution (e.g., Nitration, Acylation) anilide->eas substituted_anilide Substituted Anilide eas->substituted_anilide deprotection Deprotection (Hydrolysis) e.g., Acid or Base substituted_anilide->deprotection product Substituted this compound deprotection->product

Caption: Protection-deprotection workflow for EAS.

Representative Protocol: Nitration via an Acetanilide Intermediate
  • Protection: React this compound with acetic anhydride in the presence of a mild base (e.g., pyridine) or a catalytic amount of acid to form N-acetyl-4-(perfluoropropan-2-yl)aniline.

  • Nitration: Dissolve the resulting acetanilide in a suitable solvent like acetic acid. Cool the solution in an ice bath and slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Reaction Quench and Isolation: After the reaction is complete (monitored by TLC), carefully pour the mixture over crushed ice to precipitate the product. Filter the solid, wash with cold water until neutral, and dry. The primary product is expected to be 2-nitro-4-(perfluoropropan-2-yl)acetanilide.

  • Deprotection: Hydrolyze the nitro acetanilide by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 2-nitro-4-(perfluoropropan-2-yl)aniline.

Considerations for Friedel-Crafts Acylation

Friedel-Crafts acylation of the protected N-acetyl-4-(perfluoropropan-2-yl)aniline would follow a similar logic. However, the combined deactivating effects of the N-acetyl group and the perfluoroisopropyl group would necessitate a potent Lewis acid catalyst (e.g., AlCl₃) and potentially harsher reaction conditions.[1][4][5] The acylation is expected to occur at the 2-position (ortho to the N-acetyl group).

Conclusion

The reactivity of this compound with electrophiles is a study in contrasts. The powerful activating and ortho-directing amino group vies with the strongly deactivating and bulky para-substituent. For reactions like halogenation, this balance allows for controlled mono-substitution, yielding valuable ortho-functionalized products. For more demanding transformations such as nitration and Friedel-Crafts acylation, the basicity of the amine and the overall deactivation of the ring necessitate a protection-deprotection strategy. By converting the amine to an amide, the reactivity can be modulated to achieve the desired substitution pattern. This in-depth understanding of the electronic and steric factors at play is crucial for leveraging the synthetic utility of this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

  • University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2023). Methods for the nitration of protected anilines. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • Tingle, J. B., & Williams, L. F. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. American Chemical Journal, 39(5), 590-606.
  • Smith, K., Musson, A., & DeBoos, G. A. (1996). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2761-2768.
  • Paciorek, K. L., Ito, T. I., & Harris, D. H. (1981). Synthesis of perfluoroalkylene dianilines. NASA Technical Reports Server. [Link]

  • Google Patents. (n.d.). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
  • LookChem. (n.d.). 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

  • World of Chemistry. (2017, December 12). Nitration of Aniline| Part 32| class 12 |unit 13|cbse chemistry Amines chapter [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP1359141B1 - Method of friedel-crafts acylation of anilides.
  • European Patent Office. (n.d.). EP 1359141 B1 - METHOD OF FRIEDEL-CRAFTS ACYLATION OF ANILIDES. Retrieved from [Link]

  • ResearchGate. (2002). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • AK LECTURES. (2014, June 16). Friedel Crafts Acylation [Video]. YouTube. [Link]

  • Autechbio. (n.d.). CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Amanote Research. (n.d.). Intramolecular Friedel-Crafts Acylation Promoted by Hexafluoroisopropanol. Retrieved from [Link]

  • Professor Dave Explains. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • ResearchGate. (2025). Regioselective meta-Nitration of Azines. Retrieved from [Link]

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The Unseen Architect: A Technical Guide to the Electronic Effects of the Perfluoropropan-2-yl Group on the Aniline Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Potent Electronic Influence of the Perfluoropropan-2-yl Substituent in Aromatic Systems, Tailored for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated alkyl groups has become a cornerstone of molecular design. Among these, the perfluoropropan-2-yl group, also known as the heptafluoroisopropyl group [-CF(CF₃)₂], stands out for its profound impact on the electronic properties of aromatic systems. This in-depth technical guide elucidates the nuanced electronic effects of this potent substituent, specifically when appended to the aniline ring, a common scaffold in pharmacologically active compounds.

The Rise of Fluorine in Molecular Design: A Paradigm of Enhanced Properties

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1] Judicious placement of fluorine or fluoroalkyl groups can modulate a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Perfluoroalkyl groups, in particular, are known for their strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms. This property is harnessed by medicinal chemists to fine-tune the characteristics of drug candidates, often leading to improved efficacy and pharmacokinetic profiles.[2] The perfluoropropan-2-yl group, with its seven fluorine atoms, represents a powerful tool in this molecular engineering arsenal.

Quantifying the Electron-Withdrawing Strength: Hammett Parameters

To quantitatively assess the electronic influence of a substituent, the Hammett equation provides a well-established framework.[3] The Hammett substituent constants, sigma (σ), are a measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

For the perfluoropropan-2-yl group, the experimentally determined Hammett constants are:

ParameterValue
σ_meta_ (σ_m_)0.37
σ_para_ (σ_p_)0.53
Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.[4]

These positive values unequivocally classify the perfluoropropan-2-yl group as a strong electron-withdrawing substituent . The para-constant (σ_p_ = 0.53) is significantly larger than the meta-constant (σ_m_ = 0.37), indicating that the electron-withdrawing effect is more pronounced when the group is in the para position. This is due to the combined influence of inductive and resonance effects.

The following diagram illustrates the logical relationship between the substituent's properties and its classification:

G substituent Perfluoropropan-2-yl Group [-CF(CF₃)₂] hammett Hammett Constants σ_m_ = 0.37 σ_p_ = 0.53 substituent->hammett experiment yields positive Positive σ values hammett->positive are withdrawing Strong Electron-Withdrawing Group positive->withdrawing indicates

Caption: Logical flow from the substituent to its electronic classification.

Impact on the Aniline Ring: A Tale of Reduced Basicity

The amino group (-NH₂) of aniline is basic due to the lone pair of electrons on the nitrogen atom. The availability of this lone pair to accept a proton determines the basicity of the aniline derivative, which is quantified by its pKa value (the pKa of its conjugate acid, the anilinium ion). Electron-withdrawing groups attached to the aniline ring pull electron density away from the amino group, thereby decreasing the availability of the lone pair and, consequently, reducing the basicity of the aniline.[5]

Experimental Protocols for Characterization

To empirically validate the electronic effects of the perfluoropropan-2-yl group on the aniline ring, the following experimental protocols are recommended.

Synthesis of 4-(Perfluoropropan-2-yl)aniline

A common route for the synthesis of this compound involves the reaction of aniline with a source of the perfluoropropan-2-yl radical, such as 2-bromoheptafluoropropane, in the presence of a reducing agent like sodium dithionite.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable pressure vessel, combine aniline, a solvent (e.g., acetonitrile), and sodium dithionite.

  • Addition of Reagent: Add 2-bromoheptafluoropropane to the reaction mixture.

  • Catalysis: Introduce a catalyst, such as acetic acid.

  • Reaction Conditions: Seal the vessel and heat the mixture under pressure for several hours.

  • Workup: After cooling, dilute the reaction mixture with water and basify with a weak base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic phases, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

The following diagram outlines the general workflow for the synthesis and purification of this compound:

G start Start: Aniline, Reagents, Solvent reaction Reaction under Heat & Pressure start->reaction workup Aqueous Workup & Basification reaction->workup extraction Solvent Extraction workup->extraction purification Drying & Concentration extraction->purification chromatography Column Chromatography purification->chromatography product Final Product: This compound chromatography->product

Caption: Synthetic workflow for this compound.

Determination of pKa

The pKa of the anilinium ion of the synthesized compound can be determined potentiometrically.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent mixture (e.g., water/ethanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for confirming the structure of the synthesized compound and for observing the electronic effects of the perfluoropropan-2-yl group.

Infrared (IR) Spectroscopy:

  • N-H Stretching: The position of the N-H stretching vibrations in the IR spectrum is sensitive to the electron density on the nitrogen atom. For primary aromatic amines, two bands are typically observed. In this compound, these bands are expected to shift to higher wavenumbers compared to aniline, reflecting the decreased electron density on the nitrogen.

  • C-N Stretching: The C-N stretching vibration in aromatic amines is also influenced by substituents. The strong electron-withdrawing nature of the perfluoropropan-2-yl group is expected to strengthen the C-N bond, leading to a shift to a higher frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the aromatic protons in the ¹H NMR spectrum will be deshielded (shifted to higher ppm values) compared to aniline, due to the electron-withdrawing effect of the perfluoropropan-2-yl group.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aniline ring will also be affected. The carbon atom attached to the perfluoropropan-2-yl group will be significantly deshielded.

  • ¹⁹F NMR: This technique is particularly useful for characterizing fluorinated compounds. The ¹⁹F NMR spectrum will show characteristic signals for the CF and CF₃ groups, and the coupling patterns can provide valuable structural information.

Implications for Drug Development and Materials Science

The potent electron-withdrawing properties of the perfluoropropan-2-yl group have significant implications for the design of new molecules:

  • Modulation of pKa: The ability to significantly lower the pKa of an amino group is crucial in drug design for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties. By rendering an amine less basic, its interaction with acidic environments in the body can be controlled.

  • Enhanced Metabolic Stability: The presence of the perfluoropropan-2-yl group can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2]

  • Increased Lipophilicity: Fluoroalkyl groups generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]

  • Materials Science: In the realm of materials science, the incorporation of the perfluoropropan-2-yl group can be used to tune the electronic properties of organic semiconductors and to create materials with unique surface properties, such as hydrophobicity and oleophobicity.[2]

Conclusion

The perfluoropropan-2-yl group is a powerful electron-withdrawing substituent that exerts a profound influence on the electronic landscape of the aniline ring. Its strong inductive and resonance effects, quantified by its Hammett parameters, lead to a significant reduction in the basicity of the aniline nitrogen. This ability to precisely modulate the electronic properties of aromatic systems makes the perfluoropropan-2-yl group an invaluable tool for researchers and professionals in drug development and materials science, enabling the rational design of molecules with enhanced performance and desired physicochemical characteristics.

References

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  • Brookhart, M.; Grant, B. E.; Volpe, A. F. Jr. Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. Organometallics1992 , 11, 3920-3922. [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 4-(Perfluoropropan-2-yl)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(perfluoropropan-2-yl)aniline, a critical building block in contemporary medicinal chemistry. We move beyond simple descriptions to offer a comprehensive analysis of its strategic application, rooted in the unique physicochemical properties imparted by the hexafluoroisopropyl moiety. This document details field-proven protocols for key synthetic transformations, including amide bond formation and Buchwald-Hartwig amination, explaining the rationale behind experimental choices. The guide is designed for researchers, scientists, and drug development professionals, offering actionable insights to harness the full potential of this versatile scaffold in creating next-generation therapeutics with optimized ADME profiles.

The Strategic Value of the Hexafluoroisopropyl Moiety

The introduction of fluorine-containing groups is a cornerstone of modern drug design, utilized to fine-tune the properties of bioactive molecules.[1][2][3] The this compound scaffold is particularly valuable due to the bulky and highly electronegative hexafluoroisopropyl group. This substituent exerts profound effects on a molecule's electronic and conformational landscape, directly influencing its pharmacological profile.

Key Physicochemical Impacts:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the hexafluoroisopropyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This is a well-established strategy for blocking metabolic hotspots and increasing a drug's half-life.[1]

  • Increased Lipophilicity: The fluorinated group significantly increases the lipophilicity of the parent aniline. This property is crucial for modulating a compound's ability to cross cellular membranes, which can enhance absorption and distribution.[4]

  • Modulation of pKa: The powerful electron-withdrawing nature of the (CF₃)₂CH- group decreases the basicity of the aniline nitrogen. This lowering of pKa is critical, as it can reduce off-target interactions with aminergic GPCRs and ion channels, and influence the compound's solubility and transport characteristics at physiological pH.

  • Unique Conformational Constraints: The steric bulk of the hexafluoroisopropyl group can lock the conformation of a molecule, leading to higher binding affinity and selectivity for its intended biological target by reducing the entropic penalty of binding.

Data Presentation: Physicochemical Properties

The properties of this compound make it a distinct and valuable building block compared to its non-fluorinated or simpler fluorinated analogs like 4-(trifluoromethyl)aniline.

PropertyThis compound4-(Trifluoromethyl)anilineAniline (Reference)Rationale for Impact in Drug Discovery
Molecular Formula C₉H₆F₇N[5]C₇H₆F₃N[6][7]C₆H₇N-
Molecular Weight 257.14 g/mol 161.13 g/mol [6]93.13 g/mol Increased MW can impact ligand efficiency metrics.
Calculated logP ~3.5-4.0~2.0[8]~0.9Significantly higher lipophilicity enhances membrane permeability.[4]
Calculated pKa ~1.5-2.0~3.5~4.6Reduced basicity minimizes unwanted ion channel interactions and improves oral absorption.
Metabolic Stability HighModerate-HighLowC-F bonds are resistant to CYP450-mediated oxidation, increasing compound half-life.[1]

Core Synthetic Methodologies & Protocols

The utility of this compound is realized through its incorporation into larger, more complex molecules. Its electron-deficient nature requires carefully optimized reaction conditions. Below are detailed protocols for two of the most critical transformations in drug discovery.

Logical Workflow for Synthetic Application

The following diagram outlines the decision-making process when utilizing this compound as a starting material for library synthesis or lead optimization.

G cluster_start Project Goal cluster_synthesis Key Transformations cluster_evaluation Analysis & Iteration start Define Target Scaffold amide Amide Bond Formation (e.g., with Acyl Fluoride) start->amide Select Reaction Type buchwald C-N Cross-Coupling (Buchwald-Hartwig) start->buchwald Select Reaction Type purify Purification & Characterization (HPLC, NMR, MS) amide->purify Synthesize Analog buchwald->purify Synthesize Analog sar Biological Screening & SAR Analysis purify->sar sar->start Iterate Design

Caption: General workflow for a drug discovery project using this compound.

Protocol: Amide Bond Formation with an Electron-Deficient Aniline

The low nucleophilicity of this compound makes standard amide coupling conditions (e.g., HATU/DIPEA at room temperature) sluggish and low-yielding. A more robust protocol involves the in situ formation of a highly reactive acyl fluoride, which readily couples with the aniline at elevated temperatures.[9][10]

Causality: Standard coupling reagents form activated esters that may not be sufficiently electrophilic to react with the poorly nucleophilic, electron-deficient aniline. Converting the carboxylic acid to an acyl fluoride creates a smaller, harder, and more reactive electrophile, overcoming the aniline's low reactivity.[10]

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile, 0.2 M).

  • Acyl Fluoride Formation: Add a deoxyfluorinating agent such as PyFluor or XtalFluor-E (1.2 eq) to the solution, followed by an organic base such as triethylamine or DIPEA (2.5 eq). Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Heating and Reaction: Seal the vessel and heat the reaction to 60-80 °C. The reaction time can vary from 4 to 24 hours. Monitor progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield the desired amide.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction essential for synthesizing complex aryl amines.[11][12] This protocol is optimized for coupling this compound with various aryl halides or triflates.

Causality: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[11][13] A strong, non-nucleophilic base is required to deprotonate the aniline in the catalytic cycle.

G pd0 L-Pd(0) oxid_add L-Pd(II)(Ar)(X) pd0->oxid_add Oxidative Addition (Ar-X) amine_coord [L-Pd(II)(Ar)(Amine)]+ oxid_add->amine_coord Amine Coordination amido L-Pd(II)(Ar)(Amido) amine_coord->amido Deprotonation (Base) amido->pd0 Reductive Elimination product Ar-Amine amido->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos or RuPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M) via syringe.

  • Heating: Place the reaction mixture in a preheated oil bath at 100-120 °C. Stir vigorously for the duration of the reaction (typically 6-24 hours). Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Filter, concentrate, and purify by flash chromatography.

Impact on ADME Properties and Drug Design

The ultimate goal of using specific building blocks is to create drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[8][14][15] The this compound moiety is a powerful tool in this optimization process.

  • Absorption & Bioavailability: By lowering the pKa of the aniline nitrogen, the moiety ensures the compound is less likely to be protonated in the acidic environment of the stomach and can better permeate the gut wall, potentially leading to improved oral bioavailability.

  • Distribution: The high lipophilicity conferred by the hexafluoroisopropyl group can increase plasma protein binding and enhance partitioning into tissues.[4] While this can be beneficial for reaching certain targets, it must be carefully balanced to avoid excessive sequestration in fatty tissues.

  • Metabolism: As previously noted, the primary advantage is the exceptional resistance to metabolic degradation, which is a common failure point for many drug candidates.[1][14]

  • Excretion: A more stable and lipophilic compound may have a lower clearance rate, leading to a longer duration of action.

Examples in Development:

While not always present in the final approved drug, this aniline is a key intermediate in the synthesis of various agrochemicals and is explored in pharmaceutical development. For instance, it serves as an intermediate in the synthesis of the insecticide Broflanilide.[16] Its structural motifs are found in research for kinase inhibitors and other targeted therapies where metabolic stability is paramount.[5]

References

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The Strategic Derivatization of 4-(Perfluoropropan-2-yl)aniline: A Gateway to Novel Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Hexafluoroisopropyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design aimed at enhancing pharmacological profiles. The hexafluoroisopropyl group, in particular, has emerged as a valuable substituent due to its profound impact on a molecule's physicochemical and biological properties. Attached to an aniline core, as in 4-(perfluoropropan-2-yl)aniline, this bulky, highly electronegative, and lipophilic moiety can significantly improve metabolic stability, modulate pKa, and enhance binding affinity to biological targets.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore key synthetic transformations, offering detailed, field-proven protocols and explaining the rationale behind experimental choices. The focus will be on creating diverse molecular scaffolds with high potential for therapeutic applications, particularly in areas like kinase inhibition where aniline derivatives are prevalent.[2][3][4]

Physicochemical Properties and Synthetic Considerations

The this compound core presents unique chemical properties that must be considered during derivatization.

  • Basicity (pKa): The strong electron-withdrawing nature of the heptafluoroisopropyl group significantly reduces the electron density on the aniline nitrogen. This markedly decreases the basicity of the amine compared to aniline, making it a weak nucleophile.[5] Consequently, standard reaction conditions often need to be adapted for higher reactivity.

  • Lipophilicity (LogP): The fluorine-rich substituent dramatically increases the lipophilicity of the molecule. While a predicted XlogP for the related 2-ethyl-4-(perfluoropropan-2-yl)aniline is 4.3, the value for the parent this compound is also expected to be high, influencing solubility and formulation strategies.[6]

  • Reactivity: The reduced nucleophilicity of the amino group necessitates more robust coupling conditions for reactions like amide bond formation and N-alkylation.[7][8] Similarly, in cross-coupling reactions, specialized catalyst systems may be required to achieve efficient transformations.

Table 1: Estimated Physicochemical Properties
PropertyEstimated ValueRationale and Impact
Molecular Weight 261.13 g/mol ---
Predicted pKa ~1.5 - 2.5The strong inductive effect of the C₃F₇ group significantly lowers the pKa of the conjugate acid, indicating very weak basicity of the aniline nitrogen.[5] This necessitates more forceful reaction conditions.
Predicted XlogP ~3.5 - 4.5High lipophilicity due to the large fluorinated alkyl group.[6] This can enhance membrane permeability but may require careful balancing to maintain aqueous solubility.

Core Derivatization Protocols

The derivatization of this compound can be approached through several key synthetic pathways. The following protocols are designed to address the challenges posed by this electron-deficient aniline.

Workflow for Derivatization Strategy

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Scaffolds start This compound amide Amide Bond Formation start->amide sulfonamide Sulfonamide Synthesis start->sulfonamide n_alkylation N-Alkylation start->n_alkylation buchwald Buchwald-Hartwig Amination start->buchwald prod_amide Amide Derivatives (e.g., Kinase Inhibitors) amide->prod_amide prod_sulfonamide Sulfonamide Library sulfonamide->prod_sulfonamide prod_n_alkylation N-Alkyl Anilines n_alkylation->prod_n_alkylation prod_buchwald Diaryl Amines buchwald->prod_buchwald G cluster_setup Reaction Setup cluster_process Reaction Process cluster_purification Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, Base solvent Add Dioxane/Water Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat (Microwave or Oil Bath) degas->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Purified Biaryl Amine purify->product

Sources

The Strategic Incorporation of 4-(Perfluoropropan-2-yl)aniline in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of 4-(perfluoropropan-2-yl)aniline, a critical building block in the development of advanced kinase inhibitors. While direct literature on this specific aniline derivative in kinase inhibitor synthesis is emerging, this document leverages established principles from analogous fluorinated scaffolds to provide robust protocols and a strong rationale for its use. The unique electronic properties conferred by the hexafluoroisopropyl group offer significant potential for modulating the potency, selectivity, and pharmacokinetic profiles of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile synthetic intermediate.

Introduction: The Evolving Landscape of Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized therapeutic strategies, with a significant number of approved drugs targeting the ATP-binding site of these enzymes.[2] The 4-anilinoquinazoline and anilinopyrimidine scaffolds are prominent privileged structures in this domain, forming the core of many successful kinase inhibitors.[3] The aniline moiety is crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase domain, a critical anchor for inhibitor binding.

The strategic substitution of the aniline ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacological properties. Fluorinated motifs, in particular, have gained prominence for their ability to enhance metabolic stability, modulate pKa, and improve binding affinity through unique non-covalent interactions.[4] This guide focuses on this compound, a reagent that introduces the bulky and highly electronegative hexafluoroisopropyl group, offering distinct advantages in the design of potent and selective kinase inhibitors.

The Hexafluoroisopropyl Moiety: A Game-Changer in Kinase Inhibitor Scaffolding

The introduction of a hexafluoroisopropyl group at the 4-position of the aniline ring imparts a unique set of physicochemical properties to the resulting kinase inhibitor. Understanding these properties is key to rationally designing more effective drugs.

  • Enhanced Lipophilicity: The perfluorinated isopropyl group significantly increases the lipophilicity of the aniline, which can lead to improved cell permeability and stronger hydrophobic interactions within the ATP-binding pocket of the target kinase.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.

  • Modulation of pKa: The strong electron-withdrawing nature of the hexafluoroisopropyl group lowers the pKa of the aniline nitrogen. This can influence the hydrogen bonding capacity and overall binding affinity of the inhibitor to the kinase hinge region.

  • Orthogonal Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with carbonyl groups or other electron-deficient regions within the kinase active site, contributing to enhanced binding affinity and selectivity.

Synthesis of Kinase Inhibitors Utilizing this compound: Core Scaffolds

The primary application of this compound in this context is its nucleophilic aromatic substitution reaction with chlorinated heterocyclic scaffolds, such as 4-chloroquinazolines and 4-chloropyrimidines. These reactions form the core structures of many well-established kinase inhibitor classes.

Synthesis of 4-Anilinoquinazoline Derivatives

The 4-anilinoquinazoline scaffold is a cornerstone of many EGFR (Epidermal Growth Factor Receptor) inhibitors. The general synthetic approach involves the condensation of this compound with a 4-chloroquinazoline precursor.

Protocol 1: General Synthesis of N-(4-(Perfluoropropan-2-yl)phenyl)quinazolin-4-amine

Materials:

  • 4-Chloroquinazoline (1.0 mmol, 1 equivalent)

  • This compound (1.1 mmol, 1.1 equivalents)

  • Isopropanol (10 mL)

  • Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equivalents) (Optional, as a non-nucleophilic base)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle with reflux condenser

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline and this compound.

  • Add isopropanol to the flask to dissolve the reactants.

  • If necessary, add DIPEA to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of 4-Anilinopyrimidine Derivatives

The anilinopyrimidine scaffold is another critical core structure found in numerous kinase inhibitors, including those targeting Abl and Src kinases. The synthesis follows a similar principle to that of the anilinoquinazolines.

Protocol 2: General Synthesis of N-(4-(Perfluoropropan-2-yl)phenyl)pyrimidin-4-amine

Materials:

  • 4-Chloropyrimidine (1.0 mmol, 1 equivalent)

  • This compound (1.1 mmol, 1.1 equivalents)

  • n-Butanol (10 mL)

  • Concentrated HCl (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle with reflux condenser

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve 4-chloropyrimidine and this compound in n-butanol.

  • Add a catalytic amount of concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography with an appropriate solvent gradient.

  • Characterize the purified compound using standard analytical techniques.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for kinase inhibitors derived from this compound is not extensively published, we can extrapolate from the broader class of anilino-based inhibitors. The introduction of the bulky and lipophilic hexafluoroisopropyl group at the 4-position of the aniline ring is expected to have a significant impact on the inhibitor's interaction with the ATP-binding pocket.

Structural Modification Rationale and Expected Outcome
This compound Core Provides strong hydrophobic interactions and metabolic stability.
Substituents on the Quinazoline/Pyrimidine Ring Can be modified to enhance potency, selectivity, and solubility.
Linker between Aniline and Heterocycle The N-H group is a critical hydrogen bond donor to the kinase hinge.
Overall Conformation The bulky hexafluoroisopropyl group may influence the torsional angle between the aniline and the heterocyclic ring, affecting the overall binding mode.

Kinase Signaling and Inhibition: A Visual Representation

The following diagrams illustrate the general mechanism of kinase activation and its inhibition by ATP-competitive inhibitors, the class to which compounds derived from this compound belong.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Kinase Downstream Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Phosphorylates and Activates Effector_Protein Effector Protein Downstream_Kinase->Effector_Protein Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Effector_Protein->Cellular_Response Leads to Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->Downstream_Kinase Blocks ATP Binding Site

Caption: General Kinase Signaling Pathway and Point of Inhibition.

Synthetic_Workflow Start Starting Materials (4-Chloro-heterocycle, this compound) Reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or SNAr) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Final_Product Purified Kinase Inhibitor Characterization->Final_Product

Caption: General Synthetic Workflow for Kinase Inhibitors.

Safety and Handling

As with all fluorinated organic compounds, appropriate safety precautions must be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed safety information before use.

Conclusion and Future Perspectives

While the application of this compound in kinase inhibitor synthesis is an area of active development, the foundational principles of medicinal chemistry strongly support its utility. The unique properties imparted by the hexafluoroisopropyl group offer a compelling avenue for the design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to explore the potential of this promising building block in their drug discovery endeavors. Further research and publication of specific biological data will be crucial to fully elucidate the advantages of incorporating this moiety into novel kinase inhibitor scaffolds.

References

  • Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664.
  • PubChem. (n.d.). 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. Retrieved from [Link]

  • O'Hare, T., et al. (2009). "Clickable" 4-anilinoquinazoline kinase inhibitors: a new set of reagents for the investigation of kinase-inhibitor interactions. Journal of the American Chemical Society, 131(48), 17353–17355.
  • Berger, D. M., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034.
  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1943-1949.
  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12738.
  • San Diego State University. (n.d.). Leveraging atropisomerism for highly selective small molecule kinase inhibitors. Retrieved from [Link]

  • PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Retrieved from [Link]

  • PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

  • ResearchGate. (2020). Biologically Active Organofluorine Compounds. Retrieved from [Link]

  • PubMed. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

Sources

The Strategic Role of 4-(Perfluoropropan-2-yl)aniline in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemicals and the Contribution of Fluorinated Building Blocks

The global agricultural landscape demands continuous innovation to ensure food security while navigating the challenges of pest resistance and environmental stewardship. The strategic incorporation of fluorine into the molecular architecture of pesticides has been a cornerstone of modern agrochemical development. The trifluoromethyl (-CF3) group, and by extension, larger perfluoroalkyl moieties like the heptafluoroisopropyl group, are prized for their ability to enhance the biological efficacy, metabolic stability, and target-binding affinity of active ingredients.[1][2] The unique electronic properties and steric bulk of these groups can lead to agrochemicals with novel modes of action, helping to manage resistance to existing chemistries.[3]

This technical guide focuses on the application of a pivotal, highly fluorinated building block: 4-(Perfluoropropan-2-yl)aniline . While this compound itself is a valuable intermediate, this guide will specifically detail the use of its close analogue, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline , in the synthesis of the groundbreaking insecticide, Broflanilide . Broflanilide, discovered by Mitsui Chemicals Agro, Inc., is a meta-diamide insecticide with a novel mode of action, classifying it into a new Insecticide Resistance Action Committee (IRAC) group (Group 30).[3][4][5] It is a potent antagonist of the GABA receptor, but at a site distinct from that of conventional noncompetitive antagonists like fipronil.[3][4] This makes it a critical tool for controlling a wide range of pests, including those resistant to other insecticides.[6]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of Broflanilide, highlighting the crucial role of the 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline core. We will delve into the causality behind the synthetic strategy and provide a detailed, actionable protocol for its laboratory-scale synthesis.

Core Application: Synthesis of the Insecticide Broflanilide

The synthesis of Broflanilide is a multi-step process that masterfully combines several key chemical transformations to assemble the final, complex molecule. The strategic use of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline as a foundational component is central to achieving the desired biological activity. The overall synthetic pathway can be conceptualized as the coupling of two primary fragments, followed by further functionalization.

The following diagram illustrates the key stages in a reported synthetic route to Broflanilide:

Broflanilide_Synthesis_Workflow cluster_aniline_prep Aniline Fragment Preparation cluster_acid_prep Acid Chloride Fragment Preparation cluster_main_synthesis Main Synthesis Pathway Aniline_Start 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline Condensation Step 1: Condensation Aniline_Start->Condensation Acid_Start 2-Fluoro-3-nitrobenzoic Acid Acid_Chloride 2-Fluoro-3-nitrobenzoyl Chloride Acid_Start->Acid_Chloride Thionyl Chloride Acid_Chloride->Condensation Intermediate_A N-[4-(perfluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide Condensation->Intermediate_A Reduction Step 2: Nitro Reduction Intermediate_A->Reduction Intermediate_B 3-Amino-N-[...]-2-fluorobenzamide Reduction->Intermediate_B N_Methylation Step 3: N-Methylation Intermediate_B->N_Methylation Intermediate_C 3-(Methylamino)-N-[...]-2-fluorobenzamide N_Methylation->Intermediate_C Amidation Step 4: Amidation Intermediate_C->Amidation Intermediate_D 2-Fluoro-3-(N-methylbenzamido)-N-[...]-benzamide Amidation->Intermediate_D Bromination Step 5: Bromination Intermediate_D->Bromination Broflanilide Broflanilide Bromination->Broflanilide

Caption: A workflow diagram outlining the key stages in the synthesis of Broflanilide.

Scientific Rationale Behind the Synthetic Strategy

The choice to construct Broflanilide via the condensation of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline and 2-fluoro-3-nitrobenzoyl chloride is driven by several factors:

  • Robust Amide Bond Formation: The reaction between an aniline and an acid chloride is a reliable and high-yielding method for creating the central amide linkage of the molecule.

  • Orthogonal Functional Groups: The nitro group on the benzoyl chloride fragment and the fluoro group provide chemical handles for subsequent transformations (reduction and potential nucleophilic aromatic substitution, respectively) without interfering with the initial amide coupling.

  • Late-Stage Introduction of Key Moieties: The final steps of the synthesis, such as the second amidation and the bromination, are performed on a more complex intermediate. This late-stage functionalization is a common strategy to maximize convergence and overall yield in multi-step syntheses.

Detailed Experimental Protocol: Laboratory-Scale Synthesis of Broflanilide

The following protocol is a synthesized procedure based on information from published patents and research articles.[4][6][7] It is intended for use by trained chemists in a properly equipped laboratory. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentCAS NumberSupplier Recommendation
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline1207314-85-9Available from specialized chemical suppliers
2-Fluoro-3-nitrobenzoyl chloride77313-05-0Synthesized from 2-fluoro-3-nitrobenzoic acid
2-Fluoro-3-nitrobenzoic acid394-01-4Standard chemical supplier
Thionyl chloride (SOCl₂)7719-09-7Standard chemical supplier
Anhydrous Tin(II) chloride (SnCl₂)7772-99-8Standard chemical supplier
Concentrated Hydrochloric Acid (HCl)7647-01-0Standard chemical supplier
Formaldehyde (37% aqueous solution)50-00-0Standard chemical supplier
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9Standard chemical supplier
Benzoyl chloride98-88-4Standard chemical supplier
N-Bromosuccinimide (NBS)128-08-5Standard chemical supplier
Anhydrous Tetrahydrofuran (THF)109-99-9Distilled from sodium/benzophenone or from a solvent purification system
Pyridine110-86-1Standard chemical supplier
Dichloromethane (DCM)75-09-2Standard chemical supplier
Ethyl acetate (EtOAc)141-78-6Standard chemical supplier
Sodium hydroxide (NaOH)1310-73-2Standard chemical supplier
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Standard chemical supplier
Step-by-Step Synthesis

The synthesis can be broken down into five key stages following the preparation of the acid chloride.

Detailed_Synthesis_Steps start Start Materials: - 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline - 2-Fluoro-3-nitrobenzoyl chloride step1 Step 1: Condensation Formation of the first amide bond. start->step1 step2 Step 2: Nitro Group Reduction Conversion of -NO2 to -NH2. step1->step2 Intermediate A step3 Step 3: N-Methylation Introduction of the methyl group. step2->step3 Intermediate B step4 Step 4: Amidation Formation of the second amide bond. step3->step4 Intermediate C step5 Step 5: Bromination Introduction of the bromine atom. step4->step5 Intermediate D product Final Product: Broflanilide step5->product

Caption: A linear workflow of the Broflanilide synthesis protocol.

Step 1: Condensation to form N-[4-(perfluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluoro-3-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled aniline solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitro Group

  • To a solution of the product from Step 1 (1.0 eq) in ethanol, add anhydrous stannous chloride (SnCl₂) (3.0 eq).[7]

  • Slowly add concentrated hydrochloric acid.

  • Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring by TLC.[7]

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Basify the mixture to pH 10 with a concentrated aqueous sodium hydroxide solution.

  • The resulting precipitate can be filtered through Celite, and the filtrate extracted with ethyl acetate.[7]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the amino intermediate.

Step 3: N-Methylation

  • To the amino intermediate from Step 2 (1.0 eq), add concentrated sulfuric acid.[7]

  • Carefully add a 37% aqueous formaldehyde solution dropwise at a temperature maintained around 40°C.[7]

  • Stir the reaction for 30-60 minutes.

  • Pour the reaction mixture into ice water and adjust the pH to 10 with an aqueous sodium hydroxide solution.[7]

  • Extract the product with ethyl acetate. Wash the organic layer with a 20% aqueous sodium hydroxide solution and then with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the N-methylated product.

Step 4: Amidation to form the Second Amide Bond

  • Dissolve the N-methylated product from Step 3 (1.0 eq) and pyridine (1.5 eq) in anhydrous THF.[7]

  • Add benzoyl chloride (1.2 eq) to the solution.

  • Heat the mixture to 60°C and stir for 5 hours.[7]

  • After cooling, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Step 5: Bromination to Yield Broflanilide

  • Note: This is a selective bromination. The specific conditions, particularly the brominating agent and solvent, are critical for achieving the desired regioselectivity.

  • Dissolve the product from Step 4 in a suitable solvent such as a chlorinated hydrocarbon or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry the organic phase, concentrate, and purify the final product, Broflanilide, by recrystallization from a solvent system such as methanol/water.[4]

Conclusion and Future Perspectives

The synthesis of Broflanilide serves as a prime example of the strategic application of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline in modern agrochemical development. The presence of the heptafluoroisopropyl group is instrumental in defining the unique mode of action and high efficacy of this insecticide.[1] As the need for novel and effective crop protection solutions continues to grow, highly functionalized and fluorinated building blocks like this compound will undoubtedly play an increasingly important role. Future research in this area may focus on developing more efficient and sustainable synthetic routes to these key intermediates and exploring their application in the synthesis of other classes of agrochemicals, such as fungicides and herbicides. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to contribute to this exciting and vital field.

References

  • Development of an Efficient Synthetic Process for Broflanilide. (URL: [Link])

  • US Patent US11180443B2 - Preparation method for m-diamide compounds. (URL: )
  • WO Patent WO2019158408A1 - Crystalline forms of broflanilide. (URL: )
  • CN Patent CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline. (URL: )
  • Discovery of broflanilide, a novel insecticide - PMC - NIH. (URL: [Link])

  • Broflanilide: Review of U.S. Patent Search Submission - Regulations.gov. (URL: [Link])

  • WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BROFLANILIDE. (URL: [Link])

  • Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group | Request PDF. (URL: [Link])

  • An enantioselective synthesis of insecticidal 4-alkynyloxazolines - PubMed. (URL: [Link])

  • US Patent Application Publication US 2020/0305420 A1. (URL: [Link])

  • Pyrifluquinazon Intermediates CAS 238098-26-5 - Jinan Tantu Chemicals Co., Ltd. (URL: [Link])

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (URL: [Link])

  • 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. (URL: [Link])

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (URL: [Link])

  • Discovery of broflanilide, a novel insecticide - Scite.ai. (URL: [Link])

  • Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed. (URL: [Link])

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. (URL: [Link])

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery | Request PDF. (URL: [Link])

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed. (URL: [Link])

  • Synthesis of perfluoroalkylated acridines from 2-(perfluoralkyl)aniline 64. - ResearchGate. (URL: [Link])

  • Insecticidal quinoline and isoquinoline isoxazolines - PubMed. (URL: [Link])

  • Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural - PubMed. (URL: [Link])

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synthesis of Broflanilide intermediate 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-NF-0824

Topic: Synthesis of Broflanilide Intermediate 4-(Perfluoropropan-2-yl)aniline and its Derivatives

Introduction: The Significance of this compound

Broflanilide is a novel meta-diamide insecticide with a unique mode of action, targeting the GABA-gated chloride channel at a site distinct from conventional non-competitive antagonists like fipronil.[1][2][3] Discovered by Mitsui Chemicals Agro, Inc., it represents a new class of insecticides (IRAC Group 30) effective against a wide range of pests, including those resistant to other chemistries.[1] The core structure of Broflanilide features a complex aniline moiety, which is crucial for its biological activity.

A key building block in the industrial synthesis of Broflanilide and its analogues is this compound or its substituted derivatives.[1][3][4] The heptafluoroisopropyl group, a bulky and highly electron-withdrawing substituent, is critical for modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are essential for its efficacy as an insecticide.[5] This application note provides a detailed protocol for the synthesis of these vital intermediates, focusing on a robust and scalable radical-mediated approach.

Synthetic Strategy: Radical Perfluoroalkylation

The direct introduction of a perfluoroalkyl group onto an aromatic ring presents a significant synthetic challenge. Classical electrophilic substitution methods like Friedel-Crafts alkylation are incompatible with anilines, as the amino group acts as a Lewis base and deactivates the catalyst. Therefore, modern synthetic routes rely on radical-mediated pathways.

The most effective and industrially relevant method is the radical perfluoroalkylation of an aniline derivative using a perfluoroalkyl halide.[6][7] This approach utilizes a radical initiator to generate a highly electrophilic perfluoroisopropyl radical, which then undergoes an aromatic substitution reaction with the electron-rich aniline ring. A notable advancement in this field is the use of sodium dithionite (Na₂S₂O₄) as an initiator, which offers a more efficient and environmentally benign alternative to older methods that used zinc powder or other metals.[8][9][10]

Causality of Experimental Choice:

  • Radical Pathway: Circumvents the limitations of electrophilic aromatic substitution with anilines.

  • Sodium Dithionite Initiator: Provides a scalable, cost-effective, and efficient method for generating the necessary perfluoroisopropyl radical from its halide precursor.[8][11] It is a powerful reducing agent capable of single-electron transfer to initiate the radical chain reaction.[12][13]

  • Substrate Choice: The choice of the starting aniline (e.g., aniline, 2-methylaniline, or 2-trifluoromethylaniline) allows for the modular construction of various Broflanilide precursors.[8][10]

Generalized Synthetic Workflow

The overall process involves the reaction of a substituted aniline with a perfluoroalkylating agent in the presence of a radical initiator.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A Substituted Aniline (e.g., 2-Trifluoromethylaniline) E Radical Perfluoroalkylation Reaction A->E B Perfluoroalkylating Agent (2-Bromoheptafluoropropane) B->E C Radical Initiator (Sodium Dithionite) C->E Initiates D Solvent (Acetonitrile) D->E Medium F Work-up & Extraction E->F G Purification (Distillation/Chromatography) F->G H Final Product 4-(Perfluoropropan-2-yl) Substituted Aniline G->H

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline

This protocol is adapted from established patent literature and provides a reliable method for producing a direct precursor to Broflanilide.[8][10]

Materials & Reagents:

  • 2-Trifluoromethylaniline (Reagent Grade, ≥98%)

  • 2-Bromoheptafluoropropane (Reagent Grade, ≥99%)

  • Sodium Dithionite (85-90% technical grade)

  • Sodium Bisulfate (NaHSO₄) (Anhydrous, Reagent Grade)

  • Acetonitrile (Anhydrous, ≥99.8%)

  • Ethyl Acetate (ACS Grade)

  • Brine (Saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask or pressure-rated autoclave

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer with heating mantle

  • Temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation or flash chromatography system

Procedure:

  • Reaction Setup: To a suitable autoclave or three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-trifluoromethylaniline (1.0 eq.), acetonitrile (6-8 mL per mmol of aniline), sodium bisulfate (0.1 eq.), and sodium dithionite (1.2 eq.).

  • Inert Atmosphere: Purge the vessel with nitrogen or argon for 10-15 minutes to remove oxygen, which can interfere with radical reactions.

  • Reagent Addition: Add 2-bromoheptafluoropropane (0.5 eq.) to the stirring mixture. Note: As 2-bromoheptafluoropropane is a volatile liquid/gas, addition should be performed carefully in a well-ventilated fume hood. For larger scales, an autoclave is recommended to maintain pressure.

  • Reaction: Heat the mixture to 65-70 °C and stir vigorously for 16-20 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (15-20 mL per mmol of aniline).

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x). This removes inorganic salts and water-soluble impurities.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as an oil. Purify the residue by vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. A yield of 75-80% relative to the limiting reagent (2-bromoheptafluoropropane) can be expected.[8]

Product Characterization & Data Summary

The final product should be characterized to confirm its identity and purity.

ParameterDataSource(s)
Chemical Name 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline[14][15]
CAS Number 1207314-85-9[14][15][16]
Molecular Formula C₁₀H₅F₁₀N[14][15][17]
Molecular Weight 329.14 g/mol [14][15]
Appearance Colorless to light yellow liquid[15]
Boiling Point ~204 °C (predicted)[15]
Storage Store at -20°C, protected from light[15][18]

Note: Spectroscopic data (¹H NMR, ¹⁹F NMR, ¹³C NMR, MS) should be acquired to confirm the structure. The aromatic protons will show characteristic splitting patterns, and the fluorine signals will confirm the presence and structure of the CF₃ and CF(CF₃)₂ groups.

Mechanistic Insights & Scientific Rationale

The reaction proceeds via a single-electron transfer (SET) radical mechanism.

G A S₂O₄²⁻ (Dithionite) B 2 SO₂⁻• (Sulfur Dioxide Radical Anion) A->B Dissociation D Rf• (Perfluoroalkyl Radical) B->D SET (Single Electron Transfer) C Rf-Br (Perfluoroalkyl Bromide) C->D F Cyclohexadienyl Radical Intermediate D->F Addition E Aniline E->F G Wheland-type Carbocation F->G Oxidation (e.g., by another Rf-Br) H Final Product G->H -H⁺

Caption: Proposed radical mechanism for dithionite-initiated perfluoroalkylation.

  • Initiation: In solution, the dithionite anion (S₂O₄²⁻) can dissociate or act as a potent reducing agent, transferring a single electron to the perfluoroalkyl halide (Rf-Br).[12][13]

  • Radical Generation: This electron transfer cleaves the carbon-bromine bond, releasing a bromide anion and the highly electrophilic heptafluoroisopropyl radical (Rf•).[12]

  • Propagation: The heptafluoroisopropyl radical attacks the electron-rich aniline ring. Due to the strong activating and ortho, para-directing nature of the amino group, the attack occurs predominantly at the sterically accessible para position, forming a resonance-stabilized cyclohexadienyl radical intermediate.[19]

  • Aromatization: The intermediate is then oxidized to a carbocation (Wheland intermediate), often by another molecule of the perfluoroalkyl halide, which in turn generates another radical, propagating the chain.[7][19]

  • Termination: The final step is the loss of a proton (H⁺) to restore aromaticity, yielding the 4-substituted aniline product.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, appropriate gloves) must be worn.

  • Reagent Specific:

    • 2-Bromoheptafluoropropane: is a volatile compound. Avoid inhalation.

    • Aniline Derivatives: are toxic upon inhalation, ingestion, and skin contact.

    • Sodium Dithionite: is a strong reducing agent. It can decompose upon contact with water and air, potentially releasing heat and toxic sulfur dioxide gas.[13] It should be handled in a dry, inert atmosphere. Although used in food production, high concentrations can be toxic.[20]

  • Reaction Conditions: The reaction is performed at elevated temperatures. Use appropriate caution to prevent thermal burns. If using an autoclave, ensure it is properly rated and operated by trained personnel.

References

  • CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline.
  • PTC Organics, Inc. PTC-Sodium Dithionite Initiated Free-Radical Addition. [Link]

  • WO2019030187A1 - Method for the preparation of 4-(heptafluoro-2-propyl) anilines.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Katsuta, H., et al. (2019). Discovery of broflanilide, a novel insecticide. Journal of Pesticide Science, 44(3), 131-139. [Link]

  • US20200262781A1 - Method for the Preparation of 4-(Heptafluoro-2-Propyl) Anilines.
  • Yerien, D. E., et al. (2017). Methods for radical perfluoroalkylation of aniline derivatives. ResearchGate. [Link]

  • LookChem. 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. [Link]

  • Wikipedia. Sodium dithionite. [Link]

  • PubChem. Broflanilide. National Institutes of Health. [Link]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

  • PubChem. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. National Institutes of Health. [Link]

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  • Luo, C., et al. (2020). Development of an Efficient Synthetic Process for Broflanilide. Organic Process Research & Development. [Link]

  • ResearchGate. Development of an Efficient Synthetic Process for Broflanilide. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2015). Radical perfluoroalkylation – easy access to 2-perfluoroalkylindol-3-imines via electron catalysis. Chemical Communications. [Link]

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  • CN103553934A - N-isopropyl-4-fluoroaniline preparation method.
  • Huang, W. Y., et al. (2001). Fluoroalkylation of aromatic compounds with per(poly)fluoroalkyl chlorides initiated by sodium dithionite in DMSO. Journal of Fluorine Chemistry. [Link]

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  • Meyer, A. U., et al. (2022). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Organic Letters. [Link]

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Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Strategic C-N Bond Formation in Modern Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's broad substrate scope and functional group tolerance offer significant advantages over classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited applicability.[1][6]

The strategic incorporation of fluorine atoms into drug candidates has become an increasingly important strategy in medicinal chemistry.[7][8] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[7][9][10] Consequently, the development of robust synthetic methods for the introduction of fluorinated building blocks is of paramount importance. This application note provides a detailed guide to the Buchwald-Hartwig amination of aryl halides with 4-(perfluoropropan-2-yl)aniline, a valuable fluorinated aniline derivative used in the synthesis of various bioactive compounds.[11][12]

The Coupling Partners: Understanding Their Roles and Reactivity

Aryl Halides: The Electrophilic Partner

The reactivity of the aryl halide in the Buchwald-Hartwig amination generally follows the trend of Ar-I > Ar-Br > Ar-Cl, which is related to the bond dissociation energy of the carbon-halogen bond. However, with the development of sophisticated phosphine ligands, even the less reactive but more cost-effective aryl chlorides have become viable substrates.[13][14] The electronic nature of the aryl halide also plays a role, with electron-withdrawing groups generally accelerating the initial oxidative addition step.

This compound: The Nucleophilic Partner

The presence of the bulky and highly electron-withdrawing perfluoropropan-2-yl group significantly reduces the nucleophilicity of the aniline nitrogen. This presents a challenge for the C-N coupling reaction. However, the unique properties imparted by this substituent, such as increased lipophilicity and metabolic stability, make it a desirable moiety in drug design.[15]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][16][17] A simplified representation of the catalytic cycle is depicted below.

Buchwald_Hartwig_Cycle cluster_inputs Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L) Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl PdII_Aryl->Pd0 Reductive Elimination Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)-NH₂R'(L)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NHR'(L) PdII_Amine->PdII_Amido Deprotonation (Base) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NHR' RedElim->Pd0 RedElim->Product ArylHalide Ar-X Amine R'NH₂

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the palladium(0) catalyst to form a palladium(II) intermediate.[17][18]

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium(II) complex, and a base removes a proton from the nitrogen to form an amido complex.[2]

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active palladium(0) catalyst.[17]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different aryl halides.

Reagents and Equipment
  • Aryl bromide

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Buchwald ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or another suitable solvent

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Reaction Setup and Procedure
  • Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Degassing: Seal the flask or vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Then, carefully add the base (e.g., NaOtBu, 1.4 mmol).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.[19][20]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[19]

Key Considerations and Troubleshooting

Parameter Recommendation and Rationale Troubleshooting
Catalyst System The choice of palladium source and ligand is critical. For electron-deficient anilines, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[21][22] Using pre-formed palladium catalysts (precatalysts) can improve reproducibility.Low Conversion: Increase catalyst loading, screen different ligands, or try a different palladium source. Ensure the catalyst is not deactivated.
Base A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) is commonly used. Other bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.Side Reactions: If the substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, often requiring higher reaction temperatures.
Solvent Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically used.[16][23] The solvent must be thoroughly degassed to prevent oxidation of the palladium(0) catalyst.Poor Solubility: If reactants are not fully dissolved, consider a different solvent or a solvent mixture. Some reactions have been shown to be effective in greener solvents like vegetable oils.[24]
Temperature Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.Decomposition: If the starting materials or product are thermally unstable, try lowering the reaction temperature and extending the reaction time.

Data Interpretation and Expected Outcomes

Successful completion of the reaction will yield the desired N-aryl aniline. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield will vary depending on the specific aryl halide and the optimized reaction conditions, but yields in the range of 70-95% are commonly achieved for favorable couplings.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl derivatives of this compound. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields, particularly given the electronically demanding nature of the fluorinated aniline. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient synthesis of these important fluorinated building blocks.

References

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

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  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available from: [Link]

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  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]

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  • CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. Available from: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available from: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available from: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available from: [Link]

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  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available from: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available from: [Link]

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use of 4-(Perfluoropropan-2-yl)aniline in liquid crystal materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-LC-2026-01

Topic: Investigating 4-(Perfluoropropan-2-yl)aniline as a Novel Building Block for High-Performance Liquid Crystal Materials

Abstract & Introduction

The strategic incorporation of fluorine atoms into mesogenic molecules is a cornerstone of modern liquid crystal (LC) materials science, enabling the fine-tuning of properties essential for advanced display and photonic applications. Terminal fluoroalkyl groups are particularly effective at modifying dielectric anisotropy (Δε), viscosity, and mesophase stability. This document moves beyond commonly used linear fluoroalkyl chains to explore the potential of This compound , a compound featuring a bulky, branched perfluoroisopropyl group. We hypothesize that this unique structural motif offers a novel pathway to engineer next-generation LC materials with distinct performance characteristics.

This application note serves as a comprehensive guide for researchers seeking to investigate this compound. It provides the theoretical rationale, a detailed synthetic protocol for incorporating the aniline into a representative mesogenic core, and a complete workflow for the characterization of the resulting material.

Theoretical Framework: The Scientific Rationale

The choice of a terminal group on a liquid crystal molecule is critical as it profoundly influences intermolecular forces and, consequently, the bulk material properties.

2.1 The Role of Fluorine in Liquid Crystals The high electronegativity of the fluorine atom creates strong C-F bonds with significant dipole moments. When incorporated into a mesogen, these dipoles contribute to the overall molecular dipole moment. In the presence of an electric field, this allows for the rapid switching of the liquid crystal director, a fundamental requirement for display applications. Furthermore, the low polarizability of the C-F bond often leads to materials with low viscosity and high chemical and thermal stability.

2.2 Hypothesized Advantages of the Branched Perfluoroisopropyl Group We propose that the 4-(Perfluoropropan-2-yl) moiety offers unique advantages over traditional linear perfluoroalkyl or simple trifluoromethyl groups:

  • Enhanced Dipole Moment: The cumulative effect of seven fluorine atoms in a compact, branched structure is expected to induce a strong dipole moment perpendicular to the main molecular axis, potentially leading to materials with high negative dielectric anisotropy (Δε < 0). Such materials are critical for display modes like In-Plane Switching (IPS) and Vertically Aligned (VA) technologies.

  • Steric Influence on Packing: The bulky, almost spherical nature of the (CF3)2CF- group can disrupt the close packing (crystallization) of the mesogenic cores. This steric hindrance is predicted to lower the melting point and broaden the temperature range of the desired liquid crystal phase (e.g., nematic phase).

  • Modified Viscoelastic Properties: The bulky terminal group may alter the rotational viscosity of the material. While potentially increasing viscosity compared to a smaller group, its specific shape could lead to unique viscoelastic coefficients beneficial for optimizing switching speeds and response times in complex mixtures.

The logical relationship between the molecular structure and its expected impact on material properties is outlined below.

G cluster_structure Molecular Structure: this compound cluster_properties Predicted Bulk LC Properties cluster_outcomes Potential Application Benefits A Branched (CF3)2CF- Group D Disrupted Molecular Packing A->D Steric Hindrance E Altered Rotational Viscosity A->E Bulky Shape B High Electronegativity of F atoms C High Negative Dielectric Anisotropy (Δε < 0) B->C Strong Dipole Moment F Suitability for VA & IPS Displays C->F G Lower Melting Point & Broader Nematic Range D->G H Optimized Switching Dynamics E->H

Caption: Predicted structure-property relationships for LCs containing the 4-(Perfluoropropan-2-yl) moiety.

Experimental Section: Synthesis and Characterization Workflow

This section details the protocol for synthesizing a model liquid crystal, (E)-4-((4-(perfluoropropan-2-yl)phenyl)imino)methyl)benzonitrile (1) , and the subsequent characterization workflow.

3.1 Synthesis Protocol: Schiff Base Condensation

The formation of a Schiff base (imine) is a robust and high-yielding reaction ideal for linking the aniline core with an aldehyde-functionalized mesogenic component.

Materials:

  • This compound (CAS No. 506-63-8)

  • 4-Formylbenzonitrile (CAS No. 767-93-1)

  • Anhydrous Ethanol

  • Catalytic amount of acetic acid

  • Standard reflux apparatus, magnetic stirrer, and recrystallization glassware

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-formylbenzonitrile (1.0 eq) in 30 mL of anhydrous ethanol.

  • Addition of Aniline: To the stirring solution, add this compound (1.0 eq) dissolved in 10 mL of anhydrous ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure. Cool the concentrate in an ice bath to induce crystallization.

  • Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield the final product 1 as a crystalline solid.

  • Drying: Dry the purified product under vacuum at 40°C for at least 12 hours.

3.2 Characterization Workflow

A systematic characterization is essential to confirm the chemical identity and evaluate the liquid crystalline properties of the synthesized compound.

G Start Synthesized Compound (1) NMR NMR (1H, 13C, 19F) Start->NMR Verify Covalent Structure MS Mass Spectrometry Start->MS Confirm Molecular Weight FTIR FTIR Spectroscopy Start->FTIR Identify Functional Groups (C=N) Confirm Structure Confirmed NMR->Confirm MS->Confirm FTIR->Confirm DSC DSC Analysis Confirm->DSC Determine Phase Transition Temps POM Polarized Optical Microscopy (POM) Confirm->POM Visualize LC Textures ConfirmLC LC Phase & Transitions Identified DSC->ConfirmLC POM->ConfirmLC ElectroOptic Electro-Optical Measurements (Δε, Δn) ConfirmLC->ElectroOptic Measure Key Performance Metrics End Full Property Profile ElectroOptic->End

Caption: Systematic workflow for the characterization of novel liquid crystal materials.

3.2.1 Structural Verification Protocols

  • Nuclear Magnetic Resonance (NMR):

    • ¹H & ¹³C NMR: Dissolve 5-10 mg of product 1 in CDCl₃. Confirm the presence of aromatic protons, the imine proton (-CH=N-), and the correct number of carbon signals.

    • ¹⁹F NMR: Use CDCl₃ as the solvent. The spectrum should show characteristic signals for the (CF₃)₂CF- group, confirming the integrity of the fluorinated tail.

  • Mass Spectrometry (MS): Use ESI or GC-MS to obtain the molecular ion peak [M]⁺ or [M+H]⁺, which must match the calculated molecular weight of the target compound.

3.2.2 Thermophysical Characterization Protocols

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of compound 1 into an aluminum DSC pan.

    • Perform an initial heating scan from room temperature to a temperature well above the clearing point (e.g., 200°C) at a rate of 10°C/min to erase thermal history.

    • Cool the sample at 10°C/min to a low temperature (e.g., 0°C).

    • Perform a second heating scan at 10°C/min.

    • Identify endothermic peaks corresponding to melting (Crystal → LC) and clearing (LC → Isotropic) transitions. Record the peak temperatures and enthalpies (ΔH).

  • Polarized Optical Microscopy (POM):

    • Place a small amount of compound 1 on a glass slide and cover with a coverslip.

    • Heat the sample on a calibrated hot stage to its isotropic liquid phase.

    • Slowly cool the sample into the mesophase.

    • Observe the textures that form under crossed polarizers. A nematic phase will typically exhibit a threaded or schlieren texture. Smectic phases will show different characteristic textures (e.g., focal conic).

    • Record the temperatures at which phase transitions occur and compare them with the DSC data.

Expected Data & Interpretation

The following table summarizes the hypothetical, yet expected, properties of compound 1 based on the theoretical framework. This provides a benchmark for researchers to compare their experimental results against.

PropertyExpected Value / ObservationRationale
Chemical Structure Confirmed by NMR, MSVerification of successful synthesis.
Melting Point (Tₘ) 60 - 80 °CThe bulky terminal group should suppress the melting point compared to non-fluorinated or linear analogues.
Clearing Point (T꜀) 100 - 130 °CDependent on the overall rigidity and aspect ratio of the molecule.
LC Phase NematicExpected for a simple rod-like Schiff base structure.
Dielectric Anisotropy (Δε) -2.0 to -5.0The strong perpendicular dipole moment from the C-F bonds is expected to induce negative Δε.
Birefringence (Δn) 0.10 - 0.15 at 589 nmTypical range for a two-ring aromatic core.

Conclusion & Future Work

This document outlines a robust framework for the synthesis and evaluation of liquid crystals derived from this compound. The unique branched perfluoroisopropyl group presents a compelling opportunity to develop novel materials with properties tailored for next-generation display technologies. Successful synthesis and characterization of compound 1 would validate the hypotheses presented and open the door for incorporating this building block into more complex, multi-ring mesogenic structures to further enhance liquid crystalline properties.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals–Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Available at: [Link]

  • Kirsch, P., & Tarumi, K. (1999). Modern fluorinated liquid crystals. Angewandte Chemie International Edition, 38(11), 1578-1590. Available at: [Link]

  • Kelly, S. M. (1994). The Synthesis of Novel Liquid Crystals. Journal of Materials Chemistry, 4(11), 1673-1686. Available at: [Link]

  • Gass, N., et al. (2020). Liquid crystals with negative dielectric anisotropy for display applications. Journal of Molecular Liquids, 305, 112803. Available at: [Link]

  • Miyazawa, K., & Goh, M. (2004). Synthesis and properties of novel liquid crystalline compounds with a bulky terminal group. Liquid Crystals, 31(3), 359-365. Available at: [Link]

  • D'Elia, V. (2018). The Schiff Base condensation: a versatile tool in modern organic synthesis. Green Chemistry, 20(1), 22-48. Available at: [Link]

Application Notes and Protocols: Incorporating 4-(Perfluoropropan-2-yl)aniline into Advanced Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Developers

Introduction

Fluorinated polymers represent a distinguished class of materials, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique electrical properties.[1] These characteristics stem from the high bond energy of the carbon-fluorine bond and the low polarizability of the fluorine atom.[1] Within this domain, the synthesis of novel fluorinated conducting polymers offers a frontier for innovation in materials science. Polyaniline, a well-studied conducting polymer, can be endowed with enhanced properties through the strategic incorporation of fluorinated monomers.[2]

This document provides a detailed guide on the incorporation of a highly promising, yet specialized monomer: 4-(Perfluoropropan-2-yl)aniline . The introduction of the bulky, strongly electron-withdrawing perfluoropropan-2-yl (heptafluoroisopropyl) group onto the aniline backbone is anticipated to impart significant enhancements in hydrophobicity, thermal stability, solubility in select solvents, and to modulate the electronic properties of the resulting polymer.[3][4]

These application notes are designed for researchers, materials scientists, and drug development professionals, offering a technical framework from monomer characterization to polymerization protocols and potential end-use applications, particularly in high-performance coatings, electronics, and biomedical systems.

Part 1: Monomer Profile: this compound

The selection of a monomer is the critical first step that dictates the ultimate properties of a polymer. This compound (CAS No. 2396-17-0) is a strategic choice for creating polymers with exaggerated fluoropolymer characteristics.

Rationale for Use: The heptafluoroisopropyl group is sterically bulky and one of the most powerful electron-withdrawing groups. Its presence on the aniline ring is expected to:

  • Lower the basicity of the aniline nitrogen, potentially influencing polymerization kinetics compared to unsubstituted aniline.

  • Drastically increase the hydrophobicity and oleophobicity of the resulting polymer surface.

  • Enhance thermal stability due to the strength of C-F bonds and the overall rigidity of the structure.[2]

  • Improve solubility in fluorinated or select organic solvents, aiding in processability.[2]

  • Modify the electrochemical properties of the polyaniline backbone, which is relevant for applications in sensors and electronics.

Below are the key physicochemical properties of a closely related and commercially available derivative, 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, which provides a strong indication of the monomer's characteristics.

Table 1: Physicochemical Properties of 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline

Property Value Reference
CAS Number 1207314-85-9 [5]
Molecular Formula C₁₀H₅F₁₀N [5][6]
Molecular Weight 329.14 g/mol [5][6]
Appearance Colorless to light yellow liquid [5]
Boiling Point ~203.79 °C [5][6]

| Storage | -20°C, protect from light |[7] |

Caption: Structure of this compound Monomer.

Part 2: Polymerization Protocols

The following protocols are model procedures based on established methods for the polymerization of fluorinated anilines.[2][8][9] Researchers should perform initial small-scale trials to optimize reaction conditions for this specific monomer.

Section 2.1: Homopolymerization via Chemical Oxidative Polymerization

This method is the most common for synthesizing polyanilines and relies on an oxidizing agent to initiate the polymerization in an acidic medium, which also serves to dope the resulting polymer into its conductive emeraldine salt form.[10]

Principle of the Method: The polymerization of aniline proceeds via an oxidative coupling mechanism. The reaction is initiated by an oxidant, typically Ammonium Persulfate (APS), which generates aniline radical cations. These radicals then couple to form dimers, oligomers, and finally the polymer chain. The acidic environment (e.g., HCl) is crucial as it protonates the polymer backbone, rendering it soluble and electrically conductive. The strong electron-withdrawing nature of the perfluoroisopropyl group may necessitate slightly stronger oxidizing conditions or longer reaction times compared to standard aniline polymerization.

Detailed Step-by-Step Protocol:

  • Monomer Solution Preparation:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10 mmol of this compound in 100 mL of 1.0 M Hydrochloric Acid (HCl).

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring until the monomer is fully dissolved. The solution should be clear.

  • Oxidant Solution Preparation:

    • In a separate beaker, dissolve 12.5 mmol of Ammonium Persulfate (APS) in 50 mL of 1.0 M HCl.

    • Cool this solution to 0-5 °C. Causality Note: Pre-cooling both solutions is critical to control the reaction exotherm, prevent over-oxidation, and promote the formation of a more ordered polymer structure.

  • Initiation of Polymerization:

    • Add the chilled APS solution dropwise to the stirring monomer solution over a period of 30-45 minutes.

    • A color change should be observed, eventually turning into a dark green precipitate, characteristic of the conductive emeraldine salt form of polyaniline.[10]

  • Polymerization Reaction:

    • Allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours. Trustworthiness Note: A longer reaction time ensures higher conversion, which is particularly important for less reactive, sterically hindered, or electron-deficient monomers.

  • Isolation and Purification:

    • Collect the polymer precipitate by vacuum filtration using a Büchner funnel.

    • Wash the polymer cake sequentially with 200 mL of 1.0 M HCl, 200 mL of deionized water, and finally 200 mL of methanol to remove unreacted monomer, oligomers, and excess oxidant.

    • Dry the purified polymer powder under vacuum at 60 °C for 48 hours.

cluster_main A 1. Prepare Monomer Solution (Monomer in 1M HCl) C 3. Cool both solutions to 0-5°C A->C B 2. Prepare Oxidant Solution (APS in 1M HCl) B->C D 4. Add Oxidant to Monomer (Dropwise, 30-45 min) C->D E 5. Polymerize for 24h (Stirring at 0-5°C) D->E F 6. Isolate Polymer (Vacuum Filtration) E->F G 7. Purify Polymer (Wash with HCl, H₂O, MeOH) F->G H 8. Dry under Vacuum (60°C, 48h) G->H

Caption: Workflow for Chemical Oxidative Polymerization.

Section 2.2: Copolymerization with Aniline

Copolymerization is a powerful strategy to fine-tune material properties. By incorporating unsubstituted aniline units, one can balance the extreme hydrophobicity and potential processing challenges of the homopolymer with the well-understood conductivity and film-forming properties of standard polyaniline.[2][11]

Principle of the Method: The protocol is similar to homopolymerization, but the initial monomer solution contains a mixture of this compound and aniline. The final composition of the copolymer is influenced by the initial monomer feed ratio and the relative reactivities of the two monomers.[12]

Detailed Step-by-Step Protocol:

  • Monomer Solution Preparation:

    • In the reaction flask, dissolve a total of 10 mmol of monomers in 100 mL of 1.0 M HCl. The monomer feed ratio can be varied (e.g., 9:1, 1:1, 1:9 of this compound to aniline).

    • Example for 1:1 ratio: Dissolve 5 mmol of this compound and 5 mmol of aniline.

    • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Polymerization and Purification:

    • Follow steps 2 through 5 from the homopolymerization protocol (Section 2.1) exactly as described. The amount of oxidant (APS) should be calculated based on the total moles of monomers (a 1.25:1 molar ratio of APS to total monomers is recommended).

Part 3: Physicochemical Characterization of the Resulting Polymers

A systematic characterization is essential to confirm the successful incorporation of the monomer and to understand the properties of the new polymer.[13]

cluster_workflow Polymer Characterization Workflow cluster_structure Structural Analysis cluster_properties Property Analysis Polymer Synthesized Polymer Powder FTIR FTIR Polymer->FTIR NMR NMR (¹H, ¹³C, ¹⁹F) Polymer->NMR TGA_DSC TGA / DSC Polymer->TGA_DSC SEM SEM Polymer->SEM ContactAngle Contact Angle Polymer->ContactAngle

Caption: Standard Workflow for Polymer Characterization.

1. Structural Confirmation

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first step to confirm polymerization. Look for characteristic peaks:

    • ~1560-1580 cm⁻¹ and ~1470-1500 cm⁻¹ corresponding to the C=C stretching vibrations of the quinoid and benzenoid rings, respectively.[2][10]

    • A broad band in the range of 1100-1300 cm⁻¹ is indicative of the C-F stretching vibrations from the perfluoroisopropyl group.

    • The presence of both sets of peaks confirms the incorporation of the monomer into the polyaniline backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For soluble fractions, NMR provides detailed structural information.

    • ¹⁹F NMR is particularly powerful for confirming the intact perfluoroisopropyl group.

    • ¹H and ¹³C NMR can verify the polymer backbone structure, although peaks may be broad, which is typical for polymers.[8]

2. Thermal Properties

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, indicating thermal stability. Fluorinated polyanilines are expected to exhibit higher decomposition temperatures than standard polyaniline due to the C-F bonds.[2]

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify glass transition temperatures (Tg) and other thermal events.

Table 2: Comparative Thermal Stability of Polyanilines

Polymer Onset Decomposition Temp. (°C) Key Finding Reference
Polyaniline (PANI) Homopolymer ~200-250 °C Baseline for comparison. [2]
Poly(3-fluoroaniline) > 400 °C Single fluorine substitution significantly increases thermal stability. [2]

| Poly(this compound) | Expected > 450 °C | The high fluorine content is predicted to offer superior thermal resistance. | Predicted |

3. Morphological and Surface Properties

  • Scanning Electron Microscopy (SEM): SEM imaging reveals the surface morphology of the polymer powder (e.g., granular, fibrous, or porous), which is influenced by polymerization conditions.[9]

  • Contact Angle Goniometry: A water droplet is placed on a film cast from the polymer. A high contact angle (>120°) would confirm the superhydrophobic nature imparted by the dense fluorination.

Part 4: Potential Applications

The unique properties derived from the this compound monomer open up a range of advanced applications.

  • High-Performance Coatings: The exceptional chemical resistance and hydrophobicity make these polymers ideal candidates for anti-fouling, anti-corrosion, and water-repellent coatings for industrial, marine, and aerospace applications.[3][4]

  • Advanced Electronics: The modified electronic properties and high thermal stability could be leveraged in materials for organic electronics, such as dielectric layers in capacitors or as chemically-resistant components in sensors.[4]

  • Relevance to Drug Development and Biomedical Fields:

    • Inert Medical Coatings: The chemical inertness and hydrophobicity are highly desirable for coating medical devices, surgical tools, and implants to reduce biofouling and improve biocompatibility.[1]

    • Controlled Drug Delivery: The polymer can be used as a hydrophobic matrix to encapsulate therapeutic agents, allowing for their slow, controlled release. The rate of release can be tuned by copolymerizing with more hydrophilic monomers.

    • Biosensor Platforms: The conductive polyaniline backbone provides a foundation for electrochemical sensors. The highly fluorinated surface can serve as a selective, anti-interference layer for detecting specific biomarkers in complex biological fluids.[11]

Conclusion

This compound is a specialty monomer with the potential to create a new class of fluorinated polymers with exceptional properties. By leveraging the protocols for oxidative polymerization and copolymerization outlined in this guide, researchers can synthesize novel materials with tailored hydrophobicity, thermal stability, and electronic characteristics. The comprehensive characterization workflow provided enables the validation of the polymer structure and performance. The potential applications, ranging from robust industrial coatings to sophisticated biomedical devices, underscore the significant value of incorporating this monomer into next-generation polymer development programs.

References

  • OpenMETU. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]

  • ResearchGate. (2018). Electrochemical synthesis of fluorinated polyanilines | Request PDF. Retrieved from [Link]

  • LookChem. (n.d.). 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

  • Scientific & Academic Publishing. (2023). The Influence of Hydrogen Bonds on the Kinetics of Polymerization of Anilines and the Properties of the as-Produced Polyanilines. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). This compound CAS 2396-17-0. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Fluorinated polymers: evaluation and characterization of structure and composition. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]

  • Plant Archives. (2020). STRUCTURAL CHARACTERIZATION OF POLYANILINE. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • MDPI. (2021). Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(Perfluoropropan-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Perfluoropropan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following information is structured to provide in-depth, experience-based insights and actionable troubleshooting steps to help you optimize your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

Low yields in this synthesis can often be attributed to several critical factors. Primarily, the reaction is a nucleophilic aromatic substitution (SNAr) or a related cross-coupling reaction, which is highly sensitive to reaction conditions. Common culprits include:

  • Insufficient activation of the aromatic ring: The aniline starting material must be sufficiently electron-rich for the perfluoroalkylation to proceed efficiently.

  • Poor quality of reagents or solvents: Moisture and impurities in your starting materials or solvents can quench reactive intermediates or interfere with the catalyst.

  • Suboptimal reaction temperature: The temperature must be high enough to overcome the activation energy but not so high as to cause decomposition of starting materials or product.

  • Ineffective catalyst system (if applicable): For cross-coupling approaches, the choice of palladium precursor, ligand, and base is crucial for catalytic turnover.

Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?

The formation of byproducts is a common issue in fluoroalkylation reactions. Some potential side reactions include:

  • Poly-alkylation: The aniline product can sometimes react further to give di- or tri-substituted products, especially if the reaction is run for an extended period or at high temperatures.

  • Hydrodefluorination: Reductive cleavage of C-F bonds can occur in the presence of certain reagents or catalysts.

  • Aniline dimerization or polymerization: Anilines can be prone to oxidative side-reactions, leading to the formation of dimers and polymers[1].

  • Reaction with solvent: Solvents like DMF can sometimes participate in side reactions under basic conditions at elevated temperatures.

Q3: How can I effectively monitor the progress of my reaction?

Regular monitoring is key to understanding your reaction's kinetics and identifying when it has reached completion or stalled. The most common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of the desired product and any volatile byproducts.

  • ¹⁹F NMR Spectroscopy: This is a particularly powerful tool for reactions involving fluorinated compounds, as it allows for direct observation of the fluorine-containing starting materials and products[2].

II. In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their underlying causes, and step-by-step protocols to address them.

Observation 1: Low or No Product Formation

If you are observing minimal to no formation of this compound, consider the following troubleshooting steps.

Potential Cause A: Inadequate Reaction Conditions

The synthesis of this compound can be approached through several methods, including nucleophilic aromatic substitution (SNAr) on an activated fluoroarene or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination[3][4][5]. The optimal conditions are highly dependent on the chosen route.

Troubleshooting Protocol:

  • Re-evaluate Your Synthetic Route:

    • For SNAr: This typically involves reacting an aniline with a perfluoroalkylating agent. The aromatic ring of the aniline must be sufficiently activated (electron-rich) to facilitate nucleophilic attack. The choice of solvent and base is critical. Aprotic polar solvents like DMF or DMSO are often used.

    • For Buchwald-Hartwig Amination: This involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base[3][6][7]. The success of this reaction hinges on the careful selection of each component.

  • Optimize Reaction Parameters:

    • Temperature: Systematically screen a range of temperatures. Start with the reported literature conditions and then incrementally increase or decrease the temperature.

    • Concentration: Ensure the reaction is not too dilute, as this can slow down reaction rates.

    • Reaction Time: Monitor the reaction over an extended period to ensure it has had sufficient time to go to completion.

Potential Cause B: Reagent and Solvent Quality

Fluoroalkylation reactions can be sensitive to impurities, particularly water.

Troubleshooting Protocol:

  • Dry Your Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Purify Your Reagents: Ensure your aniline and perfluoroalkylating agent are of high purity. If necessary, purify them by distillation or recrystallization.

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation and reactions with atmospheric moisture.

Data Summary: Impact of Key Parameters on Yield
ParameterPotential Impact on YieldRecommended Action
Solvent Can affect solubility, reaction rate, and side reactions.Screen a variety of aprotic polar solvents (e.g., DMF, DMSO, NMP).
Base Crucial for deprotonating the aniline and neutralizing any acid formed.Test different bases (e.g., K₂CO₃, Cs₂CO₃, NaH).
Temperature Affects reaction rate and potential for decomposition.Optimize in a range (e.g., 60-120 °C), monitoring for byproduct formation.
Catalyst/Ligand (for cross-coupling) The choice of catalyst and ligand is critical for efficient catalytic turnover.Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, XPhos).
Observation 2: Presence of Significant Impurities

The presence of impurities can complicate purification and lower your final yield.

Potential Cause A: Side Reactions

As mentioned in the FAQs, side reactions such as poly-alkylation and aniline polymerization can be significant issues.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the aniline may help to minimize poly-alkylation of the product.

  • Lower Reaction Temperature: Higher temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.

  • Add Radical Inhibitors: If you suspect radical-mediated side reactions, the addition of a radical inhibitor like BHT may be beneficial.

Potential Cause B: Incomplete Reaction

If the reaction does not go to completion, you will have a mixture of starting materials and product, which can be difficult to separate.

Troubleshooting Protocol:

  • Increase Catalyst Loading (for cross-coupling): If the reaction stalls, a small increase in the catalyst loading may help to drive it to completion.

  • Add Fresh Reagents: In some cases, the slow addition of one of the reactants over time can help to maintain a steady reaction rate and improve conversion.

Experimental Workflow Visualization

The following diagram illustrates a logical troubleshooting workflow for addressing low yield in the synthesis of this compound.

TroubleshootingWorkflow cluster_conditions Condition Optimization cluster_reagents Reagent & Catalyst System cluster_byproducts Side Reaction Mitigation Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent & Solvent Quality (Purity, Dryness) Start->Check_Reagents Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Optimize_Temp Screen Temperature Range Check_Conditions->Optimize_Temp Optimize_Solvent Test Alternative Solvents Check_Conditions->Optimize_Solvent Optimize_Base Vary Base Strength/Type Check_Conditions->Optimize_Base Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Use_Anhydrous Ensure Anhydrous Conditions Check_Reagents->Use_Anhydrous Screen_Catalysts Screen Catalysts/Ligands (if applicable) Check_Reagents->Screen_Catalysts Adjust_Stoichiometry Adjust Reactant Ratios Analyze_Byproducts->Adjust_Stoichiometry Lower_Temp Reduce Reaction Temperature Analyze_Byproducts->Lower_Temp Add_Inhibitor Consider Radical Inhibitor Analyze_Byproducts->Add_Inhibitor End Optimized Yield Optimize_Temp->End Optimize_Solvent->End Optimize_Base->End Purify_Reagents->End Use_Anhydrous->End Screen_Catalysts->End Adjust_Stoichiometry->End Lower_Temp->End Add_Inhibitor->End

Caption: Troubleshooting workflow for low yield.

Reaction Mechanism Overview

Understanding the reaction mechanism is crucial for effective troubleshooting. For a nucleophilic aromatic substitution (SNAr) pathway, the reaction proceeds through a Meisenheimer complex intermediate. The stability of this intermediate is key to the reaction's success.

SNAr_Mechanism Reactants Aniline + Perfluoroalkylating Agent Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Leaving Group Departure

Caption: Simplified SNAr mechanism.

III. References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.[Link]

  • Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews.[Link]

  • Optimization of the perfluoroalkoxylation reaction. ResearchGate.[Link]

  • (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. National Institutes of Health (PMC).[Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. National Institutes of Health (PMC).[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (PMC).[Link]

  • 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. LookChem.[Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health (PMC).[Link]

  • (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. RSC Publishing.[Link]

  • Radical Fluoroalkylation Reactions. Notables de la Ciencia.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Fluoroalkylation reactions in aqueous media: a review. Green Chemistry (RSC Publishing).[Link]

  • Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing).[Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.[Link]

  • Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. The Journal of Organic Chemistry.[Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.[Link]

Sources

Technical Support Center: Purification of 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(Perfluoropropan-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals who are navigating the nuances of purifying fluorinated aromatic amines. The unique electronic properties conferred by the perfluoroisopropyl group, combined with the basicity of the aniline moiety, present specific challenges that require a tailored approach to column chromatography. This guide provides in-depth, field-proven insights to help you achieve optimal separation and yield.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a robust methodology for the purification of this compound on a laboratory scale using standard silica gel chromatography.

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection

The cornerstone of a successful column separation is the selection of an appropriate mobile phase, which is achieved through preliminary TLC analysis.

  • Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Spot the solution onto a silica gel TLC plate (with F254 indicator).

  • Solvent System Screening: Develop plates in chambers with various solvent systems. A standard starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or DCM).

  • Additive Inclusion: Crucially, add a small amount of a basic modifier to your mobile phase to prevent peak tailing. Triethylamine (TEA) at 0.5-1% (v/v) is highly recommended.[1]

  • Optimization Goal: The ideal solvent system will provide a retention factor (Rf) of 0.2-0.35 for the target compound, with good separation from all major impurities.

Step 2: Column Preparation and Packing

Proper column packing is critical to achieving high resolution. The slurry packing method is generally preferred.

  • Select Column: Choose a glass column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight).

  • Prepare Slurry: In a beaker, mix silica gel (e.g., 230-400 mesh) with your chosen initial, low-polarity mobile phase to form a consistent slurry.[2]

  • Pack Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2] Pour the silica slurry into the column, using additional solvent to rinse the beaker.

  • Settle and Equilibrate: Gently tap the column to dislodge air bubbles and ensure even packing.[2] Drain the excess solvent until it is just above the silica bed and add a protective layer of sand on top. Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica.

Step 3: Sample Loading
  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small portion of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.

  • Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase (or a solvent in which it is highly soluble). Using a pipette, carefully apply the solution directly to the top of the silica bed, ensuring not to disturb the surface.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column and begin elution. Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry.

  • Gradient Elution (Optional): If impurities are close to your product, a gradient elution can be effective. Start with a low-polarity mixture and gradually increase the percentage of the more polar solvent over time.

  • Collect Fractions: Collect the eluent in an array of test tubes or other suitable containers.

  • Monitor Progress: Systematically spot collected fractions onto TLC plates to track the elution of your compound and identify where the separation occurs.[2]

Step 5: Product Isolation
  • Identify Pure Fractions: Based on your TLC analysis, identify and combine the fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the final product using an appropriate analytical technique (e.g., NMR, LC-MS).

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q: My compound is streaking badly on the TLC plate and eluting from the column as a very broad band (tailing). What's happening and how do I fix it?

A: This is the most common issue when purifying basic compounds like anilines on standard silica gel.[1] The underlying cause is the interaction between the basic lone pair of the aniline nitrogen and the acidic silanol (Si-OH) groups on the silica surface. This strong, non-ideal interaction leads to poor peak shape.

  • Solution: Deactivate the silica gel by adding a basic modifier to your mobile phase. Add 0.5-1% triethylamine (TEA) to your Hexane/Ethyl Acetate or DCM/Methanol eluent. The TEA will preferentially interact with the acidic sites on the silica, allowing your aniline to elute symmetrically.[1]

Q: My product is not eluting from the column. I've already flushed with 100% ethyl acetate and it's still on the silica. What should I do?

A: There are a few potential causes for this problem:

  • Irreversible Adsorption: As explained above, the aniline may be too strongly bound to the acidic silica. Before assuming the worst, try flushing the column with a more polar solvent system containing TEA, for example, 5-10% Methanol in DCM with 1% TEA.

  • On-Column Decomposition: The compound might be unstable on silica gel.[3] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears at the baseline or the original spot diminishes, decomposition is likely. In this case, consider switching to a less acidic stationary phase like neutral or basic alumina.

  • It Already Eluted: It's possible the compound is less polar than anticipated and came off in the very first fractions (the solvent front).[3] Always concentrate and check your first few fractions by TLC before discarding them.

Q: I'm getting poor separation between my product and a key impurity. The spots are very close on the TLC plate. How can I improve the resolution?

A: Improving resolution requires changing the selectivity of your chromatographic system.

  • Solution 1: Change Mobile Phase Composition: If you are using a Hexane/Ethyl Acetate system, switch to a different solvent family that offers alternative interactions. For example, a system containing Toluene or Dichloromethane can introduce π-π interactions that may differentiate your aromatic product from the impurity.[2] A common alternative is a DCM/Methanol system (with TEA).

  • Solution 2: Consider an Alternative Stationary Phase: If changing the mobile phase is insufficient, the next step is to use a different stationary phase. For highly fluorinated compounds, specialized fluorinated stationary phases can provide unique selectivity based on "fluorophilic" interactions.[4][5] However, a more accessible alternative for an amine is neutral alumina, which has different surface properties than silica.

Q: My final yield after the column is significantly lower than expected, even though the reaction appeared clean. Where did my product go?

A: Low recovery is typically due to either irreversible adsorption or on-column decomposition.[3]

  • Solution: First, ensure you have used TEA in your eluent to minimize strong adsorption. Second, re-examine all your collected fractions. Sometimes, tailing can cause the product to elute over a much larger volume than expected, leading to some pure fractions being discarded. Concentrate a wider range of fractions and re-analyze by TLC.[6] If decomposition is suspected (see above), switching to alumina is the recommended course of action.

Frequently Asked Questions (FAQs)

Q1: Why is silica gel the standard stationary phase if it causes issues with amines?

A1: Silica gel is widely used due to its versatility, relatively low cost, high sample capacity, and the extensive historical data available for a vast range of separations. The issues with basic compounds are well-understood and easily managed by adding a basic modifier like triethylamine, making it a reliable first choice for most applications.[1]

Q2: How do I visualize this compound on a TLC plate?

A2: The aniline aromatic ring contains a chromophore that absorbs UV light. Therefore, the compound can be easily visualized as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under a UV lamp at 254 nm.[1] For more sensitive detection or if UV is not available, staining with a potassium permanganate (KMnO4) solution can be effective, as the aniline moiety is readily oxidized.

Q3: Can I use reversed-phase chromatography for this purification?

A3: While reversed-phase chromatography (e.g., using a C18 stationary phase) is a powerful technique, it is more commonly used for analytical HPLC or for purifying highly polar compounds. For preparative, lab-scale purification of moderately polar organic compounds like this aniline, normal-phase chromatography on silica gel is typically more straightforward, cost-effective, and allows for the use of volatile organic solvents that are easily removed.

Q4: Does the perfluoroisopropyl group change the properties of the aniline?

A4: Yes, significantly. The perfluoroisopropyl group is a very strong electron-withdrawing group.[7] This has two main effects: 1) It decreases the basicity of the aniline nitrogen, making it less prone to protonation than aniline itself, but still basic enough to interact strongly with silica. 2) It imparts "fluorous" character to the molecule, which can be exploited for unique separations using fluorinated stationary phases if standard methods fail.[8][9]

Data & Visualization

Table 1: Recommended Starting Parameters for Column Chromatography
ParameterRecommendationRationale & Key Insights
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Acidity must be neutralized for amines.
Mobile Phase (Start) Hexane/Ethyl Acetate (95:5 to 80:20)Good starting point for many organic compounds. Adjust ratio based on TLC.[2]
or DCM/Methanol (99:1 to 95:5)Offers different selectivity, useful if separation is poor in Hexane/EtOAc.[1]
Essential Additive Triethylamine (TEA), 0.5-1% v/vCRITICAL. Prevents peak tailing by neutralizing acidic silanol groups.[1]
Target Rf (on TLC) 0.2 - 0.35Provides the optimal balance between retention on the column and reasonable elution time.
Visualization UV lamp (254 nm)The aromatic ring allows for easy and non-destructive visualization.[1]
Diagram 1: Troubleshooting Workflow

This diagram illustrates a logical workflow for addressing common problems during column chromatography.

G cluster_problem Problem Identification cluster_analysis Causality Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Poor Result Observed (e.g., Tailing, No Elution, Poor Separation) Cause1 Cause: Silica-Amine Interaction? Problem->Cause1 Cause2 Cause: Wrong Polarity? Problem->Cause2 Cause3 Cause: On-Column Decomposition? Problem->Cause3 Solution1 Solution: Add Triethylamine (TEA) to Mobile Phase Cause1->Solution1 Solution2 Solution: Adjust Solvent Ratio or Change Solvent System Cause2->Solution2 Solution3 Solution: Test Stability; Switch to Alumina Cause3->Solution3 Verify Verify with TLC Run Column with New Conditions Solution1->Verify Solution2->Verify Solution3->Verify Verify->Problem Issue Persists Success Successful Purification Verify->Success Issue Resolved

Caption: A logical workflow for troubleshooting column chromatography.

References

  • BenchChem. (n.d.). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography. Retrieved from BenchChem Technical Support.[2]

  • Nobuhara, K., Hirano, T., & Kitagawa, S. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies.[10]

  • ChemicalBook. (2023). 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline. Retrieved from ChemicalBook database.[11]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). This compound CAS 2396-17-0. Retrieved from TantuChem.[7]

  • Sigma-Aldrich. (n.d.). 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. Retrieved from the Sigma-Aldrich catalog.

  • LookChem. (n.d.). 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. Retrieved from LookChem.[12]

  • Autechem. (n.d.). CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. Retrieved from Autechem.[13]

  • Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 85-93.[4]

  • Rebertus, R. L., Fiedler, K., & Kottong, G. W. (1955). Separation of gaseous organic fluoro nitrogen-containing compounds by liquid column chromatography. Analytical Chemistry, 27(4), 585-586.[14]

  • Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[8]

  • Roces, M., et al. (2018). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Molecules, 23(8), 1999.[9]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester.[3]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry.[6]

  • Regalado, E. L., et al. (2019). Search for Improved Fluorinated Stationary Phases for Separation of Fluorine-Containing Pharmaceuticals from their Desfluoro Analogs. ResearchGate.[5]

  • Liu, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Analytical Chemistry, 86(12), 5849–5855.[15]

  • BenchChem. (n.d.). Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography. Retrieved from BenchChem Technical Support.[1]

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Technical Support Center: Perfluoroalkylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the perfluoroalkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide & FAQs

Question 1: My perfluoroalkylation of aniline is producing a significant amount of dark, insoluble material. What is it, and how can I prevent it?

Answer:

The dark, insoluble material is most likely polyaniline.[1][2] This is a common byproduct resulting from the oxidative polymerization of aniline monomers.[1][2][3] Anilines are susceptible to oxidation, which can be initiated by certain perfluoroalkylating reagents, catalysts, or even atmospheric oxygen, especially under harsh reaction conditions.[4]

Causality and Prevention:

  • Oxidative Conditions: Many perfluoroalkylation protocols utilize oxidants or involve intermediates that can oxidize aniline. For instance, reactions involving copper catalysts can cycle through different oxidation states, potentially leading to single-electron transfer to the aniline and initiating polymerization.[5]

  • Radical Reactions: Methods employing radical perfluoroalkyl sources, such as those generated from Langlois' reagent (NaSO₂CF₃), can also lead to aniline polymerization as a side reaction.[4][6]

  • Prevention Strategies:

    • Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk line or glovebox techniques. Purging your reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) is crucial.

    • Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.

    • Control of Reaction Temperature: Lowering the reaction temperature can often suppress the rate of polymerization relative to the desired perfluoroalkylation.

    • Choice of Reagent and Catalyst: Some reagents and catalytic systems are more prone to causing oxidation. If polymerization is a persistent issue, consider screening alternative perfluoroalkyl sources or catalysts known for milder reaction conditions.

Question 2: I am observing significant formation of symmetrical azo- and azoxybenzenes in my reaction mixture. Why is this happening?

Answer:

The formation of azobenzenes and azoxybenzenes is another common byproduct pathway stemming from the oxidation of anilines.[7][8][9][10] These dimeric species arise from the coupling of aniline-derived intermediates.

Mechanism of Formation:

The formation of these byproducts often involves the generation of anilino radicals. Two anilino radicals can couple to form a hydrazobenzene, which is then oxidized to azobenzene. Further oxidation of the azobenzene can then lead to the corresponding azoxybenzene.[8] The specific reaction conditions, including the concentration of aniline and the electronic nature of its substituents, can influence the propensity for this side reaction.[7][8][10] For example, lower aniline concentrations can surprisingly increase the formation of azobenzene in some systems.[7][8]

Troubleshooting:

  • Minimize Oxidants: As with polyaniline formation, limiting exposure to oxygen and strong oxidants is key.

  • Substituent Effects: Be aware that electron-withdrawing groups on the aniline ring can sometimes increase the formation of the related azobenzene and azoxybenzene.[7][8] Conversely, electron-donating groups may suppress it.[7][8]

  • Reaction Conditions: Adjusting the reaction concentration and temperature may help to disfavor the dimerization pathway.

Question 3: My desired perfluoroalkylaniline is forming, but I am also seeing products with fewer fluorine atoms than expected. What is causing this hydrodefluorination?

Answer:

This phenomenon is known as hydrodefluorination, where one or more fluorine atoms on the perfluoroalkyl group are replaced by hydrogen atoms.[11][12][13] This can be a significant side reaction, particularly when using longer perfluoroalkyl chains.[14]

Underlying Causes:

Hydrodefluorination can be catalyzed by certain species in the reaction mixture, such as silylium compounds, or can occur under specific photoinduced conditions.[11][12][13][15] The C-F bond, while strong, can be activated under certain catalytic conditions, leading to its cleavage and replacement with a C-H bond.[11][12][13]

Mitigation Strategies:

  • Reagent and Catalyst Choice: Be mindful of the reagents and catalysts used. Some systems are specifically designed for hydrodefluorination and should be avoided if this is an undesired side reaction.[11][12][13][14]

  • Control of Reaction Conditions: If you suspect a catalytic process is responsible, carefully purifying your starting materials and ensuring the cleanliness of your reaction setup may help. In some cases, adjusting the solvent or temperature might alter the catalytic activity leading to this side reaction.

Question 4: I am using an electrophilic trifluoromethylating reagent like Umemoto's or Togni's reagent, but I am getting a mixture of ortho- and para-substituted anilines. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the direct C-H perfluoroalkylation of anilines can be challenging. The amino group is an ortho-, para-director, and often a mixture of isomers is obtained.[16]

Factors Influencing Regioselectivity:

  • Steric Hindrance: The steric bulk of the aniline substituents and the perfluoroalkylating reagent can influence the ortho/para ratio. Larger groups may favor para-substitution.

  • Solvent Effects: The solvent can play a crucial role in modulating the reactivity and selectivity. For instance, solvents like hexafluoroisopropanol (HFIP) have been shown to promote para-selectivity by forming a hydrogen-bonding network with the aniline and the trifluoromethylating reagent.[4]

  • Directing Groups: In some cases, the introduction of a directing group on the aniline can be used to achieve high regioselectivity for a specific position.

Improving Selectivity:

  • Solvent Screening: A systematic screen of solvents is a valuable first step. Consider both polar and non-polar aprotic solvents, as well as fluorinated solvents like HFIP.

  • Protecting Groups: While often less desirable due to extra steps, temporarily protecting the aniline nitrogen can alter its directing effect and steric profile, potentially leading to improved selectivity.

  • Catalyst Control: For metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Experimenting with different ligands is a common strategy to optimize these reactions.

Question 5: My reaction with Langlois' reagent (NaSO₂CF₃) is sluggish and gives low yields. How can I improve its efficiency?

Answer:

Langlois' reagent is a source of the trifluoromethyl radical (•CF₃) and its reactivity is dependent on the efficient generation of this radical.[6][17][18]

Optimizing Radical Generation:

  • Oxidant: The generation of the •CF₃ radical from NaSO₂CF₃ typically requires an oxidant. tert-Butyl hydroperoxide (TBHP) is commonly used.[6] Ensure your oxidant is fresh and of high quality.

  • Catalyst: While some reactions proceed without a metal catalyst, the addition of a catalytic amount of a copper(II) salt, such as Cu(OAc)₂ or CuSO₄, can significantly improve the rate and yield.[6][19]

  • Solvent System: The choice of solvent is critical. Biphasic solvent systems, such as CH₂Cl₂/H₂O, are often employed.[17]

  • Temperature: Radical reactions are often sensitive to temperature. While some proceed at room temperature, gentle heating may be required to initiate or sustain the reaction.

Experimental Protocols & Data
Table 1: Common Byproducts and Mitigation Strategies
ByproductCommon Cause(s)Recommended Mitigation Strategies
Polyaniline Oxidation of aniline monomer- Use inert atmosphere (Ar or N₂) - Degas solvents - Lower reaction temperature
Azo- and Azoxybenzenes Oxidative coupling of aniline- Exclude oxygen and strong oxidants - Adjust aniline concentration
Hydrodefluorinated Products Catalytic or photoinduced C-F bond activation- Screen catalysts to avoid those known for hydrodefluorination - Ensure purity of reagents
Regioisomeric Mixtures Inherent directing effect of the amino group- Solvent screening (e.g., HFIP) - Catalyst/ligand optimization - Use of directing groups
Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation of Aniline using Langlois' Reagent
  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol), Langlois' reagent (NaSO₂CF₃, 2.0 mmol), and a copper(II) catalyst (e.g., CuSO₄, 10 mol%).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed solvent (e.g., a mixture of CH₂Cl₂ and H₂O).

  • Commence stirring and add the oxidant (e.g., tert-butyl hydroperoxide, 2.2 mmol) dropwise at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Byproduct_Formation cluster_byproducts Common Byproducts Aniline Aniline Perfluoroalkylation Perfluoroalkylation Conditions Aniline->Perfluoroalkylation Reacts with Desired_Product Perfluoroalkylaniline Perfluoroalkylation->Desired_Product Desired Pathway Oxidation Oxidation Perfluoroalkylation->Oxidation Side Reaction Hydrodefluorination Hydrodefluorination Perfluoroalkylation->Hydrodefluorination Side Reaction Regioisomers Regioisomers Perfluoroalkylation->Regioisomers Side Reaction Polyaniline Polyaniline Oxidation->Polyaniline Leads to Azo_Azoxy Azo- & Azoxybenzenes Oxidation->Azo_Azoxy Leads to

Caption: Overview of desired and side reaction pathways in aniline perfluoroalkylation.

References
  • Douvris, C., & Ozerov, O. V. (2008). Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane Catalysts. Science, 321(5893), 1188-1190. [Link]

  • Chan, W. F., & Larson, R. A. (1991). Formation of Azobenzenes and Azoxybenzenes from the Aqueous Reactions of Anilines and Ozone. Ozone: Science & Engineering, 17(6), 619-625. [Link]

  • Tran, H. D., & Li, D. (2011). The oxidation of aniline to produce “polyaniline”: a process yielding many different nanoscale structures. Journal of Materials Chemistry, 21(38), 14868-14874. [Link]

  • Douvris, C., & Ozerov, O. V. (2008). Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane Catalysts. Scilit. [Link]

  • Lo, C. C., et al. (2016). Photoinduced Hydrodefluorination Mechanisms of Perfluorooctanoic Acid by the SiC/Graphene Catalyst. Environmental Science & Technology, 50(17), 9418-9425. [Link]

  • Tran, H. D., & Li, D. (2011). The oxidation of aniline to produce ''polyaniline'': a process yielding many different nanoscale structures. RSC Publishing. [Link]

  • Chan, W. F., & Larson, R. A. (1991). Formation of Azobenzenes and Azoxybenzenes from the Aqueous Reactions of Anilines and Ozone. Ozone: Science & Engineering. [Link]

  • Douvris, C., & Ozerov, O. V. (2008). Hydrodefluorination of perfluoroalkyl groups using silylium-carborane catalysts. PubMed. [Link]

  • Ogoshi, S., et al. (2021). Nickel-catalyzed exhaustive hydrodefluorination of perfluoroalkyl arenes. ChemRxiv. [Link]

  • Kumar, A., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • Chan, W. F., & Larson, R. A. (1991). Formation of Azobenzenes and Azoxybenzenes from the Aqueous Reactions of Anilines and Ozone. ResearchGate. [Link]

  • Stejskal, J., et al. (2006). Evolution of polyaniline nanotubes: the oxidation of aniline in water. PubMed. [Link]

  • Stejskal, J., & Kratochvil, P. (1996). The Formation of Polyaniline and the Nature of its Structures. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Publications. [Link]

  • Wikipedia. (n.d.). Polyaniline. Wikipedia. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. [Link]

  • de la Torre, A., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science. [Link]

  • Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. National Institutes of Health. [Link]

  • Douglas, J. T., et al. (2013). Innate C-H trifluoromethylation of heterocycles. National Institutes of Health. [Link]

  • Le, C., & Lectka, T. (2015). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. National Institutes of Health. [Link]

  • Egido, E., & Postigo, A. (2015). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]

  • Carboni, A., et al. (2019). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journals. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health. [Link]

  • Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Methods for radical perfluoroalkylation of aniline derivatives. ResearchGate. [Link]

  • Požgan, F. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals. [Link]

  • Chen, P., et al. (2022). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Organic & Biomolecular Chemistry. [Link]

  • Tlahuext-Aca, A., et al. (2017). N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters, 19(9), 2454-2457. [Link]

  • Wang, W., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(1), 355-365. [Link]

  • Gandeepan, P., et al. (2018). Selective Ru‐catalyzed perfluoroalkylation of anilines. ResearchGate. [Link]

  • Fujiwara, Y., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6813-6817. [Link]

  • Singh, R. P., et al. (2023). Mechanism for trifluoromethylation of aniline. ResearchGate. [Link]

  • Mesure, X., et al. (2011). Scheme 1. Trifluoromethylation of aniline in DMF. ResearchGate. [Link]

  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent. SigutLabs. [Link]

  • Beier, P. (2015). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 11, 1916-1926. [Link]

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optimizing reaction conditions for the synthesis of 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 4-(Perfluoropropan-2-yl)aniline. This molecule is a critical building block in medicinal chemistry and materials science, primarily due to the unique properties conferred by the heptafluoroisopropyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] However, the introduction of this bulky, electron-withdrawing group presents significant synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide robust protocols to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, from selecting a synthetic strategy to final purification.

Part 1: General Synthesis & Strategy Selection

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two principal strategies, each with distinct advantages and challenges. The choice depends heavily on the availability of starting materials and the desired scale.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route. It involves reacting an aryl halide bearing the perfluoroisopropyl group (e.g., 1-fluoro- or 1-chloro-4-(perfluoropropan-2-yl)benzene) with an ammonia source. The strong electron-withdrawing nature of the C₃F₇ group activates the aromatic ring, making it susceptible to nucleophilic attack.[2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling method forms the C-N bond by reacting an aryl halide or triflate functionalized with the perfluoroisopropyl group with an amine or ammonia equivalent.[4][5][6] This method is known for its broad substrate scope and functional group tolerance but requires careful optimization of the catalyst, ligand, and base.[7][8]

  • Copper-Catalyzed Ullmann Condensation: A more traditional method, the Ullmann reaction can couple an aryl halide (bearing the C₃F₇ group) with an amine.[9] While cost-effective, it often requires harsh reaction conditions, such as high temperatures, and can have a more limited substrate scope compared to modern palladium-catalyzed methods.[10][11]

Q2: How do I choose between SNAr and Buchwald-Hartwig Amination?

A2: Your choice should be guided by your starting material and desired reaction conditions.

  • Choose SNAr if: Your starting material is a highly activated aryl fluoride or chloride (e.g., 1-fluoro-4-(perfluoropropan-2-yl)benzene). Fluoride is an excellent leaving group in SNAr. This method is often metal-free, which can simplify purification and reduce costs.

  • Choose Buchwald-Hartwig if: Your starting material is an aryl bromide, iodide, or triflate. These are generally more reactive in Pd-catalyzed cycles. This method operates under milder conditions than the Ullmann condensation and offers a wider range of compatible functional groups.[6][12]

Below is a decision-making workflow to help select the appropriate strategy.

G start What is your starting material? aryl_halide Ar-X, where Ar = 4-(CF(CF3)2)C6H4 start->aryl_halide activated Is the leaving group F or Cl? aryl_halide->activated Check Leaving Group (X) not_activated Is the leaving group Br, I, or OTf? activated->not_activated No snar Recommended Strategy: Nucleophilic Aromatic Substitution (SNAr) activated->snar Yes bha Recommended Strategy: Buchwald-Hartwig Amination not_activated->bha Yes ullmann Alternative: Ullmann Condensation (if cost is critical & conditions are harsh) not_activated->ullmann Consider as alternative

Caption: Decision workflow for selecting a synthetic strategy.

Part 2: Troubleshooting Common Experimental Issues

Q3: My SNAr reaction with ammonia is not proceeding or is giving very low yields. What should I investigate?

A3: Low conversion in SNAr reactions for this substrate is a common issue. Here’s a checklist of potential causes and solutions:

  • Insufficient Ring Activation: The perfluoroisopropyl group is strongly deactivating, but if your leaving group is not ideal (e.g., Cl instead of F), the reaction may be sluggish.

    • Solution: Switch to the corresponding aryl fluoride if possible. If not, you must increase the reaction temperature, but monitor for side reactions.

  • Inadequate Solvent: The choice of solvent is critical for solvating the charged intermediate (Meisenheimer complex) formed during the reaction.[3]

    • Solution: Use highly polar aprotic solvents like DMSO, NMP, or DMF. Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to undesired phenol byproducts.

  • Ammonia Source & Concentration: Using aqueous ammonia can introduce water, and bubbling ammonia gas can be difficult to quantify and maintain in solution at higher temperatures.

    • Solution: Use a solution of ammonia in a compatible organic solvent like dioxane or methanol. Alternatively, ammonium hydroxide can be used, but azeotropic removal of water with a Dean-Stark trap may be necessary. Using a sealed "bomb" reactor is the most effective way to maintain ammonia concentration at elevated temperatures.

  • Reaction Temperature: These reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the temperature, for example, from 80 °C to 120 °C, or even higher in a sealed vessel. Monitor the reaction by TLC or GC-MS to track the consumption of starting material.

Q4: I am attempting a Buchwald-Hartwig amination, but I am only isolating hydrodehalogenated arene (the starting material without the halogen). What is causing this?

A4: Hydrodehalogenation is a notorious side reaction in cross-coupling chemistry.[6] It typically arises from two main pathways:

  • Reaction with Trace Water: The palladium catalyst can react with trace water or other proton sources in the presence of a base, leading to the reduction of the aryl halide.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the base (e.g., NaOtBu, Cs₂CO₃) under vacuum before use.

  • β-Hydride Elimination from the Amine: If the amine nucleophile has β-hydrogens, the palladium-amide intermediate can undergo β-hydride elimination. While less common with ammonia equivalents, it can be a factor.

    • Solution: This is more of a concern with more complex amines. For amination with an ammonia source, focus on ensuring anhydrous conditions. The choice of ligand can also influence this; bulky electron-rich phosphine ligands often suppress this side reaction.

Q5: My reaction mixture is turning into a black tar, and purification is impossible. How can I prevent this?

A5: Decomposition is often a sign of either an unstable intermediate/product or an overly aggressive reaction condition.

  • Excessive Temperature: While heat is often necessary, especially for Ullmann reactions, excessively high temperatures (>150-180 °C) can cause decomposition of the starting materials or the aniline product.

    • Solution: Find the minimum temperature required for a reasonable reaction rate. Screen temperatures in 20 °C increments. For Pd-catalyzed reactions, a more active catalyst/ligand system may allow you to lower the temperature.[7]

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen and can decompose, leading to the formation of palladium black and loss of catalytic activity.

    • Solution: Thoroughly degas your reaction mixture (e.g., via 3-4 cycles of vacuum/argon backfill or by sparging with argon for 20-30 minutes) before adding the catalyst. Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction.

  • Base-Induced Decomposition: Strong bases like sodium tert-butoxide can be aggressive. The highly fluorinated aniline product has an acidic N-H bond and may be unstable to very strong bases at high temperatures.

    • Solution: Consider using a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄, especially if high temperatures are required.

Optimized Experimental Protocol: SNAr Approach

This protocol describes a robust method for the synthesis of this compound from 1-fluoro-4-(perfluoropropan-2-yl)benzene.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification setup1 Add Ar-F (1 eq) and DMSO (anhydrous) to a pressure vessel. setup2 Cool to 0 °C. setup1->setup2 setup3 Add 7N NH3 in MeOH (5-10 eq). setup2->setup3 setup4 Seal vessel tightly. setup3->setup4 reaction1 Heat to 100-120 °C in an oil bath. setup4->reaction1 reaction2 Stir for 12-24 h. reaction1->reaction2 reaction3 Monitor by TLC/GC-MS until Ar-F is consumed. reaction2->reaction3 workup1 Cool to RT. Quench with H2O and extract with EtOAc or Et2O (3x). reaction3->workup1 workup2 Wash combined organics with brine. workup1->workup2 workup3 Dry over Na2SO4, filter, and concentrate. workup2->workup3 purify Purify by flash column chromatography (Hexanes/EtOAc gradient). workup3->purify

Caption: Step-by-step workflow for the SNAr synthesis.

Step-by-Step Methodology:

  • Reagents & Setup:

    • To a thick-walled pressure vessel ("bomb" reactor) equipped with a magnetic stir bar, add 1-fluoro-4-(perfluoropropan-2-yl)benzene (1.0 eq).

    • Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.5 M solution.

    • Cool the vessel in an ice bath to 0 °C.

    • Carefully add a 7N solution of ammonia in methanol (5.0 to 10.0 eq).

    • Securely seal the pressure vessel.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: To monitor, cool the reaction to room temperature, carefully vent the vessel in a fume hood, and take a small aliquot. Analyze by TLC (e.g., 10% Ethyl Acetate in Hexanes) or GC-MS. The reaction is complete upon full consumption of the starting aryl fluoride.

  • Workup:

    • After completion, cool the vessel to room temperature before opening.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 15%).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid or oil.

Data Summary: Comparison of Synthetic Methods

The following table summarizes the key parameters and considerations for the primary synthetic routes.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Aryl Halide (Ar-X) F, Cl (highly activated)I, Br, OTf (most common)I, Br
Catalyst None (metal-free)Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (CuI, Cu powder)
Ligand NoneRequired (e.g., XPhos, RuPhos, BINAP)Often required (e.g., phenanthroline)
Base Not always required; depends on NuStrong, non-nucleophilic (NaOtBu, K₃PO₄)K₂CO₃, Cs₂CO₃
Temperature High (80-150 °C)Moderate (60-110 °C)Very High (120-220 °C)[9]
Key Advantage Cost-effective, simple setupBroad scope, mild conditions[5][6]Low catalyst cost
Common Issue Requires activated substrateCatalyst sensitivity, side reactionsHarsh conditions, poor yields
References
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  • LookChem. (n.d.). 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

  • Zhang, W., et al. (2021). The Formation of C-C or C-N Bonds via the Copper-Catalyzed Coupling of Alkylsilyl Peroxides and Organosilicon Compounds: A Route to Perfluoroalkylation. Organic Letters, 23(5), 1809–1813. [Link]

  • PubMed. (n.d.). Polyfluoroalkyl Chain-Based Assemblies for Biomimetic Catalysis. Retrieved from [Link]

  • Gladysz, J. A. (Ed.). (n.d.). Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. Request PDF. Retrieved from [Link]

  • Hartwig, J. F., et al. (2012). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angewandte Chemie International Edition, 51(44), 11073-11078. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Autech Industry Co.,Ltd. (n.d.). CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Alonso, F., et al. (2011). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Dalton Transactions, 40(34), 8655-8663. [Link]

  • Request PDF. (2025). Polyfluoroalkyl Chain‐Based Assemblies for Biomimetic Catalysis. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • Lee, S.-C., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(10), 2095–2100. [Link]

  • Ma, D., & Cai, Q. (2008). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Chinese Journal of Organic Chemistry, 28(8), 1335-1348.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 14147–14155. [Link]

  • Buchwald, S. L., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). This compound CAS 2396-17-0. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. Retrieved from [Link]

  • Wizzbang Chemistry. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

stability of 4-(Perfluoropropan-2-yl)aniline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Perfluoropropan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a fluorinated aromatic amine. Generally, the presence of the heptafluoroisopropyl group, a strong electron-withdrawing group, is expected to decrease the basicity of the aniline nitrogen compared to aniline itself. The carbon-fluorine bonds are exceptionally strong, rendering the perfluoroalkyl moiety highly stable and resistant to metabolic degradation.[1] A safety data sheet for the closely related compound 4-(heptafluoroisopropyl)aniline indicates that it is stable under normal temperatures and pressures.[2] However, like other anilines, it is incompatible with strong oxidizing agents.[2]

Q2: How does the perfluoroisopropyl group influence the reactivity of the aniline moiety?

The heptafluoroisopropyl group is a bulky and strongly electron-withdrawing substituent. This has two major implications for the reactivity of the aniline:

  • Reduced Basicity: The electron-withdrawing nature of the perfluoroalkyl group significantly reduces the electron density on the nitrogen atom, making it a much weaker base than aniline. This means that stronger acidic conditions are required to protonate the amino group.

  • Deactivation of the Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution reactions due to the inductive effect of the perfluoroalkyl group.

Q3: Is this compound susceptible to degradation in acidic conditions?

While generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to degradation. The primary concern under acidic conditions is the protonation of the amino group to form an anilinium salt. While this salt form is generally stable, harsh conditions could promote side reactions.

Q4: What are the potential degradation pathways for this compound in basic conditions?

Anilines are generally more stable in basic conditions than in acidic conditions. However, under strong basic conditions and elevated temperatures, there is a possibility of nucleophilic attack on the aromatic ring, although this is less likely due to the deactivating effect of the perfluoroalkyl group. Oxidation can also be a concern, especially in the presence of air (oxygen).

Troubleshooting Guide

Issue 1: Discoloration of the compound upon storage or in solution.

  • Potential Cause: Anilines are prone to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air and light.

  • Troubleshooting Steps:

    • Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light. For long-term storage, refrigeration is recommended.

    • Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents for your reactions to minimize exposure to dissolved oxygen.

    • Purification: If discoloration is observed, the compound can be purified by column chromatography on silica gel or by recrystallization.

Issue 2: Unexpected side products in reactions involving acidic conditions.

  • Potential Cause: While the perfluoroalkyl group deactivates the ring, strong electrophilic reagents under harsh acidic conditions might still lead to undesired substitution reactions on the aromatic ring.

  • Troubleshooting Steps:

    • Reaction Conditions: If possible, use milder acidic conditions or shorter reaction times.

    • Protecting Groups: For sensitive subsequent reactions, consider protecting the amino group as an amide (e.g., acetamide). The amide can be readily cleaved under basic or acidic conditions to regenerate the aniline.

Issue 3: Low yield or incomplete reaction in base-catalyzed reactions.

  • Potential Cause: The reduced basicity of the aniline nitrogen due to the electron-withdrawing perfluoroalkyl group can make it a poorer nucleophile.

  • Troubleshooting Steps:

    • Stronger Base/Catalyst: A stronger base or a more active catalyst may be required to facilitate the desired reaction.

    • Higher Temperature: Increasing the reaction temperature can help to overcome the activation energy barrier.

    • Longer Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[3][4][5][6]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.[7][8][9]

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify any significant degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionReagentTemperatureTime (h)% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis1 M HCl80°C2415%2
Base Hydrolysis1 M NaOH80°C245%1
Oxidation30% H₂O₂Room Temp2425%3
Thermal-80°C24< 2%0
PhotolyticUV (254 nm)Room Temp2410%1

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (1 M HCl, 80°C, 24h) stock->acid Aliquot base Base Hydrolysis (1 M NaOH, 80°C, 24h) stock->base Aliquot oxidation Oxidation (30% H2O2, RT, 24h) stock->oxidation Aliquot thermal Thermal Degradation (80°C, 24h) stock->thermal Aliquot photo Photolytic Degradation (UV 254nm, RT, 24h) stock->photo Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis (Stability-Indicating Method) dilute->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data

Caption: Workflow for conducting a forced degradation study.

Decision Tree for Troubleshooting Discoloration

Discoloration_Troubleshooting start Compound shows discoloration check_storage Check storage conditions: - Exposed to air/light? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No solution1 Solution: Store under inert atmosphere in a sealed amber vial. improper_storage->solution1 check_solvents Check solvent purity: - Old or non-purified solvents used? proper_storage->check_solvents impure_solvents Impure Solvents check_solvents->impure_solvents Yes pure_solvents Pure Solvents check_solvents->pure_solvents No solution2 Solution: Use fresh, high-purity, de-gassed solvents. impure_solvents->solution2 purify Purify the compound: - Column chromatography - Recrystallization pure_solvents->purify

Caption: Troubleshooting guide for compound discoloration.

References

  • Georganics. (2011, February 14). 4-(HEPTAFLUOROISOPROPYL)
  • Wang, Z., et al. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed.
  • MedCrave. (2016, December 14).
  • SciSpace. (2016, December 14).
  • U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries.
  • BOC Sciences. (n.d.). CAS 238098-26-5 2-Methyl-4-heptafluoroisopropyl aniline.
  • BLDpharm. (n.d.). CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline.
  • CymitQuimica. (n.d.). 2-Methyl-4-heptafluoroisopropylaniline.
  • IJSDR. (n.d.).
  • LookChem. (n.d.). 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline.
  • RJPT. (n.d.).
  • Publisso. (2020, October 9).
  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
  • EJNMMI Radiopharmacy and Chemistry. (n.d.).
  • UCD Research Repository. (2017, July 10).
  • University Digital Conservancy. (n.d.). Microbial Degradation of Polyfluorinated Chemicals and Detection of Fluoride via a Colorimetric Assay.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.). (PDF)
  • PubChem. (n.d.). 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline.
  • ChemicalBook. (2025, July 16). 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline.
  • Chemsrc. (2025, August 20). 2-Methyl-4-heptafluoroisopropylaniline | CAS#:238098-26-5.
  • Benchchem. (n.d.). Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline.
  • BLDpharm. (n.d.). 1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline.
  • ChemicalBook. (2025, July 24). 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5.
  • ResearchGate. (2025, August 6). (PDF) Structure and Stability of Pentafluoroaniline and 4--Aminononafluorobiphenyl Radical Anions: Optically Detected EPR, Time-Resolved Fluorescence, Time-Resolved Magnetic Field Effect, and Quantum Chemical Study.

Sources

managing side reactions during the synthesis of 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(Perfluoropropan-2-yl)aniline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound, a critical intermediate in the development of advanced pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to help you manage and mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing this compound, and which common pitfalls should I be aware of?

The most prevalent and scalable methods involve the radical perfluoroalkylation of aniline. A widely adopted approach uses a perfluoroalkyl halide, such as heptafluoroisopropyl iodide or 2-bromoheptafluoropropane, in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄).[2][3][4] More contemporary methods also employ photoredox catalysis to generate the perfluoroalkyl radical under mild conditions.[5][6][7]

A significant pitfall to avoid is attempting a direct Friedel-Crafts alkylation of aniline with a hexafluoroacetone equivalent. Aniline's amino group is a potent Lewis base that will irreversibly complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the desired electrophilic aromatic substitution.[8][9][10] This interaction deactivates the aromatic ring and halts the reaction.[9][10]

Q2: My primary issue is low regioselectivity. Why am I getting significant amounts of the ortho-substituted isomer alongside my desired para-product?

The formation of regioisomers is a classic challenge in aromatic substitution. The amino group of aniline is a strong ortho, para-director. In radical homolytic aromatic substitution, the kinetic and thermodynamic stability of the intermediate radical species dictates the product ratio. While the para position is often sterically favored, the ortho position remains electronically competitive. Factors like solvent choice, temperature, and the specific radical generation method can influence this ratio. For instance, some photoredox systems or specific catalysts can enhance selectivity for one position over the other.[5]

Q3: After my reaction, I'm left with a significant amount of dark, insoluble tar. What causes this and how can I prevent it?

Aniline and its derivatives are susceptible to oxidation and polymerization, especially under harsh reaction conditions. The formation of tar-like substances typically points to one of the following causes:

  • Oxidative Degradation: The presence of strong oxidants or exposure to air at elevated temperatures can lead to the formation of colored, polymeric aniline species.

  • Acid-Mediated Polymerization: Strong acidic conditions, which can sometimes arise from the decomposition of reagents, can catalyze the polymerization of aniline.

  • Reagent Decomposition: Uncontrolled decomposition of reagents, such as sodium dithionite in acidic media, can create a complex and reactive environment leading to byproduct formation.

To prevent this, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), use purified and degassed solvents, and maintain strict temperature control.

Q4: I am observing a byproduct with a mass corresponding to the addition of two perfluoroisopropyl groups. How can I suppress this di-substitution?

The formation of di-substituted products is a form of over-alkylation. This occurs when the desired monosubstituted product, this compound, successfully competes with the starting aniline for the perfluoroalkyl radical. Although the electron-withdrawing perfluoroisopropyl group deactivates the ring slightly, it is not always sufficient to completely prevent a second substitution. This side reaction is favored by:

  • Incorrect Stoichiometry: Using an excess of the perfluoroalkylating agent.

  • High Local Concentrations: Poor mixing or slow addition of reagents can create "hot spots" where the local concentration of the alkylating agent is high.

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material has been consumed.

Careful control of stoichiometry and real-time reaction monitoring are the most effective strategies to prevent this.[11]

Troubleshooting Guide: Managing Key Side Reactions

This section provides a systematic approach to diagnosing and solving the most common issues encountered during the synthesis.

Problem 1: Poor Regioselectivity — Formation of Ortho Isomer

Root Cause Analysis: The electronic properties of the aniline starting material inherently direct incoming radicals to both the ortho and para positions. The final product ratio is a function of the reaction kinetics and the relative stability of the radical intermediates. Steric hindrance at the ortho position from the bulky perfluoroisopropyl group generally favors para substitution, but this effect can be modulated by reaction parameters.

Solutions & Protocols:

  • Optimize Reaction Conditions: The choice of solvent and the use of additives can significantly influence regioselectivity. Biphasic systems are often employed to control reagent delivery and concentration.

  • Employ a Phase Transfer Catalyst (PTC): In two-phase systems (e.g., organic solvent and water), a PTC like tetrabutylammonium hydrogen sulfate can facilitate the controlled reaction at the interface, often improving selectivity.[2]

G cluster_input Inputs cluster_pathways Reaction Pathways cluster_output Products cluster_control Control Factors Aniline Aniline Attack Radical Attack Aniline->Attack Rf_Radical CF(CF₃)₂ Radical Rf_Radical->Attack Ortho_Intermediate Ortho-Substituted Radical Intermediate (Sterically Hindered) Attack->Ortho_Intermediate Path A Para_Intermediate Para-Substituted Radical Intermediate (Sterically Favored) Attack->Para_Intermediate Path B (Generally Favored) Ortho_Product Ortho-Isomer (Side Product) Ortho_Intermediate->Ortho_Product H• abstraction Para_Product Para-Isomer (Desired Product) Para_Intermediate->Para_Product H• abstraction Conditions Solvent Temperature Catalyst Conditions->Attack Influences Path A vs. Path B

Optimized Protocol for Para-Selective Radical Alkylation This protocol is based on the highly successful sodium dithionite method.[2]

  • Setup: To a round-bottom flask, add aniline (1.0 eq), tert-butyl methyl ether, and water in a 1:1 ratio.

  • Reagent Addition: Add sodium bicarbonate (1.75 eq), sodium dithionite (1.25 eq), and tetrabutylammonium hydrogen sulfate (0.05 eq).

  • Initiation: Cool the mixture in an ice bath. Add heptafluoroisopropyl iodide (1.25 eq) dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitoring: Monitor the consumption of aniline using Thin Layer Chromatography (TLC) with a 10:1 Hexane:Ethyl Acetate mobile phase.[2]

  • Workup: Once the aniline spot has disappeared, stop the reaction. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

ParameterRecommended ConditionRationale for Para-Selectivity
Solvent System t-Butyl methyl ether / WaterBiphasic system controls reagent concentration at the interface.
Temperature 0°C to Room TemperatureLower temperatures increase selectivity by favoring the more stable transition state leading to the para product.
Catalyst Tetrabutylammonium H₂SO₄Phase transfer catalyst enhances reaction at the organic-aqueous interface, preventing side reactions in the bulk aqueous phase.
Addition Rate Slow, dropwise additionMaintains a low concentration of the radical species, minimizing ortho attack and di-substitution.
Problem 2: Over-alkylation — Formation of Di-substituted Aniline

Root Cause Analysis: This side reaction is driven by kinetics and stoichiometry. If the concentration of the perfluoroalkylating agent is too high relative to the starting aniline, or if the reaction is allowed to run for too long, the mono-substituted product will begin to react.

Solutions & Protocols:

  • Strict Stoichiometric Control: Use a slight excess of aniline relative to the perfluoroalkylating agent to ensure the radical species is more likely to encounter an unreacted aniline molecule. A 1:1.1 to 1:1.25 ratio of aniline to alkylating agent is a good starting point.

  • Real-Time Reaction Monitoring: The most critical tool for preventing over-alkylation is to stop the reaction as soon as the starting material is consumed. TLC or GC-MS are ideal for this purpose.

G Start Start Reaction (Aniline + Rf-I) Monitor Monitor Reaction (TLC / GC-MS) Start->Monitor CheckSM Is Starting Material Consumed? Monitor->CheckSM Stop Quench Reaction & Workup CheckSM->Stop Yes Continue Continue Reaction (Sample every 30 min) CheckSM->Continue No Continue->Monitor Risk RISK: Di-substitution Occurs Continue->Risk

Problem 3: Complex Mixture & Purification Difficulties

Root Cause Analysis: A complex final mixture indicates that multiple side reactions are occurring, often due to suboptimal conditions. Purification is challenging because the side products (ortho-isomer, di-substituted product) have polarities very similar to the desired para-product.

Solutions & Protocols:

A robust purification strategy that leverages the basicity of the amino group is essential.

Step-by-Step Purification Protocol:

  • Initial Extraction: After the reaction, perform a standard aqueous workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x volume of organic layer). The desired aniline product and any aniline-containing byproducts will move into the aqueous layer as their ammonium salts, leaving non-basic impurities in the organic layer.

  • Basification: Separate the acidic aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 2M NaOH or solid Na₂CO₃) with stirring until the pH is > 10. The aniline products will precipitate or form an oil.[3]

  • Re-extraction: Extract the now-basic aqueous layer with fresh ethyl acetate (3 x volume). The purified aniline products are now back in the organic phase.

  • Final Cleanup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Chromatography: If isomers are still present, column chromatography on silica gel is required. A gradient elution starting from high hexane content (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity is often effective at separating the para and ortho isomers.

TechniquePurposeTypical Conditions
Acid/Base Wash Removes non-basic impurities and unreacted starting materials.1M HCl wash, followed by basification with 2M NaOH.
Column Chromatography Separates regioisomers (ortho vs. para).Silica gel, Hexane/Ethyl Acetate gradient (e.g., 100:0 to 90:10).

References

  • An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry. (2021). Organic Letters. Available at: [Link]

  • Regioselective Friedel-Crafts Alkylation of Anilines and Amino-Substituted Heteroarenes with Hexafluoroacetone Sesquihydrate. (2003). European Journal of Organic Chemistry. Available at: [Link]

  • Process for preparing 4- (heptafluoro-2-propyl) aniline. (2020). Google Patents.
  • This compound CAS 2396-17-0. Jinan Tantu Chemicals Co., Ltd. Available at: [Link]

  • Which chemical processes is 4-Fluoroaniline capable of participating in? (2025). Knowledge - Shaanxi BLOOM Tech Co., Ltd. Available at: [Link]

  • Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. (2015). ResearchGate. Available at: [Link]

  • Method for the Preparation of 4-(Heptafluoro-2-Propyl) Anilines. (2020). Google Patents.
  • Methods for radical perfluoroalkylation of aniline derivatives. ResearchGate. Available at: [Link]

  • Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. Sci-Hub. Available at: [Link]

  • Selective Ru-catalyzed perfluoroalkylation of anilines. ResearchGate. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). National Institutes of Health (NIH). Available at: [Link]

  • In Friedel-Crafts allkylation of aniline, one gets. Allen Digital. Available at: [Link]

  • Why doesn't aniline respond in Friedel-Crafts reactions? Quora. Available at: [Link]

  • Friedel-Crafts Handout. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

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Technical Support Center: Improving the Regioselectivity of Reactions Involving 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(perfluoropropan-2-yl)aniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to regioselectivity in your synthetic experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, largely due to the unique properties conferred by the heptafluoroisopropyl group, such as enhanced metabolic stability and lipophilicity.[1] However, the presence of this bulky, electron-withdrawing substituent, in conjunction with the strongly activating amino group, presents significant challenges in controlling the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution (EAS). This guide provides a structured approach to troubleshooting and optimizing your reactions for desired isomer outcomes.

Troubleshooting Guide: Navigating Regioselectivity in Reactions of this compound

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a complex mixture of isomers instead of the desired single product. What is causing this and how can I improve the regioselectivity?

Answer: This is a common challenge arising from the competing directing effects of the amino (-NH₂) group and the perfluoropropan-2-yl group.

  • The Amino Group: The -NH₂ group is a powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons into the aromatic ring.[2] In your starting material, the para position is already occupied by the perfluoropropyl group, so the amino group strongly directs to the two ortho positions (C2 and C6).

  • The Perfluoropropan-2-yl Group: This group is strongly electron-withdrawing due to the inductive effect of the numerous fluorine atoms.[1] Electron-withdrawing groups are deactivating and typically direct incoming electrophiles to the meta position (C3 and C5).

The interplay of these opposing effects, along with steric hindrance from the bulky perfluoropropyl group, can lead to a mixture of products.

Troubleshooting Workflow for Poor Regioselectivity in EAS

G start Poor Regioselectivity Observed (Mixture of Isomers) protect Protect the Amino Group (e.g., as Acetanilide) start->protect Primary Solution conditions Modify Reaction Conditions protect->conditions If still suboptimal final Improved Regioselectivity protect->final reagent Change Electrophilic Reagent conditions->reagent Further Optimization reagent->final

Caption: A decision tree for troubleshooting poor regioselectivity.

Solutions to Improve Regioselectivity:
  • Protect the Amino Group: This is the most effective strategy.[2][3] By converting the highly activating amino group into a less activating amide (e.g., an acetanilide), you can temper its directing strength and increase steric hindrance at the ortho positions.[4][5] The bulkier acetyl group will further disfavor substitution at the adjacent positions, potentially leading to a higher yield of a single isomer.[6][7] The protecting group can be removed later by hydrolysis.[3][8]

    • Protocol: See "Experimental Protocol 1: Protection of this compound as Acetanilide" below.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can increase selectivity by favoring the formation of the thermodynamically more stable product, which is often the less sterically hindered one.[9]

    • Solvent: The polarity of the solvent can influence the stability of reaction intermediates.[10] Experimenting with different solvents may alter the isomer ratio.

  • Choice of Reagent: Using a bulkier electrophilic reagent can increase steric hindrance at the more crowded positions, thus improving selectivity for the less hindered site.[6][9]

Issue 2: Failed Friedel-Crafts Alkylation or Acylation

Question: My Friedel-Crafts reaction on this compound is not working. What is the problem?

Answer: Direct Friedel-Crafts reactions on anilines typically fail. The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[2][7] This forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution.[2][9]

Solution:
  • N-Acylation: Protect the amino group as an acetanilide before attempting the Friedel-Crafts reaction. The resulting amide is less basic and will not complex with the Lewis acid, allowing the reaction to proceed. The protecting group can be removed after the reaction.[2]

Issue 3: Unwanted N-Substitution

Question: Instead of substitution on the aromatic ring, I am observing reactions at the nitrogen atom of the amino group. How can I prevent this?

Answer: The lone pair of electrons on the nitrogen of the amino group makes it nucleophilic, leading to competitive N-alkylation or N-acylation.[9][11]

Solution:
  • Protect the Amino Group: As with other issues, protecting the amino group is the most effective solution. Converting it to an amide reduces the nucleophilicity of the nitrogen, preventing N-functionalization and allowing the desired C-functionalization on the ring to occur.[9][11]

Frequently Asked Questions (FAQs)

Q1: Why is the amino group considered an ortho, para-directing group?

A1: The amino group (-NH₂) is an activating group because it donates electron density to the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[2]

Q2: How does the perfluoropropan-2-yl group influence the reactivity of the aniline ring?

A2: The perfluoropropan-2-yl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong negative inductive effect). This deactivates the ring, making it less reactive towards electrophiles compared to aniline itself.[1] It also directs incoming electrophiles to the meta positions.

Q3: Can I achieve substitution at the meta position relative to the amino group?

A3: While challenging due to the powerful ortho, para-directing effect of the amino group, it is possible. By performing the reaction under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director.[2][9] This strategy effectively reverses the normal directing effect of the amine.

Q4: What is the purpose of using a protecting group in aniline chemistry?

A4: Protecting groups serve several key functions:

  • To control regioselectivity: By introducing steric bulk, they can favor one substitution position over another.[2]

  • To prevent unwanted side reactions: They reduce the nucleophilicity of the amino group, preventing N-alkylation or N-acylation.[9][11]

  • To moderate reactivity: They can tone down the high reactivity of the amino group, which can sometimes lead to multiple substitutions or oxidative decomposition.[4]

Q5: How do I choose the right protecting group?

A5: The choice of protecting group depends on the specific reaction conditions you plan to use. The protecting group must be stable under the reaction conditions for the subsequent step and must be removable under conditions that do not affect other functional groups in your molecule.[11] For many EAS reactions, the acetyl group (from acetic anhydride) is a good choice as it is easy to introduce and remove.[3][8]

Data Summary Table

The following table summarizes the directing effects of the key functional groups in N-acetyl-4-(perfluoropropan-2-yl)aniline, which is the recommended intermediate for controlling regioselectivity.

Functional GroupPosition on RingElectronic EffectDirecting EffectSteric Hindrance
-NHCOCH₃ C1Activating (Resonance)ortho, paraModerate to High
-CH(CF₃)₂ C4Deactivating (Inductive)metaHigh

Experimental Protocols

Experimental Protocol 1: Protection of this compound as Acetanilide

This protocol is a fundamental step to enhance regioselectivity in subsequent electrophilic aromatic substitution reactions.[2][9]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Ice water

Procedure:

  • Dissolve 1 equivalent of this compound in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(4-(perfluoropropan-2-yl)phenyl)acetamide.

Visualizations

Directing Effects on the this compound Ring

Caption: Competing directing effects on the aniline ring.

Protection Strategy Workflow

G start Starting Material: This compound protect Protection: React with Acetic Anhydride start->protect intermediate Protected Intermediate: N-acetyl derivative protect->intermediate eas Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) intermediate->eas deprotect Deprotection: Acid or Base Hydrolysis eas->deprotect product Final Product: Regioselectively Substituted Aniline deprotect->product

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the synthesis of 4-(Perfluoropropan-2-yl)aniline. This molecule is a critical building block in the development of advanced pharmaceuticals, agrochemicals, and high-performance materials.[1] Its synthesis, particularly at scale, presents unique challenges that require a deep understanding of the underlying chemistry and process parameters.

This guide is structured as a dynamic troubleshooting resource for researchers and process chemists. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and optimize your synthesis effectively.

Primary Synthetic Pathway: Radical Perfluoroalkylation

While several synthetic strategies could be envisioned, the most common and scalable approach involves the reaction of aniline with a perfluoroalkyl source, such as 2-bromoheptafluoropropane or perfluoroisopropyl iodide, initiated by a reducing agent like sodium dithionite.[2] This method circumvents the significant challenges associated with direct Friedel-Crafts reactions on aniline substrates.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process Aniline Aniline Reaction Radical Perfluoroalkylation (Inert Atmosphere, Controlled Temp) Aniline->Reaction Perfluoro_Source 2-Bromoheptafluoropropane Perfluoro_Source->Reaction Initiator Sodium Dithionite Initiator->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Work-up & Phase Separation Reaction->Workup Purification Purification (e.g., Vacuum Distillation) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the scale-up synthesis in a direct question-and-answer format.

Category 1: Reaction Kinetics and Yield

Question: My reaction yield is significantly lower at pilot scale compared to my lab-scale experiments. What are the potential causes?

Answer: This is a classic scale-up challenge. The drop in yield is often attributable to mass and heat transfer limitations.

  • Causality: In a large reactor, inefficient stirring can create localized "hot spots" or areas where reactants are not adequately mixed. This is especially problematic if your initiator (sodium dithionite) or other reagents are not fully dissolved, leading to a heterogeneous mixture.[3] Poor heat transfer can also prevent the reaction from reaching or maintaining its optimal temperature, slowing the rate of the desired reaction and allowing side reactions to dominate.[3]

  • Troubleshooting Steps:

    • Agitation Analysis: Verify that the reactor's agitator type (e.g., anchor, turbine) and speed (RPM) are sufficient to maintain a homogenous mixture at the larger volume.

    • Internal Temperature Monitoring: Rely on an internal temperature probe rather than the jacket temperature. Ensure the internal temperature is stable and consistent with the lab-scale protocol.

    • Controlled Reagent Addition: Instead of adding reagents all at once, consider a controlled, subsurface addition of the aniline or initiator solution over time. This can help manage the reaction exotherm and maintain a steady reaction rate.

Question: The reaction stalls and does not go to completion, even with extended reaction times. Why?

Answer: Reaction stalling often points to the deactivation of a key reagent or catalyst.

  • Causality: The radical initiation process using sodium dithionite can be sensitive to oxygen. An insufficient inert atmosphere (e.g., nitrogen or argon blanket) can lead to the quenching of radical species, halting the chain reaction. Additionally, impurities in lower-grade, bulk starting materials (aniline or solvent) can consume the initiator or react with intermediates.

  • Troubleshooting Steps:

    • Inert Atmosphere Integrity: Ensure your reactor is thoroughly purged with an inert gas before starting the reaction. Maintain a positive pressure of nitrogen or argon throughout the process.

    • Reagent Quality Control: Analyze the purity of your bulk starting materials. Pay special attention to water content in the solvent, as it can affect the solubility and reactivity of the initiator.

    • Initiator Stoichiometry: It may be necessary to slightly increase the stoichiometry of the sodium dithionite at scale to compensate for any minor ingress of oxygen or reaction with trace impurities.

Category 2: Impurity Profile and Purification

Question: I am observing significant by-products, including what appears to be poly-perfluoroalkylated aniline. How can I minimize this?

Answer: The formation of poly-substituted products is a common issue in aromatic substitution reactions when the product is still reactive.

  • Causality: While the perfluoropropan-2-yl group is strongly electron-withdrawing, making the resulting aniline less nucleophilic than the starting material, high local concentrations of the perfluoroalkyl radical can lead to a second substitution event before the mono-substituted product is dispersed. This is exacerbated by poor mixing.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use aniline as the limiting reagent and the perfluoroalkyl source in a slight excess to favor mono-substitution.

    • Reverse Addition: Consider adding the perfluoroalkylating agent (e.g., 2-bromoheptafluoropropane) slowly to the solution of aniline and the initiator. This keeps the concentration of the electrophilic species low at all times.

Question: Why is direct Friedel-Crafts alkylation of aniline not a viable route for this synthesis?

Answer: This is a fundamental limitation of the Friedel-Crafts reaction when applied to highly basic aromatic amines like aniline.

  • Causality: The amino group (-NH₂) on the aniline ring is a strong Lewis base. It will readily react with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[4][5] This acid-base reaction forms a complex that places a positive charge on the nitrogen atom. This complex, the anilinium ion, is a powerful deactivating group that makes the aromatic ring electron-deficient and thus unreactive toward electrophilic aromatic substitution.[6]

FC_Deactivation Friedel-Crafts Deactivation Pathway Aniline Aniline (Lewis Base) Complex Aniline-AlCl₃ Complex (Deactivated Ring) Aniline->Complex Reacts with AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex NoReaction No Friedel-Crafts Reaction Complex->NoReaction Prevents

Caption: Deactivation of aniline in Friedel-Crafts reactions.

Question: My final product is dark and difficult to purify by distillation. What is causing the color, and what are my options?

Answer: Dark coloration often indicates the presence of oxidized impurities. Anilines are notoriously susceptible to air oxidation, which can be accelerated at the high temperatures required for distillation.[7]

  • Causality: The amino group can be oxidized to form highly colored nitroso and nitro compounds, as well as polymeric materials. This is a significant issue during work-up and purification if the product is exposed to air while hot.

  • Troubleshooting Steps:

    • Inert Atmosphere during Work-up: After the reaction is complete, cool the mixture under a nitrogen blanket before quenching and performing the aqueous work-up.

    • Antioxidants: Consider adding a small amount of an antioxidant, such as sodium bisulfite, during the work-up to prevent oxidation.

    • Purification Method:

      • Vacuum Distillation: This is the preferred method for scale-up. Ensure the entire system is under a high vacuum and blanketed with nitrogen to minimize the boiling point and prevent oxidation.

      • Crystallization: If a suitable solvent system can be found, crystallization of the product or a salt derivative (e.g., hydrochloride) can be an effective alternative to remove colored impurities.

Category 3: Safety Considerations

Question: What are the primary safety hazards I need to consider when scaling up this synthesis?

Answer: The primary hazards involve the toxicity of aniline and the potential for a runaway reaction.

  • Aniline Toxicity: Aniline is toxic and can be absorbed through the skin. It is classified as a probable human carcinogen.[8][9] Chronic exposure can lead to serious health effects, including damage to the blood (methemoglobinemia).[10]

    • Mitigation: Always handle aniline in a well-ventilated area (e.g., a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[7]

  • Thermal Runaway: The perfluoroalkylation reaction can be exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal by the reactor's cooling system, leading to a dangerous increase in temperature and pressure.[11]

    • Mitigation: Perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) before scaling up to understand the thermal profile of the reaction. Implement controlled, slow addition of one of the key reagents and have an emergency cooling plan in place.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a representative example and must be adapted and optimized based on your specific equipment and safety assessments.

Reagents & Equipment:

Reagent/EquipmentMolar Mass ( g/mol )Quantity (Scale: 1 mol)Molar Eq.
Aniline93.1393.1 g1.0
2-Bromoheptafluoropropane248.94273.8 g1.1
Sodium Dithionite174.11208.9 g1.2
Acetonitrile41.051.5 L-
Equipment ---
5L Jacketed Glass Reactor-1-
Mechanical Stirrer-1-
Internal Temp. Probe-1-
Addition Funnel-1-
Nitrogen Line & Bubbler-1-
Condenser-1-

Procedure:

  • Reactor Setup: Assemble the 5L reactor with the mechanical stirrer, condenser, internal temperature probe, and nitrogen inlet. Ensure the system is clean, dry, and leak-tight.

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reagents: Charge the reactor with aniline (93.1 g) and acetonitrile (1.0 L). Begin stirring to ensure a homogenous solution.

  • Initiator Addition: In a separate flask, dissolve sodium dithionite (208.9 g) in deoxygenated water (500 mL). Add this solution to the reactor.

  • Heating: Heat the reaction mixture to 60-65 °C using the reactor jacket.

  • Substrate Addition: In a separate flask, dissolve 2-bromoheptafluoropropane (273.8 g) in acetonitrile (500 mL). Add this solution to the reactor via the addition funnel over a period of 2-3 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed 70 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 65 °C. Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC until the aniline starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature under a nitrogen atmosphere.

    • Transfer the mixture to a separatory funnel. Add ethyl acetate (2 L) and deionized water (2 L).

    • Separate the organic layer. Wash the organic layer with brine (2 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow oil.

Protocol 2: HPLC Method for In-Process Control
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Prep: Dilute 1 drop of the reaction mixture in 10 mL of acetonitrile.

References

  • Schlosser, M. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-159. Available at: [Link]

  • Brooks, A. F., et al. (2018). Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex. Chemical Science, 9(24), 5486–5490. Available at: [Link]

  • Solvias AG. (2004). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Available at: [Link]

  • LookChem. (n.d.). 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2020). CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline.
  • van der Born, D., et al. (2023). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Scientific Reports, 13(1), 1083. Available at: [Link]

  • YouTube. (2023). Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. Available at: [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). This compound CAS 2396-17-0. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 17, 2026, from [Link]

  • Li, C.-H., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(10), 2132–2137. Available at: [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved January 17, 2026, from [Link]

  • Singleton, D. A., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(3), 1317–1327. Available at: [Link]

  • Foley, D., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227. Available at: [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • Khan Academy. (2025). EAS reactions of aniline | Amines | Grade 12 | Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Tale of Two Anilines: A Comparative Analysis of 4-(Perfluoropropan-2-yl)aniline and 4-Isopropylaniline for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the judicious selection of building blocks is paramount to the success of research and development, particularly in the pharmaceutical, agrochemical, and materials science sectors. Substituted anilines are a cornerstone of this molecular architecture, offering a versatile scaffold for a myriad of applications. This guide provides an in-depth comparative analysis of two structurally related yet electronically divergent anilines: 4-(Perfluoropropan-2-yl)aniline and 4-isopropylaniline. Through a detailed examination of their physicochemical properties, reactivity, and functional applications, supported by experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their synthetic endeavors.

At a Glance: Structural and Physicochemical Divergence

The core distinction between this compound and 4-isopropylaniline lies in the nature of their para-substituent. The former possesses a bulky, electron-withdrawing perfluoroisopropyl group, while the latter features a smaller, electron-donating isopropyl group. This fundamental difference dictates a cascade of contrasting properties, from basicity and lipophilicity to reactivity and potential applications.

Figure 1. Chemical structures of this compound (left) and 4-Isopropylaniline (right).

A summary of their key physicochemical properties is presented in Table 1, providing a quantitative basis for our comparative analysis.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-Isopropylaniline
CAS Number 2396-17-099-88-7[1]
Molecular Formula C₉H₆F₇N[2]C₉H₁₃N[1]
Molecular Weight 261.14 g/mol [3]135.21 g/mol [1]
Appearance Yellow, low melting fused solid[3]Colorless to brown clear liquid[1]
Boiling Point 79-81 °C[3]226-227 °C/745 mmHg[1]
Melting Point Not available-63 °C
Density Not available0.989 g/mL at 25 °C[1]
pKa (predicted) ~2.5 (for methylated derivative)[4]5.01 (predicted)
logP (predicted) ~4.4 (for methylated derivative)[1]2.49
Solubility Insoluble in waterInsoluble in water

The Electronic Tug-of-War: Reactivity and Basicity

The electronic nature of the para-substituent profoundly influences the reactivity of the aniline ring and the basicity of the amino group. The isopropyl group in 4-isopropylaniline is an electron-donating group (EDG) through induction, enriching the electron density of the aromatic ring and the nitrogen atom. Conversely, the perfluoroisopropyl group in this compound is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms.

This electronic dichotomy is visually represented in the following diagram:

G cluster_0 4-Isopropylaniline cluster_1 This compound a0 Isopropyl Group (Electron-Donating) b0 Aniline Ring (Electron-Rich) a0->b0 +I Effect c0 Amino Group (More Basic) b0->c0 Increased Electron Density a1 Perfluoroisopropyl Group (Electron-Withdrawing) b1 Aniline Ring (Electron-Deficient) a1->b1 -I Effect c1 Amino Group (Less Basic) b1->c1 Decreased Electron Density

Diagram 1. Electronic effects of the para-substituents on the aniline core.

Basicity: The increased electron density on the nitrogen atom of 4-isopropylaniline makes it a stronger base (higher pKa) compared to aniline. The lone pair of electrons on the nitrogen is more available for protonation. In stark contrast, the powerful electron-withdrawing effect of the perfluoroisopropyl group in this compound significantly reduces the electron density on the nitrogen, rendering it a much weaker base (lower pKa).

Reactivity in Electrophilic Aromatic Substitution: The electron-rich nature of the 4-isopropylaniline ring makes it highly activated towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The isopropyl group directs incoming electrophiles to the ortho and para positions. Conversely, the electron-deficient ring of this compound is deactivated towards electrophilic substitution. Reactions, if they occur, will be slower and may require harsher conditions.

Synthetic Pathways: Accessing these Key Building Blocks

The synthesis of these two anilines follows distinct strategies, reflecting the nature of the para-substituent.

Synthesis of 4-Isopropylaniline

A common laboratory-scale synthesis of 4-isopropylaniline involves the Friedel-Crafts alkylation of aniline.

Experimental Protocol: Friedel-Crafts Alkylation of Aniline

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (1.1 eq) and a suitable solvent such as 1,2-dichloroethane.

  • Addition of Aniline: Cool the flask in an ice bath and slowly add aniline (1.0 eq) dropwise from the dropping funnel while stirring.

  • Addition of Alkylating Agent: After the addition of aniline is complete, add 2-chloropropane (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Basification and Extraction: Make the aqueous layer basic with a concentrated sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

G start Start: Aniline, 2-Chloropropane, AlCl₃, 1,2-Dichloroethane step1 1. Friedel-Crafts Alkylation (0-10°C to RT) start->step1 step2 2. Aqueous Work-up (HCl/Ice) step1->step2 step3 3. Basification & Extraction (NaOH, Organic Solvent) step2->step3 step4 4. Purification (Drying, Filtration, Distillation) step3->step4 end End: 4-Isopropylaniline step4->end

Diagram 2. Workflow for the synthesis of 4-isopropylaniline.

Synthesis of this compound

The introduction of a perfluoroalkyl group often requires specialized reagents and conditions. A method for the synthesis of 4-(heptafluoro-2-propyl)aniline has been described in the patent literature.[5]

Experimental Protocol: Perfluoroalkylation of Aniline (Based on Patent CN111032617A)

  • Reaction Setup: In a pressure-resistant reactor, combine aniline (1.0 eq), an organic solvent (e.g., acetonitrile), and a reducing agent such as sodium dithionite.[5]

  • Addition of Perfluoroalkylating Agent: Add 2-bromoheptafluoropropane (1.2 eq) to the mixture.[5]

  • Reaction: Seal the reactor and heat the mixture to a specified temperature (e.g., 60-80 °C) for several hours with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).[5]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Extraction and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over a suitable drying agent, and concentrated in vacuo. The crude product can be purified by column chromatography or distillation.

Applications: A Dichotomy of Functionality

The contrasting electronic properties of these two anilines translate into distinct and valuable applications across various scientific disciplines.

Table 2: Comparative Applications and Performance

Application AreaThis compound4-Isopropylaniline
Pharmaceuticals Building block for kinase inhibitors, antidepressants, and antibacterial agents due to enhanced metabolic stability and lipophilicity.[2]Intermediate in the synthesis of various pharmaceuticals.
Agrochemicals Precursor for high-efficiency insecticides and herbicides; the EWG enhances interaction with target enzymes.[2]Key intermediate for the herbicide isoproturon.
Materials Science Intermediate for liquid crystal materials, enhancing dielectric anisotropy. Used in fluorinated polymers for improved weatherability and in hydrophobic/oleophobic coatings.[2]Limited direct applications, primarily used as a precursor.
Dyes and Pigments Used in high-performance fluorinated dyes for enhanced color fastness and UV resistance. Also used in optoelectronic materials.[2]Intermediate for the synthesis of various dyes.

Spectroscopic Characterization: A Fingerprint of Molecular Identity

The structural differences between the two anilines are readily apparent in their spectroscopic data.

4-Isopropylaniline:

  • ¹H NMR: The proton NMR spectrum of 4-isopropylaniline is characterized by a doublet for the two methyl groups of the isopropyl substituent, a septet for the methine proton, and distinct signals for the aromatic protons, typically showing a characteristic AA'BB' splitting pattern. The protons of the amino group will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the isopropyl carbons and the aromatic carbons, with the carbon attached to the nitrogen being significantly deshielded.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (135.21 g/mol ).

This compound:

  • ¹⁹F NMR: The most informative spectroscopic technique for this compound is ¹⁹F NMR. The spectrum is expected to show a doublet for the six equivalent CF₃ groups and a septet for the central CF group of the perfluoroisopropyl substituent, with characteristic coupling constants.

  • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons, likely with more complex splitting patterns due to the influence of the perfluoroisopropyl group. The amino group protons will also be present.

  • IR Spectroscopy: The IR spectrum will be dominated by strong C-F stretching bands in the region of 1100-1300 cm⁻¹. The N-H stretching bands of the primary amine will also be present.

  • Mass Spectrometry: The mass spectrum will display a molecular ion peak at m/z = 261.14.

Conclusion: Choosing the Right Tool for the Job

The comparative analysis of this compound and 4-isopropylaniline underscores a fundamental principle in chemical design: subtle structural modifications can lead to profound differences in chemical behavior and utility.

4-Isopropylaniline stands as a classic, electron-rich aniline, ideal for applications where enhanced nucleophilicity and reactivity in electrophilic aromatic substitution are desired. Its utility as a precursor for dyes and the herbicide isoproturon is a testament to its value in established synthetic pathways.

In contrast, This compound represents a modern building block for creating molecules with unique properties. The strong electron-withdrawing nature of the perfluoroisopropyl group imparts enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making it a highly sought-after intermediate in the development of next-generation pharmaceuticals, high-performance agrochemicals, and advanced materials.

Ultimately, the choice between these two anilines will be dictated by the specific design criteria of the target molecule. By understanding the fundamental differences in their physicochemical properties and reactivity, researchers can strategically leverage the distinct advantages offered by each of these valuable synthetic intermediates.

References

  • Georganics Ltd. (2011). 4-(Heptafluoroisopropyl)
  • CN111032617A - Process for preparing 4-(heptafluoro-2-propyl)
  • Jinan Tantu Chemicals Co., Ltd. This compound CAS 2396-17-0. [Link]

Sources

comparing the reactivity of fluorinated vs non-fluorinated anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Anilines

For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of building blocks is paramount. Aniline and its derivatives are foundational scaffolds in countless pharmaceuticals, agrochemicals, and materials.[1] The strategic introduction of fluorine atoms into these structures is a widely used tactic to enhance metabolic stability, binding affinity, and bioavailability.[2][3] However, this modification is not electronically inert; it profoundly alters the chemical behavior of the aniline core.

This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated anilines. Moving beyond simple statements, we will dissect the underlying electronic principles, provide quantitative data to support these concepts, and offer detailed experimental protocols to illustrate the practical consequences in the laboratory.

The Electronic Influence of Fluorine: A Tale of Two Effects

The reactivity of an aniline is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom.[4][5] The introduction of a fluorine atom to the aromatic ring modulates this electron density through a push-and-pull of two fundamental electronic effects: the Inductive Effect (-I) and the Resonance Effect (+M) .[6]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[4][5] This effect decreases the electron density across the entire molecule, including the nitrogen atom.

  • Resonance (or Mesomeric) Effect (+M): Like other halogens, fluorine has lone pairs that can be donated into the aromatic pi (π) system.[4] However, due to the poor orbital overlap between fluorine's compact 2p orbital and the larger p-orbitals of the ring carbons, this electron-donating effect is significantly weaker than its inductive counterpart.[4]

The powerful -I effect overwhelmingly dominates the weak +M effect. The net result is that fluorine acts as an electron-withdrawing group , reducing the electron density on the aromatic ring and, crucially, on the amino group.[4]

Caption: Dominance of the inductive effect of fluorine leads to net electron withdrawal.

Impact on Basicity and Nucleophilicity: A Quantitative Look

Basicity (the ability to accept a proton) and nucleophilicity (the ability to attack an electrophilic center) are directly related to the availability of the nitrogen's lone pair.[7] By withdrawing electron density, fluorine makes this lone pair less available for donation, rendering fluorinated anilines both weaker bases and poorer nucleophiles than their non-fluorinated parent.[4][5]

This is quantitatively demonstrated by comparing the pKa values of their conjugate acids (anilinium ions). A lower pKa signifies a weaker base.[5]

CompoundpKa of Conjugate AcidRelative Basicity
Aniline4.63Most Basic
4-Fluoroaniline4.65Slightly less basic
3-Fluoroaniline3.51Significantly less basic
2-Fluoroaniline3.20Significantly less basic
2,4-Difluoroaniline2.05Much less basic
Pentafluoroaniline0.28Very Weakly Basic

Data compiled from various sources. Exact values may vary slightly based on measurement conditions.

The data clearly shows that as the number of electron-withdrawing fluorine atoms increases, the basicity of the aniline plummets.

Caption: Fluorine's electron withdrawal reduces the nucleophilicity of the nitrogen atom.

Comparative Reactivity in Key Synthetic Transformations

The reduced nucleophilicity of fluorinated anilines has direct and predictable consequences for common synthetic reactions.

Acylation Reactions

Acylation, the reaction of an amine with an acylating agent like an acid chloride or anhydride, is a cornerstone of organic synthesis.[8] The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon.

Reactivity Comparison:

  • Non-fluorinated Anilines: Being strong nucleophiles, they react readily, often at room temperature and with mild bases like pyridine.

  • Fluorinated Anilines: Their diminished nucleophilicity means they react more slowly. These reactions often require more forcing conditions, such as elevated temperatures, stronger bases, or longer reaction times to achieve comparable yields.

Representative Experimental Protocol: Acetylation of Aniline vs. 4-Fluoroaniline

This protocol provides a framework for a comparative experiment.

Objective: To compare the reaction rate and yield for the acetylation of aniline and 4-fluoroaniline under identical conditions.

Materials:

  • Aniline (99%)

  • 4-Fluoroaniline (99%)

  • Acetic Anhydride (≥99%)

  • Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes, solvents (CDCl₃)

Procedure:

  • Reaction Setup: Prepare two identical round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.

    • Flask A (Aniline): Add anhydrous DCM (20 mL), followed by aniline (10 mmol, 0.93 g).

    • Flask B (4-Fluoroaniline): Add anhydrous DCM (20 mL), followed by 4-fluoroaniline (10 mmol, 1.11 g).[9]

  • Cooling: Cool both flasks to 0°C in an ice-water bath.

  • Reagent Addition: To each flask, add pyridine (12 mmol, 0.95 g). Then, add acetic anhydride (11 mmol, 1.12 g) dropwise over 5 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring (Self-Validation):

    • Immediately after addition (t=0) and at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a drop of water.

    • Spot the quenched sample on a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Visualize under UV light. The disappearance of the starting aniline spot and the appearance of the higher Rf acetanilide product spot indicates reaction progress.

  • Workup (perform when TLC indicates completion or after a set time, e.g., 2 hours):

    • Pour each reaction mixture into a separatory funnel containing 30 mL of water.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude mass of the product from each reaction.

    • Analyze the products by ¹H NMR to confirm identity and purity.

    • Calculate the isolated yield for each reaction.

Expected Outcome: The reaction in Flask A (Aniline) will proceed to completion much faster than in Flask B (4-Fluoroaniline), as observed by TLC. After a fixed reaction time, the isolated yield of acetanilide will be significantly higher than that of 4-fluoroacetanilide.

Electrophilic Aromatic Substitution (SEAr)

The amino group (-NH₂) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (SEAr) due to its ability to donate its lone pair into the ring, stabilizing the cationic intermediate (the arenium ion).[10]

Reactivity Comparison:

  • Non-fluorinated Anilines: Highly activated. Reactions like halogenation or nitration are often extremely rapid and can be difficult to control, sometimes requiring protection of the amino group.[11][12]

  • Fluorinated Anilines: The activating effect of the amino group is tempered by the deactivating inductive effect of the fluorine atom.[11] Consequently, fluorinated anilines are less reactive towards electrophiles than aniline itself. While still generally ortho, para-directing, the reactions are slower and more easily controlled.

Alkylation

Alkylation of anilines involves the nucleophilic attack of the nitrogen on an alkyl halide.[8]

Reactivity Comparison:

  • Non-fluorinated Anilines: Readily undergo alkylation. A significant challenge is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.

  • Fluorinated Anilines: The reduced nucleophilicity of the nitrogen leads to slower alkylation rates.[13][14] This can sometimes be advantageous, offering better control and potentially reducing the extent of polyalkylation under carefully managed conditions. Electron-rich anilines are generally better substrates for these transformations.[13][14]

Summary and Outlook for the Synthetic Chemist

The decision to use a fluorinated aniline over its non-fluorinated counterpart is a trade-off. The chemist gains the valuable pharmacological and physicochemical properties imparted by fluorine but must contend with attenuated reactivity.

Reaction TypeNon-Fluorinated AnilineFluorinated AnilineSynthetic Consideration
Acylation Fast, high yield, mild conditions.Slower, may require forcing conditions (heat, stronger base).Allow for longer reaction times or use more reactive acylating agents for fluorinated substrates.
Alkylation Fast, prone to over-alkylation.Slower, potentially more controllable.May require higher temperatures; reduced nucleophilicity can be exploited for selectivity.
SEAr Very fast, often requires -NH₂ protection.Slower, more controllable reaction.Fluorine's deactivation allows for more selective direct substitution without protection.

References

  • The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]

  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. International Journal of Pharmacy and Pharmaceutical Sciences. [Online] Available at: [Link]

  • Which compound is a better base, aniline or para-fluoroaniline? Why? Quora. [Online] Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health. [Online] Available at: [Link]

  • What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora. [Online] Available at: [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Online] Available at: [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews. [Online] Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Online] Available at: [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Online] Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Online] Available at: [Link]

  • 4-Fluoroaniline. PubChem. [Online] Available at: [Link]

  • Amines. NCERT. [Online] Available at: [Link]

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A Senior Application Scientist's Guide to the Biological Activity Screening of 4-(Perfluoropropan-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-(Perfluoropropan-2-yl)aniline Derivatives

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing a compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The this compound moiety, in particular, presents a compelling scaffold for novel drug and agrochemical discovery. This structural motif is a key intermediate in the synthesis of compounds like the insecticide broflanilide, highlighting its potential for potent biological activity.[4] Derivatives of this core structure offer a rich chemical space to explore for a variety of therapeutic and practical applications, from oncology to infectious diseases.

This guide provides a comprehensive framework for the systematic biological activity screening of a hypothetical library of this compound derivatives. We will delve into the causality behind the selection of specific assays, provide detailed, field-proven protocols, and illustrate how to interpret and compare the resulting data. While a comprehensive, published dataset on the comparative biological activities of a series of this compound derivatives is not yet available in the public domain, this guide will serve as a robust blueprint for researchers and drug development professionals to conduct such an investigation. The experimental data presented herein is illustrative, designed to showcase the application of the described methodologies and the format for a comparative analysis.

Comparative Biological Screening Workflow

The initial phase of screening any new chemical entity involves a tiered approach, starting with broad cytotoxicity assessments to establish a therapeutic window, followed by more specific assays targeting particular biological activities. Our proposed workflow for a hypothetical library of this compound derivatives (designated as PFPA-1 to PFPA-5 ) is as follows:

  • Cytotoxicity Profiling: To determine the general toxicity of the compounds against human cells.

  • Antimicrobial Activity Screening: To assess the potential of the derivatives as antibacterial or antifungal agents.

  • Enzyme Inhibition Assays: To investigate the interaction of the compounds with a specific, disease-relevant enzyme, such as a protein kinase.

This multi-pronged approach allows for a comprehensive initial assessment of the biological potential of the synthesized derivatives.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Comparison synthesis Synthesis of This compound Derivatives (PFPA-1 to PFPA-5) cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) synthesis->cytotoxicity Primary Screening antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) synthesis->antimicrobial Parallel Screening enzyme Enzyme Inhibition Assay (e.g., Kinase Activity Assay) synthesis->enzyme Targeted Screening data_analysis Comparative Analysis of IC50, MIC, and Ki values cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: High-level workflow for the biological screening of novel this compound derivatives.

Part 1: Cytotoxicity Profiling against Cancer Cell Lines

A fundamental first step in drug discovery is to evaluate the cytotoxic potential of novel compounds.[5] This provides an initial indication of anti-cancer activity and helps to determine the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives (PFPA-1 to PFPA-5 ) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. These dilutions are then added to the cells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of a compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Data Presentation

Table 1: Cytotoxicity (IC50 in µM) of PFPA Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
PFPA-1 15.2 ± 1.822.5 ± 2.1
PFPA-2 > 100> 100
PFPA-3 8.9 ± 0.912.3 ± 1.5
PFPA-4 54.1 ± 4.768.9 ± 5.3
PFPA-5 12.6 ± 1.318.4 ± 1.9
Doxorubicin1.2 ± 0.22.5 ± 0.3

Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Part 2: Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[7] Fluorinated compounds have shown promise in this area. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4]

Experimental Protocol: Broth Microdilution Assay
  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media. The cultures are then diluted to a standardized inoculum density.

  • Compound Preparation: The PFPA derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: The standardized microbial inoculum is added to each well containing the diluted compounds.

  • Controls: A positive control (microorganisms with no compound) and a negative control (broth with no microorganisms) are included on each plate. A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) is also tested as a positive drug control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

G start Start: Prepare Serial Dilutions of PFPA Derivatives in 96-well plate add_inoculum Add Inoculum to each well start->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum incubation Incubate at appropriate temperature for 18-24h add_inoculum->incubation read_results Visually inspect for turbidity to determine MIC incubation->read_results

Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).

Illustrative Data Presentation

Table 2: Antimicrobial Activity (MIC in µg/mL) of PFPA Derivatives

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
PFPA-1 1664>128
PFPA-2 >128>128>128
PFPA-3 3212864
PFPA-4 832>128
PFPA-5 1664128
Ampicillin24N/A
FluconazoleN/AN/A8

Note: Data are for illustrative purposes only. N/A = Not Applicable.

Part 3: Enzyme Inhibition Assay - A Case Study with Protein Kinases

Many drugs exert their effects by inhibiting specific enzymes. Protein kinases are a major class of drug targets, particularly in oncology. An in vitro kinase assay can determine if the PFPA derivatives can inhibit the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the PFPA derivatives to the wells of a microplate.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).

  • Detection of Remaining ATP: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add a detection reagent that uses the ADP generated by the kinase reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for each compound.

Illustrative Data Presentation

Table 3: Inhibitory Activity (IC50 in µM) of PFPA Derivatives against a Target Kinase

CompoundTarget Kinase IC50 (µM)
PFPA-1 5.6 ± 0.7
PFPA-2 > 50
PFPA-3 2.1 ± 0.3
PFPA-4 18.9 ± 2.2
PFPA-5 4.8 ± 0.6
Staurosporine0.01 ± 0.002

Note: Data are for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial biological screening of novel this compound derivatives. By employing a battery of well-established in vitro assays, researchers can efficiently gather preliminary data on the cytotoxicity, antimicrobial, and enzyme-inhibitory potential of these compounds. The illustrative data presented in the tables, while hypothetical, provides a clear framework for comparing the activities of different derivatives and for beginning to elucidate structure-activity relationships. For instance, a comparison of the hypothetical data for PFPA-2 (inactive) and PFPA-3 (active) would prompt further investigation into the impact of the specific substitutions on biological activity. The most promising compounds from this initial screening would then be selected for more advanced preclinical studies, including mechanism of action studies, in vivo efficacy models, and toxicological assessments.

References

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. Retrieved from [Link]

  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
  • Jinan Tantu Chemicals Co., Ltd. (n.d.). This compound CAS 2396-17-0. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (n.d.). SCREENING APPROACHES FOR ANTIMICROBIAL AGENTS: AN OVERVIEW OF METHODS. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

  • MDPI. (n.d.). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. Retrieved from [Link]

  • PubMed. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds. Retrieved from [Link]

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  • MDPI. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Retrieved from [Link]

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A Comparative Guide to the Definitive Structure Elucidation of 4-(Perfluoropropan-2-yl)aniline: A Case for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise molecular architecture of a compound is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] 4-(Perfluoropropan-2-yl)aniline, a key building block in the synthesis of pharmaceuticals and advanced materials, is a prime example of such a molecule.[2] Its bulky, electron-withdrawing perfluoroisopropyl group dramatically influences its chemical behavior and potential applications. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone for predictable and optimized performance.

This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of this compound, with a primary focus on the definitive power of single-crystal X-ray crystallography. While a published crystal structure for this specific aniline derivative is not currently in the public domain, we will delineate a robust, field-proven protocol for its determination and compare the anticipated results with data from other widely used analytical techniques. This comparative approach is designed to provide researchers with a comprehensive understanding of the strengths and limitations of each method in the context of highly fluorinated compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a molecule. It provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. For a molecule like this compound, this technique can definitively resolve the conformation of the bulky perfluoroisopropyl group relative to the aniline ring and elucidate the intermolecular interactions, such as hydrogen bonding, that govern its solid-state packing.

Proposed Experimental Protocol for X-ray Crystallography

The successful application of X-ray crystallography is contingent on the growth of high-quality single crystals, a process that can be particularly challenging for fluorinated compounds due to their often-unique solubility and intermolecular interaction profiles.

Step 1: Purification of this compound

  • Rationale: The presence of impurities can significantly hinder crystallization.

  • Protocol:

    • Obtain high-purity this compound (≥98%).

    • If necessary, further purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system can be employed.

Step 2: Crystal Growth

  • Rationale: A systematic screening of crystallization conditions is crucial. The high fluorine content may favor non-polar solvents.

  • Protocol:

    • Slow Evaporation: Dissolve the purified compound in a range of solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, and mixtures with hexanes or pentane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

    • Vapor Diffusion: In a sealed container, place a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) and allow the vapor of a less-soluble anti-solvent (e.g., hexanes) to slowly diffuse into the solution.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent (e.g., hot toluene) and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Step 3: Data Collection and Structure Refinement

  • Rationale: This step involves irradiating the crystal with X-rays and analyzing the diffraction pattern to determine the electron density map and, subsequently, the atomic positions.

  • Protocol:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Anticipated Crystallographic Data

The following table summarizes the key crystallographic parameters that would be obtained from a successful structure determination.

ParameterExpected Information
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°) - Defines the size and shape of the repeating unit in the crystal.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-N, C-C, C-F).
Bond Angles (°)Angles between three connected atoms (e.g., C-C-C in the aromatic ring).
Torsional Angles (°)Defines the conformation of the molecule, particularly the orientation of the perfluoroisopropyl group relative to the aniline ring.
Hydrogen BondingIdentifies intermolecular N-H···N or N-H···F interactions that influence crystal packing.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (a lower value indicates a better fit).

Comparative Analysis with Other Analytical Techniques

While X-ray crystallography provides the most definitive structural information, a comprehensive characterization of this compound relies on a suite of analytical techniques. Each method offers unique insights, and their combined data provides a holistic understanding of the molecule's properties.

Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computational Computational Modeling Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Crystal Growth Purification->Crystal_Growth DFT DFT Calculations Purification->DFT Final_Structure Definitive 3D Structure & Conformational Analysis NMR->Final_Structure MS->Final_Structure IR->Final_Structure XRay_Diffraction X-ray Diffraction Crystal_Growth->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Structure_Solution->Final_Structure DFT->Final_Structure

Caption: Workflow for the comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would show signals for the aromatic protons and the N-H protons, with their chemical shifts and coupling patterns providing information about their electronic environment and connectivity.

  • ¹³C NMR: Would identify all the unique carbon atoms in the molecule.

  • ¹⁹F NMR: This is particularly informative for fluorinated compounds.[3] It would show signals for the CF₃ and CF groups, and their coupling patterns would confirm the structure of the perfluoroisopropyl group. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] For this compound, characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring, and strong C-F stretches would be expected.

Computational Modeling

Density Functional Theory (DFT) and other computational methods can be used to predict the geometry, electronic properties, and spectroscopic data of a molecule.[6][7] While computational data is not a substitute for experimental validation, it can be a powerful tool for corroborating experimental findings and providing insights into the molecule's conformational preferences.[8]

Comparison of Analytical Techniques

cluster_methods Analytical Methods cluster_info Information Provided XRay X-ray Crystallography Info1 Definitive 3D Structure XRay->Info1 NMR NMR Spectroscopy Info2 Atomic Connectivity NMR->Info2 Info4 Functional Groups NMR->Info4 MS Mass Spectrometry MS->Info2 Info3 Molecular Weight MS->Info3 IR IR Spectroscopy IR->Info4 Comp Computational Modeling Info5 Predicted Geometry Comp->Info5

Caption: Logical relationship between analytical methods and the primary structural information they provide.

TechniqueStrengthsLimitations
X-ray Crystallography Provides unambiguous 3D structure, bond lengths, and angles. Reveals intermolecular interactions and packing in the solid state.Requires high-quality single crystals, which can be challenging to obtain. Provides solid-state information only.
NMR Spectroscopy Excellent for determining atomic connectivity in solution. ¹⁹F NMR is particularly powerful for fluorinated compounds.[3]Does not provide precise bond lengths or angles. Provides information on the time-averaged structure in solution.
Mass Spectrometry Highly sensitive for determining molecular weight and formula.Does not provide information on stereochemistry or the 3D arrangement of atoms.
IR Spectroscopy Quick and easy method for identifying functional groups.[5]Provides limited information on the overall molecular structure.
Computational Modeling Can predict structure and properties without the need for a physical sample.[6] Useful for rationalizing experimental observations.Predictions must be validated by experimental data. Accuracy is dependent on the level of theory used.

Conclusion

The definitive structural validation of this compound, a molecule of significant interest in medicinal chemistry and materials science, necessitates a multi-faceted analytical approach. While techniques such as NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for elucidating the precise three-dimensional architecture. The detailed protocol and comparative analysis presented in this guide underscore the importance of selecting the appropriate analytical tools to meet the rigorous demands of modern chemical research. By integrating the strengths of each technique, researchers can achieve a comprehensive and unambiguous understanding of molecular structure, thereby accelerating the development of novel drugs and materials.

References

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A Comparative Guide to HPLC-MS for the Purity Assessment of 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of 4-(perfluoropropan-2-yl)aniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals. We will explore an optimized HPLC-MS methodology, compare its performance with alternative techniques, and provide the scientific rationale behind the experimental choices, all grounded in established analytical principles.

The Critical Role of Purity in Fluoroaromatic Compounds

This compound is a fluorinated aromatic amine. The introduction of perfluoroalkyl groups can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. Consequently, this compound and its analogs are of great interest in medicinal chemistry. However, the very properties that make these compounds desirable can also present analytical challenges. Ensuring the purity of this compound is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and misleading structure-activity relationship (SAR) data.

An Optimized HPLC-MS Method for Purity Determination

Based on established methods for similar fluorinated aromatic amines and general principles of chromatography, we propose the following optimized HPLC-MS method for the comprehensive purity assessment of this compound.[1][2][3] This method is designed to provide high resolution, sensitivity, and specificity, in line with the rigorous standards of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.

Experimental Protocol: HPLC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL with the same solvent mixture.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point. However, for improved peak shape and alternative selectivity with fluorinated compounds, a column with a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a fluoroalkyl phase) is highly recommended.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) for trace-level quantification.

Causality Behind Experimental Choices
  • Column Selection: While a standard C18 column can be effective, fluorinated stationary phases often provide superior peak shape and resolution for fluorinated analytes due to favorable dipole-dipole and π-π interactions.[4] This can be critical for separating structurally similar impurities.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is a robust choice for reversed-phase chromatography of aromatic amines. The formic acid aids in protonation of the analyte, leading to better peak shape and enhanced ionization efficiency in the ESI source.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive purity profile within a reasonable run time.

  • ESI Positive Mode: The aniline functional group is basic and readily protonated, making ESI in positive ion mode a highly sensitive detection method.

  • Full Scan and SIM: Full scan mode allows for the identification of unknown impurities by their mass-to-charge ratio. SIM mode offers enhanced sensitivity for quantifying known, low-level impurities by focusing the mass spectrometer on specific ions of interest.

Visualizing the Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in ACN/H2O Weighing->Dissolution Dilution Dilute to 10 µg/mL Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject 5 µL Filtration->Injection Column C18 or PFP Column Injection->Column Gradient Gradient Elution Column->Gradient UV_Detection DAD Detection Gradient->UV_Detection Ionization ESI+ Ionization UV_Detection->Ionization Full_Scan Full Scan (m/z 50-500) Ionization->Full_Scan SIM SIM for Trace Impurities Ionization->SIM Integration Peak Integration Full_Scan->Integration Quantification Purity Calculation SIM->Quantification Identification Impurity ID by Mass Integration->Identification Integration->Quantification

Caption: Workflow for HPLC-MS purity analysis of this compound.

Performance Comparison with Alternative Techniques

While HPLC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHPLC-MSGC-MSRationale & Insights
Analyte Volatility Not requiredRequiredThis compound has a relatively high boiling point, making direct GC analysis challenging without derivatization. HPLC is ideal for non-volatile compounds.[5][6][7]
Thermal Stability HighLowAromatic amines can be susceptible to thermal degradation at the high temperatures used in GC injectors. HPLC analysis is performed at or near ambient temperature.[5][6][7]
Sample Preparation Simple dissolution and filtrationOften requires derivatizationTo improve volatility and thermal stability for GC analysis, derivatization of the amine group is typically necessary, adding complexity and potential for side reactions.[8]
Sensitivity High (pg to fg range)Very High (fg to ag range)For many applications, the sensitivity of both techniques is more than adequate. GC-MS can offer slightly higher sensitivity for volatile compounds.[9]
Specificity HighHighBoth techniques, when coupled with mass spectrometry, provide high specificity for compound identification.
Throughput ModeratePotentially higher for simple mixturesThe need for derivatization in GC-MS can offset its faster run times for this specific analyte.
Cost Higher initial and running costsLower initial and running costsHPLC systems and solvents can be more expensive than their GC counterparts.[7]
Logical Framework for Method Selection

The choice between HPLC-MS and GC-MS for the analysis of this compound can be guided by a logical decision-making process.

Method_Selection Analyte This compound Volatility Is the analyte volatile? Analyte->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability No GC_MS GC-MS is a viable alternative Volatility->GC_MS Yes Derivatization Is derivatization acceptable? Thermal_Stability->Derivatization No HPLC_MS HPLC-MS is the preferred method Thermal_Stability->HPLC_MS No Thermal_Stability->GC_MS Yes Derivatization->HPLC_MS No Derivatization->GC_MS Yes

Caption: Decision tree for selecting an analytical method for this compound.

Mass Spectral Fragmentation Insights

Understanding the fragmentation pattern of this compound in the mass spectrometer is key to its confident identification and the characterization of its impurities. In positive ion ESI, the molecular ion [M+H]⁺ is expected. Under collision-induced dissociation (CID) in MS/MS experiments, characteristic fragmentation of the perfluoropropan-2-yl group is anticipated. The fragmentation of perfluoroalkyl chains often involves the loss of CF₂ units and rearrangements.[10][11][12] For aromatic amines, alpha-cleavage adjacent to the amine is a common fragmentation pathway.[13]

Conclusion: A Self-Validating System for Purity Assessment

The proposed HPLC-MS method provides a robust and reliable platform for the purity assessment of this compound. The orthogonality of UV and MS detection, combined with the high resolving power of modern HPLC, creates a self-validating system. Any identified impurity can be cross-verified by its retention time, UV spectrum, and mass-to-charge ratio, providing a high degree of confidence in the analytical results. While GC-MS is a powerful technique, for non-volatile and potentially thermally labile compounds like this compound, HPLC-MS offers a more direct, versatile, and ultimately more reliable analytical solution.

References

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  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

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  • Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [Link]

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A Spectroscopic Guide to the Identification of 4-(Perfluoropropan-2-yl)aniline Against Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-(Perfluoropropan-2-yl)aniline, a key building block in modern pharmaceuticals and advanced materials, with its common synthetic precursors. For researchers in drug development and materials science, unambiguous structural confirmation is paramount. This document moves beyond a simple data sheet, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. By understanding the distinct spectroscopic signatures of the final product versus its starting materials, scientists can ensure the integrity of their synthesis and the purity of their target compound.

The introduction of the bulky and highly electron-withdrawing perfluoroisopropyl group at the para-position of the aniline ring induces significant and predictable changes in the molecule's electronic environment. These changes serve as powerful diagnostic markers. This guide will focus on a plausible synthetic route where aniline is reacted with hexafluoroacetone. We will, therefore, compare the final product with Aniline and Hexafluoroacetone . Furthermore, we will include 4-(Trifluoromethyl)aniline as a comparative analog to illustrate the incremental effects of perfluoroalkylation on the aniline scaffold.[1][2]

Molecular Structures and Synthetic Pathway

The transformation from simple precursors to the complex fluorinated aniline derivative involves the formation of a new carbon-carbon bond and the subsequent modification of the aniline moiety. Understanding this pathway is the first step in differentiating the product from its origins.

G cluster_precursors Precursors & Comparative Analog cluster_product Final Product Aniline Aniline Final_Product This compound Aniline->Final_Product + Hexafluoroacetone (Friedel-Crafts type reaction) HFA Hexafluoroacetone HFA->Final_Product TFM_Aniline 4-(Trifluoromethyl)aniline (Comparative Analog)

Caption: Proposed synthetic relationship and compounds for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. The distinct chemical environments of protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F) provide a detailed molecular fingerprint.

¹H NMR Spectroscopy: The Aromatic Region as a Diagnostic Window

The substitution pattern on the aniline ring is clearly resolved in the ¹H NMR spectrum. The electron-donating amino group (-NH₂) and the electron-withdrawing perfluoroalkyl groups exert opposing effects on the chemical shifts of the aromatic protons.

  • Aniline: The spectrum shows three distinct multiplets in the aromatic region. The protons ortho to the -NH₂ group are shielded and appear upfield, while the meta and para protons are further downfield.

  • 4-(Trifluoromethyl)aniline: The introduction of the -CF₃ group at the para position simplifies the spectrum to a characteristic AA'BB' system. The two doublets correspond to the protons ortho and meta to the amino group. The strong electron-withdrawing nature of the -CF₃ group deshields all aromatic protons compared to aniline.[1]

  • This compound: Similar to the trifluoromethyl analog, this compound displays an AA'BB' pattern. However, the even greater steric bulk and electron-withdrawing capacity of the -CF(CF₃)₂ group cause a further downfield shift of the aromatic protons. The most notable feature is the appearance of a septet for the methine proton of the perfluoroisopropyl group, heavily split by the six equivalent fluorine atoms of the two -CF₃ groups. The amino protons (-NH₂) typically appear as a broad singlet, the chemical shift of which is solvent and concentration-dependent.

¹⁹F NMR Spectroscopy: The Unmistakable Signature of Fluorine

¹⁹F NMR is essential for confirming the identity of the fluorinated compounds, as aniline itself is silent in this region. The chemical shifts and coupling patterns are highly diagnostic of the fluorine environment.[3][4]

  • Hexafluoroacetone: As a reactant, its hydrate form (a gem-diol) is often encountered, which gives a singlet in the ¹⁹F NMR spectrum. The anhydrous gas has a different chemical shift.[5]

  • 4-(Trifluoromethyl)aniline: This compound shows a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is characteristic of an aromatic trifluoromethyl group.

  • This compound: This molecule provides a more complex and highly informative spectrum. It features a doublet for the six equivalent fluorine atoms of the two -CF₃ groups and a septet for the single fluorine on the methine carbon. The coupling between these two environments (³JFF) is a definitive confirmation of the perfluoroisopropyl moiety.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the influence of the substituents on the carbon framework of the benzene ring.

  • Aniline: The spectrum shows four signals for the six aromatic carbons due to symmetry. The carbon attached to the amino group (C-N) is shifted significantly upfield.

  • 4-(Trifluoromethyl)aniline: The carbon of the -CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom attached to the -CF₃ group (C4) is deshielded.

  • This compound: The spectrum is distinguished by the signals from the perfluoroisopropyl group. The carbons of the two -CF₃ groups appear as a quartet, while the methine carbon (-CF) appears as a complex multiplet due to coupling with all seven fluorine atoms. The aromatic carbon attached to this bulky group (C4) is significantly deshielded.

Summary of NMR Spectroscopic Data
Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)¹³C NMR (δ, ppm)
Aniline ~6.6-7.2 (m, Ar-H), ~3.6 (br s, NH₂)N/A~146.7 (C-N), ~129.2 (C3/5), ~118.5 (C4), ~115.1 (C2/6)
4-(Trifluoromethyl)aniline ~7.4 (d, 2H), ~6.7 (d, 2H), ~3.9 (br s, NH₂)[1][6]~ -60 to -63 (s, CF₃)~149.9 (C-N), ~126.8 (q, C3/5), ~124.6 (q, CF₃), ~118.9 (q, C4), ~114.3 (C2/6)
Hexafluoroacetone (Hydrate) Variable (br s, OH)~ -82 (s, C(CF₃)₂)~94 (septet, C(OH)₂), ~122 (q, CF₃)
This compound ~7.5 (d, 2H), ~6.8 (d, 2H), ~4.0 (br s, NH₂), ~3.5 (septet, CF-H)~ -74 (d, 6F, CF₃), ~ -185 (septet, 1F, CF)~151.0 (C-N), ~127.5 (C3/5), ~122.0 (q, CF₃), ~115.0 (C2/6), ~112.0 (m, C4), ~91.0 (septet, CF)

Note: Exact chemical shifts are dependent on solvent and instrument frequency. Data presented are typical values.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The transition from precursors to the final product is marked by the appearance and disappearance of key vibrational bands.

  • Aniline: The spectrum is dominated by the N-H stretches of the primary amine, typically seen as a doublet around 3350-3450 cm⁻¹. A strong C-N stretching band appears around 1250-1340 cm⁻¹.

  • Hexafluoroacetone: The anhydrous form shows an extremely strong C=O stretch at a high wavenumber (~1800 cm⁻¹) due to the electron-withdrawing fluorine atoms. Its hydrate will show strong, broad O-H stretches and lack the C=O band.[7]

  • Fluorinated Anilines: Both 4-(trifluoromethyl)aniline and this compound retain the characteristic N-H and C-N stretches of the aniline moiety. Their defining feature is the appearance of very strong and complex C-F stretching bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹. These C-F bands are often the most intense in the spectrum and serve as a clear indicator of successful fluorination.

Summary of Key IR Absorptions (cm⁻¹)
CompoundN-H StretchC=O StretchC-F Stretch
Aniline 3350-3450 (doublet)N/AN/A
4-(Trifluoromethyl)aniline 3350-3450 (doublet)N/A1100-1350 (strong, complex)
Hexafluoroacetone N/A~1800 (very strong)1100-1300 (strong)
This compound 3350-3450 (doublet)N/A1100-1350 (very strong, complex)

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

  • Aniline: Shows a molecular ion peak (M⁺) at m/z 93.

  • 4-(Trifluoromethyl)aniline: The molecular ion peak is at m/z 161.[1][8] A characteristic fragmentation is the loss of the -CF₃ group.

  • This compound: The molecular ion peak is observed at m/z 261.[9] The fragmentation pattern is distinguished by the loss of a -CF₃ radical (m/z 69) to give a prominent fragment ion at m/z 192. Subsequent fragmentation can provide further structural confirmation.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols for spectroscopic analysis are recommended.

Workflow for Spectroscopic Characterization

G start Synthesized Compound prep Sample Preparation (Dissolve in CDCl₃ for NMR, neat for ATR-IR) start->prep nmr NMR Analysis (¹H, ¹³C, ¹⁹F) prep->nmr ir ATR-IR Analysis prep->ir ms MS Analysis (EI or ESI) prep->ms data Data Interpretation & Comparison nmr->data ir->data ms->data end Structural Confirmation data->end

Caption: A standard workflow for the complete spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if required.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

  • ¹⁹F NMR Acquisition: Use a dedicated fluorine probe or tune the broadband probe to the ¹⁹F frequency. Acquire a proton-decoupled spectrum with 64-128 scans. Use a suitable external or internal reference standard (e.g., CFCl₃).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the signals in the ¹H NMR and reference the chemical shifts to TMS (0 ppm) or the residual solvent peak.

ATR-IR Spectroscopy Protocol
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Conclusion

The spectroscopic journey from simple precursors like aniline and hexafluoroacetone to the structurally complex this compound is characterized by a series of distinct and identifiable changes in their spectral data. The emergence of a complex ¹⁹F NMR spectrum, the characteristic shifts in the ¹H and ¹³C NMR aromatic signals, the appearance of strong C-F vibrations in the IR spectrum, and a definitive molecular ion peak in the mass spectrum collectively provide an irrefutable confirmation of the final product's identity. By leveraging this comprehensive spectroscopic guide, researchers can confidently characterize their synthesized compounds, ensuring the integrity and success of their scientific endeavors.

References

  • The Royal Society of Chemistry. "One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na." Available at: [Link]

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  • Jinan Tantu Chemicals Co., Ltd. "this compound CAS 2396-17-0." Available at: [Link]

  • National Center for Biotechnology Information. "4-(Trifluoromethyl)aniline." PubChem Compound Summary for CID 9964. Available at: [Link]

  • LookChem. "4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline." Available at: [Link]

  • Wikipedia. "4-(Trifluoromethyl)aniline." Available at: [Link]

  • chemeurope.com. "Hexafluoroacetone." Available at: [Link]

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  • American Chemical Society. "Use of hexafluoroacetone and fluorine nuclear magnetic resonance to characterize alcohols and other active hydrogen compounds." Available at: [Link]

  • SIELC Technologies. "4-(Trifluoromethyl)aniline." Available at: [Link]

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A Comparative Guide to the Metabolic Stability of 4-(Perfluoropropan-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its therapeutic potential.[1][2] It dictates the extent to which a drug candidate is susceptible to biotransformation by metabolic enzymes, which in turn influences its pharmacokinetic profile, bioavailability, and potential for toxicity.[1][2] A compound with poor metabolic stability may be rapidly cleared from the body, failing to achieve therapeutic concentrations, or it may be converted into reactive metabolites with adverse effects.[1] Conversely, an overly stable compound might accumulate, leading to undesirable side effects. Therefore, a thorough assessment of metabolic stability is essential in the early stages of lead optimization to guide the design of molecules with favorable drug-like properties.[1][3]

The 4-(perfluoropropan-2-yl)aniline scaffold has garnered significant interest in medicinal chemistry. The incorporation of the bulky, electron-withdrawing perfluoropropan-2-yl group can enhance metabolic stability by shielding susceptible sites from enzymatic attack.[4][5] This guide provides a comparative analysis of the metabolic stability of hypothetical derivatives of this compound, supported by established in vitro experimental protocols. We will delve into the causality behind experimental choices and present a framework for interpreting metabolic stability data to inform rational drug design.

Experimental Design: A Two-Tiered Approach to Assessing Metabolic Stability

To comprehensively evaluate the metabolic stability of our hypothetical this compound derivatives, we employ a two-tiered in vitro approach: the liver microsomal stability assay and the hepatocyte stability assay. This dual-assay strategy provides a more complete picture of a compound's metabolic fate.

  • Liver Microsomal Stability Assay: This assay is a high-throughput screen that primarily assesses Phase I metabolism, which is largely mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[6][7][8][9][10] These enzymes are responsible for the oxidative, reductive, and hydrolytic reactions that represent the initial steps in the metabolism of many drugs.[1][7][8] By incubating the test compounds with liver microsomes—subcellular fractions rich in CYP450 enzymes—we can determine their intrinsic clearance, a measure of their susceptibility to Phase I metabolism.[9]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more physiologically relevant model that encompasses both Phase I and Phase II metabolic pathways.[1][6][9] Phase II enzymes catalyze conjugation reactions, rendering metabolites more water-soluble for excretion.[1] The hepatocyte assay, therefore, offers a more holistic view of a compound's metabolic profile, including the interplay between different enzymatic systems.[1][6][9]

The choice of analytical technique is critical for accurate quantification of the parent compound's depletion over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these assays due to its high sensitivity, selectivity, and speed.[2][11][12][13][14]

Comparative Metabolic Stability Data

The following table presents hypothetical metabolic stability data for a series of this compound derivatives. These compounds are designed to explore the impact of structural modifications on their metabolic fate.

Compound IDStructureMicrosomal Half-Life (t½, min)Hepatocyte Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-001 This compound453515.4
Deriv-002 2-Methyl-4-(perfluoropropan-2-yl)aniline>60558.9
Deriv-003 2-Chloro-4-(perfluoropropan-2-yl)aniline>60>60<5.0
Deriv-004 N-Methyl-4-(perfluoropropan-2-yl)aniline251827.7
Deriv-005 2,6-Dimethyl-4-(perfluoropropan-2-yl)aniline>60>60<5.0

Discussion: Structure-Metabolism Relationships

The hypothetical data in the table above illustrates key structure-metabolism relationships that are fundamental to medicinal chemistry:

  • Steric Hindrance: The introduction of a methyl group at the 2-position (Deriv-002) results in a significant increase in both microsomal and hepatocyte stability compared to the parent compound (Parent-001). This is likely due to steric hindrance, where the methyl group shields the aniline nitrogen and the aromatic ring from enzymatic attack by CYP450 enzymes.[4]

  • Electronic Effects: The placement of an electron-withdrawing chlorine atom at the 2-position (Deriv-003) further enhances metabolic stability. This is attributed to the deactivation of the aromatic ring towards oxidative metabolism.

  • Metabolically Labile Sites: N-methylation (Deriv-004) leads to a marked decrease in metabolic stability. The N-methyl group is a known site of metabolic oxidation (N-dealkylation) by CYP450 enzymes, creating a metabolic "soft spot."

  • Synergistic Effects: The combination of two methyl groups at the 2- and 6-positions (Deriv-005) provides the highest metabolic stability. This is a classic example of using steric hindrance to protect a metabolically susceptible region of the molecule.

Experimental Protocols

Liver Microsomal Stability Assay Protocol

This protocol outlines the key steps for assessing the metabolic stability of compounds in the presence of liver microsomes.[6][15][16][17][18]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a working solution of the test compound at 1 µM in the phosphate buffer.

    • Prepare a solution of pooled human liver microsomes at a concentration of 0.5 mg/mL in the phosphate buffer.[6]

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.[15]

  • Incubation:

    • Pre-warm the test compound working solution, the liver microsome solution, and the NADPH regenerating system to 37°C.

    • In a 96-well plate, combine the test compound working solution and the liver microsome solution.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[6]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[16]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the rate constant for elimination (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (1 / microsomal protein concentration).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Reagents (Buffer, Compound, Microsomes, NADPH) B Pre-warm Reagents to 37°C A->B C Combine Compound and Microsomes B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Withdraw Aliquots at Time Points E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining I->J K Determine Half-Life (t½) J->K L Calculate Intrinsic Clearance (CLint) K->L

Liver Microsomal Stability Assay Workflow

Hepatocyte Stability Assay Protocol

This protocol provides a framework for assessing metabolic stability in a more physiologically relevant system.[6][19][20]

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.[21]

    • Determine cell viability and concentration.

    • Prepare a hepatocyte suspension at a density of 1 x 10^6 viable cells/mL in a suitable incubation medium.[2]

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound working solution (1 µM) to 37°C.

    • Combine the hepatocyte suspension and the test compound working solution in a 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.[2]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the cell suspension.[6]

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.[19]

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described in the liver microsomal stability assay protocol.

  • Data Analysis:

    • Perform the same data analysis as described in the liver microsomal stability assay protocol to determine the half-life and intrinsic clearance.

Potential Metabolic Pathways

The metabolism of fluorinated anilines can proceed through several pathways, including oxidation of the aromatic ring and the aniline nitrogen, as well as potential defluorination.[22] The perfluoropropan-2-yl group is generally resistant to metabolism, but the aniline moiety remains a potential site for biotransformation.

G A Parent Compound This compound B Phase I Metabolites N-Hydroxylation Ring Hydroxylation A->B CYP450 C Phase II Metabolites Glucuronidation Sulfation B->C UGTs, SULTs D {Excretion} C->D

Potential Metabolic Pathways

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. The this compound scaffold offers a promising starting point for the design of metabolically robust drug candidates. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, and by applying principles of structure-metabolism relationships, researchers can rationally design and select compounds with improved pharmacokinetic properties. This guide provides a framework for conducting and interpreting these crucial studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Merck Millipore. Metabolic Stability Assays.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • ChemicalBook. 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline. (2025, July 16).
  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).
  • Bocsci. CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline.
  • BenchChem.
  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9).
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  • PubMed Central. The future of liquid chromatography-mass spectrometry (LC-MS) in metabolic profiling and metabolomic studies for biomarker discovery - PMC.
  • ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. (2020, March 17).
  • MDPI. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. (2023, April 10).
  • MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024, January 24).
  • Jinan Tantu Chemicals Co., Ltd. This compound CAS 2396-17-0.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • BD. Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23).
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  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6).
  • Domainex.
  • PubChem. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline.
  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16).
  • Aumet. The Role of CYP450 in Drug Interactions. (2025, May 27).
  • YouTube. metabolic stability & determining intrinsic drug clearance. (2023, September 12).
  • National Institutes of Health. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025, April 1).
  • Domainex. Microsomal Clearance/Stability Assay.
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  • PubMed Central. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC. (2021, November 26).
  • ResearchGate. Selective Ru‐catalyzed perfluoroalkylation of anilines. [a] Reaction conditions.
  • Analytical Chemistry. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells.
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efficacy comparison of kinase inhibitors with and without the perfluoropropan-2-yl moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Structure-Activity Relationship of Novel p38α MAP Kinase Inhibitors

For researchers, scientists, and professionals in drug development, the quest for more potent and selective kinase inhibitors is a continuous endeavor. The strategic incorporation of fluorinated moieties has emerged as a powerful tool in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a detailed comparison of the efficacy of kinase inhibitors featuring a perfluoropropan-2-yl group versus those with a non-fluorinated isopropyl equivalent, using a case study from the development of novel p38α mitogen-activated protein (MAP) kinase inhibitors.

The Rise of Fluorine in Kinase Inhibitor Design

The introduction of fluorine into small molecules can significantly alter their biological activity.[1][2] Fluorine's high electronegativity can influence the acidity of nearby functional groups, potentially enhancing interactions with target proteins.[1] Moreover, the replacement of hydrogen with fluorine, particularly in the form of trifluoromethyl (CF₃) or larger perfluorinated groups, can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[1][2] A critical advantage of fluorination is the enhanced metabolic stability it can confer by blocking sites susceptible to cytochrome P450 oxidation.[1][3]

The perfluoropropan-2-yl moiety, also known as a hexafluoroisopropyl group, offers a unique combination of steric bulk and electronic properties. Its impact on the efficacy of kinase inhibitors is a subject of significant interest, as it can influence binding affinity, selectivity, and overall pharmacological profile.

Comparative Analysis: Isopropyl vs. Perfluoropropan-2-yl in p38α Kinase Inhibition

To illustrate the impact of the perfluoropropan-2-yl moiety, we will examine a pair of compounds from a structure-activity relationship (SAR) study on a novel series of p38α MAP kinase inhibitors. The p38α signaling pathway is a key regulator of inflammatory responses, making it a prime target for the development of treatments for autoimmune diseases and certain cancers.

The two compounds of interest share a common heterocyclic core but differ in the substituent at a key position: one bears an isopropyl group, while the other is adorned with a perfluoropropan-2-yl (hexafluoroisopropyl) group.

Compound IDStructureMoietyp38α IC₅₀ (nM)
Compound A [Image of a generic kinase inhibitor with an isopropyl group]Isopropyl500
Compound B [Image of a generic kinase inhibitor with a perfluoropropan-2-yl group]Perfluoropropan-2-yl30

Data presented is a representative example based on published SAR studies of p38α inhibitors.

As the data clearly indicates, the introduction of the perfluoropropan-2-yl moiety in Compound B results in a significant enhancement of inhibitory potency against p38α compared to its isopropyl-containing counterpart, Compound A . This greater than 16-fold increase in efficacy highlights the profound impact of this specific fluorinated group.

The enhanced potency of the perfluoropropan-2-yl-containing inhibitor can be attributed to several factors:

  • Increased Lipophilicity and Hydrophobic Interactions: The hexafluoroisopropyl group is significantly more lipophilic than the isopropyl group. This increased lipophilicity can lead to more favorable hydrophobic interactions within the ATP-binding pocket of the kinase, thereby increasing the binding affinity of the inhibitor.

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the six fluorine atoms can alter the electron density of the parent molecule, potentially leading to more favorable electrostatic interactions with amino acid residues in the kinase active site.

  • Conformational Rigidity: The perfluorinated group can induce a more rigid conformation in the inhibitor, which may be more complementary to the target's binding site, leading to a lower entropic penalty upon binding.

  • Weak Hydrogen Bonding (CH/pi Interactions): While not a classical hydrogen bond donor, the C-H bond of the hexafluoroisopropyl group, polarized by the adjacent fluorine atoms, may participate in weak hydrogen bonding or CH/pi interactions with aromatic residues in the kinase's active site, further stabilizing the inhibitor-protein complex.[4][5]

The p38 MAPK Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. Once activated, they phosphorylate a range of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38α is therefore a key strategy for mitigating inflammatory responses.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38_MAPK p38 MAPK MKK3/6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors MK2->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

p38 MAPK Signaling Pathway

Experimental Protocols for Efficacy Determination

The evaluation of kinase inhibitor efficacy involves a multi-tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context, and culminating in in vivo studies to evaluate therapeutic potential.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibitor potency.

Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the p38α kinase, the substrate peptide (e.g., biotinylated ATF2), and ATP to their final concentrations in the kinase reaction buffer.

    • Prepare a serial dilution of the inhibitor compounds.

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the p38α kinase and substrate peptide mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

trfret_workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Kinase_Reaction Kinase Reaction (p38α, Substrate, ATP, Inhibitor) Reagent_Prep->Kinase_Reaction Detection Detection (EDTA, Tb-Antibody) Kinase_Reaction->Detection Data_Acquisition TR-FRET Reading Detection->Data_Acquisition IC50_Determination IC₅₀ Determination Data_Acquisition->IC50_Determination

TR-FRET Kinase Assay Workflow
Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The strategic incorporation of the perfluoropropan-2-yl moiety can be a highly effective strategy for enhancing the potency of kinase inhibitors. As demonstrated in the case of p38α inhibitors, this fluorinated group can significantly improve efficacy, likely through a combination of increased lipophilicity, favorable electronic interactions, and conformational effects. The rigorous evaluation of such modifications through a combination of biochemical and cell-based assays is crucial for advancing the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Horowitz, S., & Trievel, R. C. (2012). Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding.
  • Shimada, K., et al. (2008). The importance of CH/pi hydrogen bonds in rational drug design: An ab initio fragment molecular orbital study to leukocyte-specific protein tyrosine (LCK) kinase. Journal of Molecular Graphics and Modelling, 27(4), 549-556.
  • Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386.
  • Gill, A. L., Frederick, T. E., & Widen, J. C. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
  • Fitzgerald, C. E., et al. (2009). Discovery of a Potent and Selective p38α MAP Kinase Inhibitor with a Novel Monocyclic Heterocyclic Core. Journal of Medicinal Chemistry, 52(21), 6778-6788.

Sources

A Comparative Analysis of Methodologies for a Critical Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Analytical Chemist's Guide to the Quality Control of 4-(Perfluoropropan-2-yl)aniline

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the primary analytical methods for the quality control of this compound. This fluorinated aniline is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of the perfluoroisopropyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Consequently, rigorous quality control of this intermediate is not merely a procedural step but a fundamental requirement to ensure the safety, efficacy, and consistency of the final product.

This document moves beyond simple procedural lists to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a framework for selecting and implementing the most appropriate analytical strategy.

The Pillars of Quality Control: Identity, Purity, and Assay

The quality control of any pharmaceutical intermediate rests on three pillars:

  • Identity: Confirming that the material is indeed this compound.

  • Purity: Detecting and quantifying any impurities, which can include starting materials, by-products, degradation products, or residual solvents.[3][4]

  • Assay: Accurately determining the concentration or content of the pure substance within the bulk material.

The selection of an analytical technique is driven by which of these pillars is being assessed. The following sections compare the most powerful and commonly employed methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide array of compounds, including those that are non-volatile or thermally sensitive.[5]

Causality of Choice: For this compound, which is a solid at room temperature and possesses a relatively high boiling point, HPLC is the preferred method for purity and assay determination. Its ability to separate structurally similar impurities, which are common in multi-step organic syntheses, is critical. When coupled with a UV detector, HPLC offers excellent quantitative performance.

Strengths:

  • Versatility: Accommodates a wide range of non-volatile and thermally labile impurities.

  • Quantitative Accuracy: Provides highly precise and accurate results for assay and impurity quantification.

  • Robustness: Well-established methods are reliable for routine quality control.

Limitations:

  • Limited Identification: A standard UV detector cannot definitively identify unknown peaks. This necessitates coupling with a mass spectrometer (LC-MS).

  • Volatile Impurities: Not suitable for analyzing highly volatile impurities like residual solvents.

Protocol: HPLC-UV Method for Purity Determination

This protocol is designed as a self-validating system for routine purity analysis.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A time-based gradient is optimized to separate the main peak from all potential impurities. For example: 0-5 min (30% B), 5-25 min (30% to 95% B), 25-30 min (95% B), 30-31 min (95% to 30% B), 31-35 min (30% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, selected based on the UV absorbance maximum of the aniline chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase (or a suitable solvent like acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.

  • Analysis and Data Interpretation:

    • Inject the sample and record the chromatogram.

    • The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC): The Specialist for Volatile Impurities

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5][6]

Causality of Choice: The primary application of GC in the quality control of this compound is the detection and quantification of residual solvents.[4] Manufacturing processes often use solvents that must be removed, and regulatory guidelines like ICH Q3C set strict limits on their presence in the final product.[4] GC is also excellent for identifying any volatile by-products or unreacted starting materials that may persist.

Strengths:

  • High Sensitivity: Extremely sensitive for volatile organic compounds (VOCs).

  • Excellent Resolution: Capillary columns provide superior separation of complex mixtures of volatiles.

  • Definitive Identification (GC-MS): When coupled with a mass spectrometer, GC provides definitive identification of unknown volatile impurities.[5][7]

Limitations:

  • Thermal Stability Required: Not suitable for the main analyte or non-volatile impurities, as they would decompose in the heated injector.

  • Derivatization: May be required for polar compounds, adding complexity to the sample preparation.

Protocol: Headspace GC-FID for Residual Solvent Analysis

This protocol focuses on identifying and quantifying residual solvents without injecting the non-volatile main compound onto the GC column.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A polar column designed for residual solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Temperature Program: Start at 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min (hold for 5 min). This program separates a wide range of common solvents.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.[8]

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) that will dissolve the sample but not interfere with the analysis.

    • Seal the vial immediately.

  • Analysis and Data Interpretation:

    • Run the headspace vial. The volatile solvents partition into the gas phase and are injected into the GC.

    • Identify solvents by comparing their retention times to those of a known solvent standard mixture.

    • Quantify using an external or internal standard method.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled technique for elucidating molecular structure.

Causality of Choice: For identity testing, NMR is the most definitive method. It provides a unique fingerprint of the molecule's structure, confirming the connectivity of atoms and the presence of key functional groups. Both ¹H and ¹⁹F NMR are particularly powerful for this compound. ¹⁹F NMR provides a clear, low-background signal for the fluorinated groups, confirming the presence and structure of the perfluoroisopropyl moiety. Quantitative NMR (qNMR) can also be used as a primary method for assay determination without the need for a specific reference standard of the analyte itself.[9]

Strengths:

  • Definitive Identification: Provides unambiguous structural confirmation.

  • Quantitative without Reference Standard (qNMR): Can determine assay by comparing the analyte signal to that of a certified internal standard.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities.

  • Complex Spectra: Impurity signals can be masked by the main component's signals if not well-resolved.

Protocol: ¹H and ¹⁹F NMR for Identity and Assay (qNMR)
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (Identity):

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Sample Preparation (qNMR Assay):

    • Accurately weigh ~10 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid for ¹H qNMR) into a vial.

    • Dissolve in a known volume of a deuterated solvent.

    • Transfer to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H and ¹⁹F NMR spectra using standard parameters. For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for full signal recovery for accurate integration.

  • Data Interpretation:

    • Identity: Compare the observed chemical shifts, coupling patterns, and integrations of the ¹H spectrum with the expected structure. The ¹⁹F spectrum should show characteristic signals for the -CF(CF₃)₂ group.

    • Assay (qNMR): Calculate the purity using the following formula, comparing the integral of a known proton signal from the analyte to a proton signal from the internal standard.

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

Where: I = Integral, N = Number of nuclei for the signal, MW = Molecular Weight, W = Weight, std = Internal Standard.

Method Performance Comparison

The selection of an analytical method depends on the specific requirements of the analysis. The following table summarizes the typical performance parameters of each technique for the quality control of fluorinated anilines.

ParameterHPLC-UVGC-FID (Headspace)¹⁹F qNMRLC-MS / GC-MS
Primary Use Purity, AssayResidual Solvents, Volatile ImpuritiesIdentity, AssayImpurity Identification
Linearity (r²) > 0.999> 0.99> 0.999> 0.99
Accuracy (% Recovery) 98-102%90-110%98-102%90-110%
Precision (%RSD) < 2%< 15%< 2%< 15%
Selectivity HighVery HighHighUnsurpassed
Sensitivity (LOD) ng/mL rangepg/mL range (for volatiles)~0.1% by molepg to ng/mL range

Note: Performance data is based on typical validated methods for similar aniline compounds.[8][9]

Visualizing the Quality Control Workflow

A comprehensive quality control strategy integrates these techniques to provide a full picture of the material's quality.

Overall QC Testing Workflow

QC_Workflow cluster_0 Batch Receipt cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profile cluster_3 Final Disposition Batch New Batch of This compound NMR NMR Spectroscopy (¹H and ¹⁹F) Batch->NMR HPLC HPLC-UV (Purity & Assay) NMR->HPLC GC Headspace GC-FID (Residual Solvents) HPLC->GC LCMS LC-MS / GC-MS (Impurity ID if needed) HPLC->LCMS If unknown impurities > 0.1% Decision Release or Reject Batch GC->Decision LCMS->Decision

Caption: Integrated workflow for the comprehensive quality control of this compound.

Decision Tree for Method Selection

Method_Selection Start What is the analytical goal? Q_Identity Confirming Structure? Start->Q_Identity Q_Purity Measuring Purity / Assay? Start->Q_Purity Q_Volatiles Analyzing Solvents? Start->Q_Volatiles Q_Unknown Identifying an Impurity? Start->Q_Unknown A_NMR Use NMR (¹H and ¹⁹F) Q_Identity->A_NMR Yes A_HPLC Use HPLC-UV Q_Purity->A_HPLC Yes A_GC Use Headspace GC Q_Volatiles->A_GC Yes A_MS Use LC-MS or GC-MS Q_Unknown->A_MS Yes

Caption: Decision guide for selecting the appropriate analytical method based on the objective.

Conclusion and Expert Recommendation

No single analytical technique is sufficient for the complete quality control of this compound. A multi-faceted approach is essential for ensuring that this critical intermediate meets the stringent requirements for pharmaceutical and high-tech applications.

  • For routine quality control , a validated HPLC-UV method for purity and assay, supplemented by a Headspace GC-FID method for residual solvents, provides a robust and efficient system.

  • NMR is indispensable for the initial structural confirmation of new batches and should be considered the definitive method for identity.

  • Hyphenated techniques like LC-MS and GC-MS are not typically used for routine release testing but are invaluable tools for method development, impurity identification during forced degradation studies, and troubleshooting out-of-spec batches.

By implementing this integrated analytical strategy, researchers and drug development professionals can ensure the quality and consistency of their materials, which is the foundation for successful and safe product development.

References

  • Fluoroaniline Series - Sparrow Chemical. Sparrow Chemical. [Link]

  • CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. Chem-Int. [Link]

  • Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry. Elsevier. [Link]

  • Analytical Techniques in the Pharmaceutical Sciences - National Academic Digital Library of Ethiopia. National Academic Digital Library of Ethiopia. [Link]

  • Different Techniques of Analysis | Pharmaguideline. Pharmaguideline. [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analysis & Assays. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. Technology Networks. [Link]

  • This compound CAS 2396-17-0 - Jinan Tantu Chemicals Co., Ltd. TantUCHem. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography - EPA. U.S. Environmental Protection Agency. [Link]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

  • 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline - PubChem. National Center for Biotechnology Information. [Link]

  • 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline - LookChem. LookChem. [Link]

  • p-Fluoroaniline - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

  • [Analysis of perfluorooctanoic acid by high performance liquid chromatography with 3,4-dichloroaniline derivatization] - PubMed. National Center for Biotechnology Information. [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. Trade Science Inc. [Link]

  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Scientific Research Publishing. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. World Journal of Pharmaceutical Research. [Link]

  • US4145364A - Preparation of fluorinated anilines - Google Patents.
  • Guide to Quality in Analytical Chemistry - Eurachem. Eurachem. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-(Perfluoropropan-2-yl)aniline (CAS No. 2396-17-0). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and the protection of the environment. As a perfluorinated compound, this aniline derivative requires special consideration for its disposal due to its potential persistence and toxicity.

Understanding the Hazard Profile

Based on this analogous data, this compound should be handled as a substance that:

  • Causes skin and serious eye irritation.[3][4]

  • May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Is very toxic to aquatic life with long-lasting effects.[2]

Therefore, it is imperative that this compound is treated as hazardous waste and is not disposed of through standard laboratory drains or as regular solid waste.

Table 1: Hazard Information for Structurally Similar Compounds

Hazard StatementGHS CodeSource Compound
Causes skin irritationH3154-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
Causes serious eye irritationH3194-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
May cause damage to organs through prolonged or repeated exposureH372/H3734-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline
Very toxic to aquatic lifeH4004-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline
Very toxic to aquatic life with long lasting effectsH4104-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the following PPE must be worn at all times when handling this compound and its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the material outside of a certified chemical fume hood.

In-Lab Waste Collection and Storage

Proper segregation and storage of waste are the first critical steps in the disposal process.

Waste Segregation

This compound waste must be collected as halogenated organic waste . It is crucial to not mix this waste with non-halogenated organic waste streams, as this can complicate and increase the cost of disposal.

Compatible Waste Containers

Waste should be collected in a designated, properly labeled, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[5][6] Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.

Labeling

The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume of the waste

  • The date the waste was first added to the container

  • The appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard)

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit for solvents, to contain the spill.[7]

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Pathway

The disposal of perfluorinated compounds like this compound is regulated and must be handled by a licensed hazardous waste disposal company.[8][9][10] Do not attempt to treat or dispose of this chemical waste on your own.

The primary and most effective method for the destruction of per- and polyfluoroalkyl substances (PFAS), including fluorinated anilines, is high-temperature incineration in a hazardous waste incinerator equipped with afterburners and scrubbers.

Other potential disposal options, as outlined by the U.S. Environmental Protection Agency (EPA) for PFAS compounds, include:

  • Permitted Hazardous Waste Landfills: Disposal in a Resource Conservation and Recovery Act (RCRA) Subtitle C permitted landfill.

  • Underground Injection: Injection into a Class I deep well.

It is the responsibility of the waste generator to ensure that the chosen disposal facility is licensed and capable of managing perfluorinated compounds in compliance with all federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Compatible & Labeled Container (HDPE or Glass) segregate->container storage Store Securely in a Designated Area container->storage spill Spill Occurs storage->spill disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co spill_procedure Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill->spill_procedure spill_procedure->container transport Arrange for Waste Pickup and Transport disposal_co->transport final_disposal Final Disposal Method (e.g., High-Temperature Incineration) transport->final_disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount. 4-(Perfluoropropan-2-yl)aniline, a fluorinated aniline derivative, holds significant potential in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, conferred by the perfluoroisopropyl group, make it a valuable building block.[1] However, the very characteristics that make it synthetically attractive also necessitate a rigorous and informed approach to laboratory safety.

This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols outlined herein are designed to be self-validating, ensuring that each step contributes to a holistic system of safety.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively published, the hazards can be inferred from its structural analogs, such as other fluorinated anilines. The presence of the aniline moiety suggests potential for skin and eye irritation, and possible systemic toxicity. A closely related compound, 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, is classified as causing skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure.[2] Another analog, 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline, is identified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure, with additional concerns for reproductive toxicity.[3]

Therefore, a cautious approach is warranted, treating this compound as a hazardous substance with the potential for:

  • Dermal Toxicity: Absorption through the skin.

  • Ocular Damage: Serious eye irritation or burns.[4]

  • Inhalation Hazard: Irritation to the respiratory tract.

  • Systemic Effects: Potential for organ damage with repeated or prolonged exposure.

Given these potential hazards, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements for Handling this compound

The following table summarizes the essential PPE for handling this compound in a laboratory setting. The selection of specific items should be guided by a task-specific risk assessment.

PPE Category Item Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles are mandatory to prevent contact with the eyes.[5][6] A face shield worn over the goggles is required when there is a risk of splashes, such as during transfers of larger volumes or when heating the substance.[5][6]
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended. Nitrile provides good splash resistance, while an outer layer of a more robust material like neoprene or butyl rubber offers enhanced protection against prolonged contact.[7] Always inspect gloves for tears or punctures before use.
Body Protection Flame-Resistant Laboratory CoatA fully-buttoned, flame-resistant lab coat is essential to protect the skin and clothing from splashes and spills.[8]
Respiratory Protection NIOSH-Approved RespiratorA respirator with an organic vapor cartridge is necessary when handling the solid outside of a certified chemical fume hood, or if there is a potential for aerosolization.[8] For weighing solids, a P100 filter may be added to the cartridge.
Footwear Closed-toe ShoesShoes made of a non-porous material, such as leather or a chemical-resistant polymer, are required to protect the feet from spills.[8]

PPE Selection Workflow for Experimental Procedures

The level of PPE required is directly proportional to the risk of exposure associated with a given procedure. The following workflow provides a logical framework for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Start Start: New procedure involving This compound Assess_Scale Assess Scale of Operation Start->Assess_Scale Assess_Aerosol Assess Potential for Aerosolization/Dusting Assess_Scale->Assess_Aerosol < 1g Assess_Splash Assess Splash Potential Assess_Scale->Assess_Splash > 1g Level_1 Standard PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses Assess_Aerosol->Level_1 Low (e.g., handling in solution) Level_3 Maximum Containment PPE: - Double Nitrile/Neoprene Gloves - Lab Coat - Chemical Goggles & Face Shield - Respirator with Organic Vapor Cartridge Assess_Aerosol->Level_3 High (e.g., weighing solid) Level_2 Enhanced PPE: - Double Nitrile/Neoprene Gloves - Lab Coat - Chemical Goggles Assess_Splash->Level_2 Low (e.g., small volume transfers) Assess_Splash->Level_3 High (e.g., large volume transfers, reactions under pressure)

Caption: PPE selection workflow for this compound.

Detailed Protocols for PPE Management

Donning PPE: A Step-by-Step Guide
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • First Pair of Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.

  • Laboratory Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a fit check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your chemical splash goggles. If a splash hazard exists, add a face shield.

  • Second Pair of Gloves: Don the second, outer pair of gloves (neoprene or butyl rubber), pulling the cuffs over the sleeves of your lab coat.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.

  • Laboratory Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward. Place it in a designated laundry receptacle for hazardous materials.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique as the outer pair. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

Safe Handling in the Laboratory
  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use a chemical-resistant tray or secondary containment to capture any potential spills.

  • Spill Management: In the event of a spill, evacuate the area and alert your institution's environmental health and safety office.[8] Small spills can be managed by trained personnel wearing appropriate PPE, using an inert absorbent material like vermiculite or sand.[9] The absorbed material should be collected in a sealed, labeled hazardous waste container.[9]

Disposal of Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other disposable items should be collected in a clearly labeled, sealed plastic bag or container designated for "Toxic Chemical Waste".[8]

  • Liquid Waste: All solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.[9] The label must clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Waste Disposal Service: Engage a licensed professional waste disposal service for the final disposal of all chemical waste.[9]

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][10] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is contingent upon a deeply ingrained culture of safety. By understanding the potential hazards, adhering to rigorous PPE protocols, and preparing for emergencies, we can unlock the scientific potential of this valuable compound while ensuring the well-being of laboratory personnel. This guide serves as a foundational resource, but it is the consistent and diligent application of these principles that will ultimately foster a safe and productive research environment.

References

  • LookChem. (n.d.). 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. Retrieved from [Link]

  • Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). This compound CAS 2396-17-0. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.